Product packaging for D2343(Cat. No.:CAS No. 72734-63-5)

D2343

Cat. No.: B1669706
CAS No.: 72734-63-5
M. Wt: 329.4 g/mol
InChI Key: QQNHGKXYJUREIZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

beta 2-adrenoreceptor agonist with alpha 1-adrenoreceptor blocking properties;  RN given refers to parent cpd;  structure given in first source

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H27NO3 B1669706 D2343 CAS No. 72734-63-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27NO3/c1-20(2,13-12-16-6-4-5-7-19(16)24-3)21-14-18(23)15-8-10-17(22)11-9-15/h4-11,18,21-23H,12-14H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQNHGKXYJUREIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=CC=C1OC)NCC(C2=CC=C(C=C2)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00993549
Record name 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

329.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72734-63-5
Record name D 2343
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072734635
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4-(1-Hydroxy-2-{[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino}ethyl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00993549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3,6,9,12,15-Pentaoxaheptadecane chemical properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Chemical Properties of 3,6,9,12,15-Pentaoxaheptadecane

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and physical properties of 3,6,9,12,15-pentaoxaheptadecane, commonly known as tetraethylene glycol dimethyl ether or tetraglyme. The document details its structural and physicochemical characteristics, supported by quantitative data, and outlines the experimental protocols for their determination. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development and other fields who utilize this versatile solvent.

Introduction

3,6,9,12,15-Pentaoxaheptadecane (Tetraglyme) is a high-boiling, polar aprotic solvent belonging to the glyme family of ethers. Its chemical structure consists of a chain of four ethylene glycol units terminated with methyl groups. This structure imparts a unique combination of properties, including high solubility for a wide range of organic and inorganic compounds, good thermal and chemical stability, and a low freezing point.[1] These characteristics make it a valuable solvent in various applications, including organic synthesis, battery technology, and as a medium for reactions requiring elevated temperatures.

Chemical and Physical Properties

The key chemical and physical properties of 3,6,9,12,15-pentaoxaheptadecane are summarized in the tables below.

Table 1: General and Physical Properties
PropertyValueReference
CAS Number 143-24-8[2][3]
Molecular Formula C10H22O5[3]
Molecular Weight 222.28 g/mol [2][3]
Appearance Colorless transparent liquid[4]
Melting Point -30 °C[3][4]
Boiling Point 275-276 °C[3][4]
Density 1.009 g/mL at 25 °C[3]
Refractive Index (n20/D) 1.432[3]
Water Solubility Soluble[5]
Table 2: Safety and Hazard Properties
PropertyValueReference
Flash Point 136 °C (closed cup)[2]
Autoignition Temperature 265 °C (510 °F)[2]
Vapor Pressure <0.01 mmHg at 20 °C[2]
Vapor Density 7.7 (vs air)[2]
Explosive Limit 0.8% (V)[5]

Experimental Protocols

This section details the methodologies for determining the key chemical and physical properties of 3,6,9,12,15-pentaoxaheptadecane.

Determination of Boiling Point (High-Boiling Liquid)

The boiling point of a high-boiling liquid like tetraglyme can be accurately determined using a distillation method or a micro-boiling point method with a Thiele tube.

Protocol using Thiele Tube:

  • Sample Preparation: A small amount of the liquid (a few milliliters) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed into the test tube containing the liquid.

  • Apparatus Setup: The test tube is attached to a thermometer, ensuring the bottom of the test tube is level with the thermometer bulb. This assembly is then placed in a Thiele tube containing a high-boiling heat-transfer fluid, such as mineral oil.

  • Heating: The side arm of the Thiele tube is gently and evenly heated. As the temperature rises, air trapped in the capillary tube will be expelled, seen as a slow stream of bubbles.

  • Observation: Heating is continued until a rapid and continuous stream of bubbles emerges from the capillary tube. At this point, the heating is stopped.

  • Boiling Point Determination: As the apparatus cools, the bubbling will slow down and eventually stop. The temperature at which the liquid just begins to be drawn into the capillary tube is recorded as the boiling point.

Determination of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic property of a substance and is often used for identification and purity assessment. An Abbe refractometer is commonly used for this measurement.

Protocol using an Abbe Refractometer:

  • Calibration: The instrument is calibrated using a standard sample with a known refractive index, often distilled water.

  • Sample Application: A few drops of 3,6,9,12,15-pentaoxaheptadecane are placed on the clean, dry surface of the measuring prism.

  • Measurement: The prism is closed, and the light source is adjusted to illuminate the sample. The user looks through the eyepiece and adjusts the control knob until the boundary line between the light and dark fields is sharp and centered on the crosshairs.

  • Reading: The refractive index is read directly from the instrument's scale. The temperature should also be recorded as the refractive index is temperature-dependent.

Determination of Flash Point

The flash point is the lowest temperature at which a liquid can vaporize to form an ignitable mixture in air. For 3,6,9,12,15-pentaoxaheptadecane, a closed-cup method is appropriate. The Pensky-Martens closed-cup test (ASTM D93) is a standard procedure.

Protocol using Pensky-Martens Closed-Cup Tester:

  • Sample Preparation: The test cup of the Pensky-Martens apparatus is filled with the liquid sample to the specified level.

  • Apparatus Setup: The lid is placed on the cup, and the apparatus is assembled. The stirrer is started at the specified speed.

  • Heating: The sample is heated at a slow, constant rate.

  • Ignition Test: At regular temperature intervals, an ignition source is dipped into the vapor space of the cup.

  • Flash Point Determination: The flash point is the lowest temperature at which the application of the ignition source causes the vapors of the sample to ignite with a distinct flash inside the cup.

Spectroscopic Analysis

NMR spectroscopy provides detailed information about the structure of a molecule.

Sample Preparation for ¹H and ¹³C NMR:

  • A small amount of 3,6,9,12,15-pentaoxaheptadecane (typically a few milligrams) is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry NMR tube.

  • The final volume of the solution should be sufficient to cover the NMR probe's detection region (usually around 0.6-0.7 mL).

  • The tube is capped and gently shaken to ensure the sample is fully dissolved and the solution is homogeneous.

IR spectroscopy is used to identify the functional groups present in a molecule.

Procedure for a Neat Liquid Sample:

  • A drop of the neat (undiluted) liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).

  • A second salt plate is placed on top to create a thin liquid film between the plates.

  • The "sandwich" of salt plates is then placed in the sample holder of the IR spectrometer for analysis.

GC-MS is a powerful technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify and quantify components of a mixture. It is also used to determine the purity of a substance.

General Procedure:

  • Sample Preparation: A dilute solution of 3,6,9,12,15-pentaoxaheptadecane is prepared in a volatile solvent.

  • Injection: A small volume of the sample is injected into the gas chromatograph.

  • Separation: The sample is vaporized and carried by an inert gas through a capillary column, where separation of components occurs based on their boiling points and interactions with the column's stationary phase.

  • Detection and Analysis: As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a molecular fingerprint that can be used for identification by comparing it to a spectral library.

Synthesis and Application Workflows

This section provides visualizations of a common synthesis route for glymes and a typical application workflow.

Williamson Ether Synthesis

A common method for synthesizing ethers like 3,6,9,12,15-pentaoxaheptadecane is the Williamson ether synthesis. The following diagram illustrates the logical workflow of this synthesis.

Williamson_Ether_Synthesis cluster_reactants Reactants cluster_process Reaction Steps cluster_products Products & Byproducts Alcohol Alcohol (e.g., Triethylene glycol monomethyl ether) Deprotonation 1. Deprotonation Alcohol->Deprotonation Base Strong Base (e.g., NaH) Base->Deprotonation Alkyl_Halide Alkyl Halide (e.g., 1-bromo-2-methoxyethane) SN2_Attack 2. SN2 Nucleophilic Attack Alkyl_Halide->SN2_Attack Deprotonation->SN2_Attack Forms Alkoxide Ether 3,6,9,12,15-Pentaoxaheptadecane (Tetraglyme) SN2_Attack->Ether Salt Salt Byproduct (e.g., NaBr) SN2_Attack->Salt Battery_Electrolyte_Workflow cluster_materials Starting Materials cluster_preparation Preparation Process cluster_final Final Product Solvent Solvent: 3,6,9,12,15-Pentaoxaheptadecane Mixing 1. Mixing in an Inert Atmosphere (Glovebox) Solvent->Mixing Salt Lithium Salt: (e.g., LiTFSI) Salt->Mixing Additives Additives (Optional): (e.g., Vinylene Carbonate) Additives->Mixing Dissolution 2. Stirring until Complete Dissolution Mixing->Dissolution QC 3. Quality Control (e.g., Water Content Analysis) Dissolution->QC Electrolyte Final Electrolyte Solution QC->Electrolyte If passes Property_Determination_Workflow cluster_physical Physical Property Analysis cluster_spectroscopic Structural & Purity Analysis cluster_safety Safety Property Analysis start Chemical Sample: 3,6,9,12,15-Pentaoxaheptadecane BoilingPoint Boiling Point Determination start->BoilingPoint MeltingPoint Melting/Freezing Point Analysis start->MeltingPoint Density Density Measurement start->Density RefractiveIndex Refractive Index Measurement start->RefractiveIndex Solubility Solubility Testing start->Solubility NMR NMR Spectroscopy (¹H, ¹³C) start->NMR IR IR Spectroscopy start->IR GCMS GC-MS Analysis start->GCMS FlashPoint Flash Point Determination start->FlashPoint end Comprehensive Chemical Profile BoilingPoint->end MeltingPoint->end Density->end RefractiveIndex->end Solubility->end NMR->end IR->end GCMS->end FlashPoint->end

References

Unraveling the Molecular Mechanisms of DB02343: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Exploration of a Cannabinoid Receptor 1 Antagonist for Researchers and Drug Development Professionals

Initial Investigation Notice: The identifier "DB02343" does not correspond to a specific entity in major public pharmacological databases. Initial research suggests this may be a typographical error, as searches have yielded information on several similarly named or related compounds. This guide focuses on the most prominent of these, V24343 , a known investigational drug. We will also briefly cover other potential candidates, DB-1303/BNT323 and 2',5'-dideoxy-adenosine 3'-monophosphate , to provide a comprehensive overview of related compounds.

V24343: A Cannabinoid Receptor 1 (CB1) Antagonist

V24343 is an investigational small molecule that acts as an antagonist at the cannabinoid receptor 1 (CB1).[1] The CB1 receptor is a G-protein coupled receptor predominantly expressed in the central nervous system, and it is a key component of the endocannabinoid system which regulates various physiological processes, including appetite, pain sensation, mood, and memory.

Mechanism of Action

The primary mechanism of action of V24343 is the blockade of the CB1 receptor.[1] By binding to the receptor, V24343 prevents the binding of endogenous cannabinoids, such as anandamide and 2-arachidonoylglycerol (2-AG), as well as exogenous agonists like Δ⁹-tetrahydrocannabinol (THC), the psychoactive component of cannabis. This antagonism inhibits the signaling cascade typically initiated by agonist binding.

The CB1 receptor is coupled to inhibitory G-proteins (Gi/o). Upon activation by an agonist, it inhibits adenylyl cyclase, leading to decreased intracellular cyclic adenosine monophosphate (cAMP) levels. It also modulates ion channels, specifically inhibiting N- and P/Q-type calcium channels and activating A-type and inwardly rectifying potassium channels. By blocking this receptor, V24343 is expected to reverse these effects, leading to an increase in neuronal excitability.

The therapeutic rationale for a CB1 antagonist like V24343 has been primarily focused on appetite suppression for the treatment of obesity.[1] The well-known appetite-stimulating effects of cannabis ("the munchies") are mediated by the activation of CB1 receptors in the hypothalamus. By blocking these receptors, V24343 is intended to reduce food intake and promote weight loss.[1]

Signaling Pathway of CB1 Receptor Antagonism by V24343

CB1_Antagonism V24343 V24343 CB1R CB1 Receptor V24343->CB1R Antagonizes Endocannabinoid Endocannabinoids (e.g., Anandamide, 2-AG) Endocannabinoid->CB1R Activates G_protein Gi/o Protein CB1R->G_protein Inhibits Activation AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to Cellular_Response Decreased Appetite cAMP->Cellular_Response Leads to

Caption: Simplified signaling pathway of V24343 at the CB1 receptor.
Quantitative Data

Treatment GroupAverage Weight Loss (kg)
Placebo0.5
5mg V243432.6
100mg V243435.0

Data from a Phase I study as reported by Vernalis.

Experimental Protocols

[35S]GTPγS Binding Assay for CB1 Receptor Antagonism

This assay is a common method to determine the functional activity of G-protein coupled receptor (GPCR) ligands. It measures the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor activation. An antagonist would inhibit the agonist-stimulated [35S]GTPγS binding.

Methodology:

  • Membrane Preparation:

    • Cell membranes expressing the human CB1 receptor are prepared. This typically involves homogenizing the cells in a buffered solution and isolating the membrane fraction by centrifugation.

    • The final membrane pellet is resuspended in a suitable buffer (e.g., Tris-HCl) and stored at -80°C. Protein concentration is determined using a standard method like the Bradford assay.

  • Assay Components:

    • Assay Buffer: Typically contains Tris-HCl, MgCl2, EDTA, and BSA.

    • [35S]GTPγS: Radiolabeled GTP analog.

    • GDP: Guanosine diphosphate is added to ensure that the G-proteins are in their inactive state at the start of the assay.

    • CB1 Agonist: A known CB1 agonist (e.g., CP55,940) is used to stimulate the receptor.

    • Test Compound: V24343 at varying concentrations.

  • Assay Procedure:

    • The reaction is typically carried out in a 96-well plate format.

    • Membranes, GDP, and the test compound (V24343) are pre-incubated.

    • The CB1 agonist is added to stimulate the receptor.

    • [35S]GTPγS is added to initiate the binding reaction.

    • The plate is incubated, usually for 60 minutes at 30°C, with gentle shaking.

    • The reaction is terminated by rapid filtration through a glass fiber filter plate, which traps the membranes with the bound [35S]GTPγS.

    • The filters are washed with ice-cold buffer to remove unbound radioligand.

    • The filters are dried, and a scintillant is added to each well.

    • The amount of bound [35S]GTPγS is quantified by measuring the radioactivity using a scintillation counter.

  • Data Analysis:

    • The data is analyzed to determine the ability of V24343 to inhibit the agonist-stimulated [35S]GTPγS binding.

    • The results are typically expressed as a percentage of the maximal stimulation achieved with the agonist alone.

    • An IC50 value can be calculated, which represents the concentration of V24343 that inhibits 50% of the agonist-stimulated response.

GTPgS_Assay_Workflow cluster_preparation Preparation cluster_reaction Reaction cluster_detection Detection & Analysis Membrane_Prep CB1 Receptor Membrane Preparation Assay_Setup Prepare Assay Plate: - Membranes - GDP - V24343 (Test Compound) Membrane_Prep->Assay_Setup Agonist_Addition Add CB1 Agonist (e.g., CP55,940) Assay_Setup->Agonist_Addition GTPgS_Addition Add [35S]GTPγS Agonist_Addition->GTPgS_Addition Incubation Incubate (e.g., 60 min at 30°C) GTPgS_Addition->Incubation Filtration Rapid Filtration (Separates bound from free) Incubation->Filtration Scintillation Scintillation Counting (Quantify radioactivity) Filtration->Scintillation Data_Analysis Data Analysis (Calculate IC50) Scintillation->Data_Analysis

Caption: Experimental workflow for a [35S]GTPγS binding assay.

Other Potential Candidates

DB-1303/BNT323

This compound is an antibody-drug conjugate (ADC) that targets HER2 (Human Epidermal Growth Factor Receptor 2). Its mechanism of action is entirely different from that of a small molecule CB1 antagonist. It is designed to deliver a cytotoxic agent specifically to HER2-expressing cancer cells.

2',5'-dideoxy-adenosine 3'-monophosphate

This molecule is a nucleoside monophosphate analog. Its mechanism of action is related to the modulation of adenylate cyclase, the enzyme responsible for the synthesis of cAMP. It is listed in some databases as an experimental compound with targets including adenylate cyclase and G-protein subunit alpha.

References

An In-Depth Technical Guide to PEGylation and its Research Applications

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of PEGylation, a critical bioconjugation technique used to enhance the therapeutic properties of proteins, peptides, and other molecules. We will delve into the fundamental principles of PEGylation, explore its diverse research applications, and provide detailed experimental methodologies for its implementation and characterization.

Introduction to PEGylation

PEGylation is the process of covalently attaching polyethylene glycol (PEG) chains to a molecule, most commonly a therapeutic protein or peptide.[1] This modification has become a cornerstone in the pharmaceutical industry due to its ability to significantly improve the pharmacokinetic and pharmacodynamic properties of drugs.[2]

Core Principles:

The primary principle behind PEGylation is the creation of a hydrophilic shield around the therapeutic molecule.[3] This steric hindrance imparted by the PEG chains leads to several key advantages:

  • Increased Hydrodynamic Size: The attachment of PEG polymers increases the effective size of the molecule in solution, which reduces its renal clearance and prolongs its circulation time in the bloodstream.[4]

  • Masking of Epitopes: The PEG shield can mask antigenic and immunogenic epitopes on the protein surface, reducing the likelihood of an immune response against the therapeutic.[5]

  • Protection from Proteolytic Degradation: The polymer chain protects the protein from degradation by proteolytic enzymes, further contributing to its stability and extended half-life.[5]

  • Enhanced Solubility: PEGylation can increase the solubility of hydrophobic drugs and proteins, facilitating their formulation and administration.[5]

PEGylation Chemistry:

The covalent attachment of PEG to a target molecule is achieved through various chemical strategies, broadly categorized into first-generation and second-generation techniques.

  • First-Generation PEGylation: This approach involves the random attachment of PEG to multiple sites on the protein surface, typically targeting primary amine groups on lysine residues or the N-terminus.[4] While effective, this can lead to a heterogeneous mixture of PEGylated species with varying degrees of modification and positional isomers, potentially impacting biological activity.[6]

  • Second-Generation PEGylation: To overcome the heterogeneity of first-generation methods, second-generation techniques focus on site-specific PEGylation.[4] This can be achieved by targeting specific amino acid residues (e.g., cysteine thiols), utilizing enzymatic approaches, or modifying the N-terminus under controlled conditions.[7] This results in a more homogeneous product with better-defined properties.

A common amine-reactive PEGylation strategy involves the use of an N-hydroxysuccinimide (NHS) ester-activated PEG, which reacts with primary amines on proteins to form stable amide bonds.[5]

Research Applications of PEGylation

The benefits of PEGylation have been leveraged across a wide range of therapeutic areas and research applications.

Drug Delivery and Pharmacokinetics

One of the most significant applications of PEGylation is in improving the pharmacokinetic profiles of therapeutic agents. By extending the circulation half-life, PEGylation allows for less frequent dosing, which can improve patient compliance and quality of life.[8]

Enhanced Permeability and Retention (EPR) Effect: In cancer therapy, PEGylated nanoparticles and liposomes can take advantage of the Enhanced Permeability and Retention (EPR) effect. Tumor vasculature is often leaky, with large gaps between endothelial cells, allowing nanoparticles to extravasate into the tumor tissue. The poor lymphatic drainage in tumors then leads to the accumulation and retention of these nanoparticles, resulting in targeted drug delivery to the tumor site.

EPR effect of PEGylated nanoparticles.
Protein and Peptide Stabilization

Therapeutic proteins and peptides are often susceptible to degradation and aggregation, which can limit their shelf-life and efficacy.[8] PEGylation can enhance the stability of these biologics by preventing aggregation and protecting them from enzymatic degradation, making them more robust for formulation and storage.[3]

Medical Devices

PEGylation is also utilized to modify the surfaces of medical devices to improve their biocompatibility. By creating a hydrophilic and non-fouling surface, PEGylation can reduce protein adsorption and cell adhesion, which can help to prevent the foreign body response and improve the long-term performance of implanted devices.

Quantitative Data on PEGylation

The impact of PEGylation on the pharmacokinetic properties of drugs is substantial. The following table summarizes the changes in key pharmacokinetic parameters for several approved PEGylated therapeutics compared to their non-PEGylated counterparts.

DrugClassIndicationHalf-life (t½) - Non-PEGylatedHalf-life (t½) - PEGylatedFold Increase in Half-lifeReference
Interferon α-2a CytokineHepatitis C, Leukemia2-3 hours65 hours~22-33[9]
Interferon α-2b CytokineHepatitis C, Melanoma2-3 hours40 hours~13-20[6]
Doxorubicin AnthracyclineCancer1-3 hours (free drug)~55 hours (liposomal)>18[10]
L-asparaginase EnzymeLeukemia8-30 hours~5.5 days~4.4-16.5[2]
Filgrastim (G-CSF) Growth FactorNeutropenia3-4 hours15-80 hours~4-20[11]

Note: Half-life values can vary depending on the specific study, patient population, and analytical methods used.

The efficiency of the PEGylation reaction is influenced by various parameters. The table below illustrates the effect of pH and PEG-to-protein molar ratio on the distribution of PEGylated species for a model protein.

ProteinPEG ReagentMolar Ratio (PEG:Protein)pHmono-PEGylated (%)di-PEGylated (%)poly-PEGylated (%)Unmodified (%)Reference
Lysozyme mPEG-SPA (5 kDa)5:17.04525525[12]
Lysozyme mPEG-SPA (5 kDa)10:17.030401515[12]
Lysozyme mPEG-SPA (5 kDa)5:18.05530105[12]
Interferon α-2b mPEG-NHS (12 kDa)2:17.0~40~10<5~45[13]
Interferon α-2b mPEG-NHS (12 kDa)2:18.0~50~15<5~30[13]

Note: These values are illustrative and can vary based on the specific protein, PEG reagent, and reaction conditions.

Experimental Protocols

This section provides detailed methodologies for key experiments in PEGylation research.

N-terminal PEGylation of a Model Protein (e.g., Lysozyme)

This protocol describes a common method for site-selective PEGylation of the N-terminal α-amine group.

Materials:

  • Lysozyme

  • mPEG-propionaldehyde (mPEG-ALD)

  • Sodium cyanoborohydride (NaCNBH₃)

  • Phosphate buffer (e.g., 100 mM sodium phosphate, pH 6.0)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 7.4)

  • Dialysis tubing or centrifugal filter units for purification

Procedure:

  • Dissolve lysozyme in the phosphate buffer to a final concentration of 5-10 mg/mL.

  • Add mPEG-ALD to the protein solution at a desired molar excess (e.g., 5- to 20-fold).

  • Add sodium cyanoborohydride to the reaction mixture to a final concentration of approximately 20 mM.

  • Incubate the reaction mixture at a controlled temperature (e.g., 4°C or room temperature) with gentle stirring for a specified time (e.g., 12-24 hours).

  • Stop the reaction by adding the quenching solution.

  • Purify the PEGylated lysozyme from unreacted PEG and other reagents using dialysis or size-exclusion chromatography.

Characterization of PEGylated Proteins by SEC-HPLC

Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) is a standard method to separate and quantify the different species in a PEGylation reaction mixture based on their hydrodynamic volume.

Instrumentation and Columns:

  • HPLC system with a UV detector

  • Size-exclusion column suitable for protein separations (e.g., TSKgel G3000SWxl or similar)

Mobile Phase:

  • A buffered saline solution (e.g., 150 mM sodium phosphate, pH 7.0) is commonly used to minimize non-specific interactions with the column matrix.

Procedure:

  • Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5-1.0 mL/min) until a stable baseline is achieved.

  • Inject a known amount of the PEGylation reaction mixture or purified sample onto the column.

  • Monitor the elution profile at a wavelength where the protein absorbs (typically 280 nm).

  • Identify and quantify the peaks corresponding to the unmodified protein, mono-PEGylated, di-PEGylated, and higher-order species based on their elution times (larger molecules elute earlier).

SECHPLC_Workflow start PEGylation Reaction Mixture injection Inject Sample start->injection hplc HPLC System with SEC Column separation Separation by Size (Hydrodynamic Radius) hplc->separation injection->hplc detection UV Detection (280 nm) separation->detection chromatogram Chromatogram Generation detection->chromatogram analysis Peak Integration and Quantification chromatogram->analysis

SEC-HPLC analysis workflow.
Identification of PEGylation Sites by Mass Spectrometry

Mass spectrometry (MS) is a powerful tool for identifying the specific sites of PEG attachment on a protein. This typically involves a "bottom-up" proteomics approach.

Procedure:

  • Proteolytic Digestion: The purified PEGylated protein is digested with a protease of known specificity (e.g., trypsin) to generate a mixture of peptides.

  • LC-MS/MS Analysis: The peptide mixture is separated by liquid chromatography (LC) and introduced into a tandem mass spectrometer (MS/MS).

  • Peptide Identification: The mass spectrometer measures the mass-to-charge ratio of the peptides (MS1 scan) and then fragments selected peptides to obtain their amino acid sequence information (MS2 scan).

  • Data Analysis: The resulting MS/MS spectra are searched against a protein database containing the sequence of the target protein. Peptides with a mass shift corresponding to the mass of the attached PEG moiety are identified as PEGylated peptides. The fragmentation pattern in the MS2 spectrum can pinpoint the exact amino acid residue where the PEG is attached.

MS_Workflow start Purified PEGylated Protein digestion Proteolytic Digestion (e.g., Trypsin) start->digestion peptides Mixture of Peptides (PEGylated and non-PEGylated) digestion->peptides lcms LC-MS/MS Analysis peptides->lcms ms1 MS1 Scan: Peptide Mass Detection lcms->ms1 ms2 MS2 Scan: Peptide Fragmentation & Sequencing ms1->ms2 analysis Data Analysis: Spectrum Matching ms2->analysis database Protein Sequence Database database->analysis result Identification of PEGylation Sites analysis->result

Mass spectrometry workflow for PEGylation site identification.

Signaling Pathways and Logical Relationships

JAK-STAT Signaling Pathway and PEG-Interferon

PEGylated interferons are widely used in the treatment of viral hepatitis and some cancers.[6] Interferons exert their effects by binding to cell surface receptors and activating the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway.[11][13] This leads to the transcription of interferon-stimulated genes (ISGs) that mediate the antiviral and antiproliferative effects.

JAK_STAT_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus peg_ifn PEG-Interferon receptor Interferon Receptor peg_ifn->receptor Binding jak JAK receptor->jak Recruitment stat STAT receptor->stat Recruitment p_jak p-JAK jak->p_jak Autophosphorylation p_stat p-STAT p_jak->receptor Phosphorylation p_jak->stat Phosphorylation stat_dimer STAT Dimer p_stat->stat_dimer Dimerization isre ISRE (DNA) stat_dimer->isre Translocation & Binding isg Transcription of Interferon-Stimulated Genes isre->isg Activation

JAK-STAT signaling pathway activated by PEG-Interferon.
Logical Relationships of PEGylation Advantages

The following diagram illustrates the logical flow of how the fundamental properties of PEG lead to the therapeutic advantages of PEGylation.

PEGylation_Advantages cluster_properties Core Properties of PEG cluster_mechanisms Mechanisms of Action cluster_advantages Therapeutic Advantages cluster_outcomes Clinical Outcomes prop1 Hydrophilic mech1 Increased Hydrodynamic Radius prop1->mech1 mech3 Masking of Surface Charges & Epitopes prop1->mech3 adv5 Improved Solubility & Stability prop1->adv5 prop2 Biocompatible prop2->mech3 prop3 Flexible Polymer Chain prop3->mech1 mech2 Steric Hindrance prop3->mech2 adv1 Reduced Renal Clearance mech1->adv1 adv3 Reduced Immunogenicity & Antigenicity mech2->adv3 adv4 Increased Proteolytic Resistance mech2->adv4 mech2->adv5 mech3->adv3 adv2 Prolonged Circulation Half-Life adv1->adv2 out1 Less Frequent Dosing adv2->out1 out3 Enhanced Therapeutic Efficacy adv2->out3 adv3->out3 adv4->adv2 adv5->out3 out2 Improved Patient Compliance out1->out2

Logical flow of PEGylation benefits.

References

The Cornerstone of Bioconjugation: A Technical Guide to Polyethylene Glycol (PEG) as a Chemical Linker

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Polyethylene glycol (PEG) has become an indispensable tool in the development of therapeutic proteins, antibody-drug conjugates (ADCs), and other novel drug delivery systems. Its unique physicochemical properties allow for the precise modification of biological molecules, leading to enhanced therapeutic profiles. This technical guide provides an in-depth exploration of the fundamental principles of using PEG as a chemical linker, covering its core properties, conjugation chemistries, and practical applications, complete with experimental protocols and visual workflows.

Fundamental Principles of PEGylation

PEGylation is the process of covalently attaching polyethylene glycol chains to a molecule, most commonly a protein, peptide, or small molecule drug.[1] This modification imparts several significant pharmacological advantages, primarily by increasing the hydrodynamic size of the conjugated molecule.[1]

Key Benefits of PEGylation:

  • Extended Circulating Half-Life: The increased size of the PEG-drug conjugate reduces its renal clearance rate, allowing it to circulate in the bloodstream for a longer period.[1]

  • Improved Solubility: PEG is highly hydrophilic and can increase the water solubility of hydrophobic drugs, making them more suitable for injection.[1]

  • Reduced Immunogenicity: The flexible PEG chain can "mask" epitopes on the surface of a therapeutic protein, reducing its recognition by the immune system and subsequent generation of anti-drug antibodies.[1]

  • Enhanced Stability: PEG can protect conjugated molecules from proteolytic degradation, increasing their stability in vivo.[2]

  • Controlled Release: By incorporating cleavable linkages, PEG can be designed to release the active drug under specific physiological conditions.

PEG linkers are available in various architectures, including linear, branched (Y-shaped), and multi-arm structures, each offering different steric and pharmacokinetic properties.[3]

Quantitative Data on PEG Linker Properties

The choice of PEG linker is critical and depends on the specific application. The molecular weight of the PEG directly influences the hydrodynamic radius of the resulting conjugate, which in turn affects its pharmacokinetic profile.

Table 1: Hydrodynamic Radius of Linear Polyethylene Glycol (PEG)
Molecular Weight (kDa)Average Hydrodynamic Radius (Rh), nm
125.42 ± 0.28
207.36 ± 0.20
308.62 ± 0.27
409.58 ± 0.35
6010.37 ± 0.12

Data compiled from studies on linear PEG polymers in aqueous solutions. The hydrodynamic radius is a critical parameter as it dictates the in vivo behavior of the PEGylated molecule.[2][4]

Table 2: Comparative Overview of Common PEGylation Chemistries
ChemistryTarget Residue(s)Linkage FormedReaction EfficiencyLinkage Stability (Half-Life)Key Considerations
NHS Ester Primary Amines (Lysine, N-terminus)AmideHighVery High (~600 years at neutral pH, 25°C)[5]Sensitive to hydrolysis at high pH. Requires amine-free buffers (e.g., PBS, Borate).[4]
Maleimide Thiols (Cysteine)ThioetherVery HighModerately StableProne to retro-Michael addition (thiol exchange) in the presence of other thiols like glutathione.[6]
"Click" Chemistry Azide, AlkyneTriazoleVery HighVery HighRequires pre-functionalization of the biologic with an azide or alkyne handle. Can be copper-catalyzed or strain-promoted.[7]

This table provides a comparative summary of the most common PEGylation strategies. The stability of the resulting linkage is a crucial factor for in vivo applications.

Key Experimental Protocols

Successful PEGylation requires careful optimization of reaction conditions. Below are detailed protocols for the three most common PEGylation chemistries.

Amine-Reactive PEGylation via NHS Ester

This is one of the most common methods for PEGylating proteins, targeting the abundant primary amines on lysine residues and the N-terminus.

Materials:

  • Protein (e.g., monoclonal antibody) in amine-free buffer (e.g., PBS, pH 7.2-8.0) at 1-10 mg/mL.

  • NHS-activated PEG (e.g., mPEG-NHS), stored desiccated at -20°C.

  • Anhydrous, amine-free DMSO or DMF.

  • Quenching buffer (e.g., 1 M Tris or glycine, pH 8.0).

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Protocol:

  • Preparation: Bring the vial of NHS-activated PEG to room temperature before opening to prevent moisture condensation. Prepare a fresh 10 mM stock solution of the NHS-PEG in anhydrous DMSO or DMF immediately before use. Do not store the stock solution.[3][8]

  • Reaction Setup: Add a 5- to 20-fold molar excess of the NHS-PEG stock solution to the protein solution. The final concentration of the organic solvent should not exceed 10% of the total reaction volume. Gently mix the reaction.

  • Incubation: Incubate the reaction for 30-60 minutes at room temperature or for 2 hours on ice. The optimal time may vary depending on the protein.[3][8]

  • Quenching: To stop the reaction, add the quenching buffer to a final concentration of 10-50 mM. Incubate for 15-30 minutes.

  • Purification: Remove unreacted PEG and byproducts by Size Exclusion Chromatography (SEC). The larger PEGylated protein will elute earlier than the smaller, unreacted components.

  • Characterization: Analyze the purified conjugate using SDS-PAGE (which will show a shift in molecular weight), UV-Vis spectroscopy, and mass spectrometry to determine the degree of PEGylation.

Thiol-Reactive PEGylation via Maleimide

This method provides a more site-specific approach by targeting free cysteine residues.

Materials:

  • Thiol-containing protein in a thiol-free buffer (e.g., PBS, pH 6.5-7.5). If necessary, reduce disulfide bonds with a reducing agent like TCEP and subsequently remove it.

  • Maleimide-activated PEG (e.g., mPEG-Maleimide).

  • Anhydrous DMSO or DMF.

  • Quenching solution (e.g., free cysteine).

  • Purification system (e.g., SEC).

Protocol:

  • Preparation: Prepare a stock solution of the Maleimide-PEG in DMSO or DMF.

  • Reaction Setup: Add a 10- to 20-fold molar excess of the Maleimide-PEG solution to the protein solution.[6]

  • Incubation: Incubate the reaction for 1-2 hours at room temperature with gentle mixing.[6]

  • Quenching: Add free cysteine to the reaction to quench any unreacted maleimide groups.

  • Purification and Characterization: Purify and characterize the conjugate as described in the NHS ester protocol.

Bioorthogonal PEGylation via Click Chemistry

Click chemistry offers a highly specific and efficient method for PEGylation, typically involving the reaction between an azide and an alkyne. This protocol assumes the protein has been pre-functionalized with an azide group.

Materials:

  • Azide-functionalized protein in an appropriate buffer.

  • Alkyne-activated PEG.

  • For copper-catalyzed reactions: Copper(II) sulfate, a reducing agent (e.g., sodium ascorbate), and a copper-chelating ligand (e.g., THPTA).

  • For strain-promoted reactions (copper-free): A strained alkyne like DBCO-PEG.

  • Purification system (e.g., SEC).

Protocol (Copper-Catalyzed):

  • Premix Catalyst: Prepare a fresh solution of copper(II) sulfate and the ligand. Add sodium ascorbate to reduce Cu(II) to the active Cu(I) species.

  • Reaction Setup: To the azide-functionalized protein solution, add the alkyne-PEG. Then, add the premixed catalyst solution.

  • Incubation: Incubate the reaction at room temperature for 1-4 hours. The reaction is often rapid.

  • Purification and Characterization: Purify the conjugate to remove the copper catalyst, unreacted PEG, and other reagents, followed by characterization as previously described.

Visualizing PEGylation Processes and Pathways

Graphviz diagrams can effectively illustrate the logical flow of experimental procedures and the biological context of PEGylated molecules.

Experimental Workflow for Protein PEGylation

PEGylation_Workflow General Experimental Workflow for Protein PEGylation cluster_prep Preparation cluster_reaction Conjugation Reaction cluster_purification Purification cluster_characterization Characterization Protein Therapeutic Protein Buffer_Exchange Buffer Exchange (Amine- or Thiol-free) Protein->Buffer_Exchange Reaction PEGylation Reaction (e.g., NHS, Maleimide, Click) Buffer_Exchange->Reaction Activate_PEG Prepare Activated PEG Stock Solution Activate_PEG->Reaction Quench Quench Reaction Reaction->Quench SEC Size Exclusion Chromatography (SEC) Quench->SEC Collect Collect High MW Fractions SEC->Collect SDS_PAGE SDS-PAGE Collect->SDS_PAGE Mass_Spec Mass Spectrometry Collect->Mass_Spec Activity_Assay Biological Activity Assay Collect->Activity_Assay Final_Product Purified PEG-Protein Conjugate SDS_PAGE->Final_Product Mass_Spec->Final_Product Activity_Assay->Final_Product

Caption: A typical workflow for the synthesis, purification, and characterization of a PEGylated protein.

Signaling Pathway: PEGylated Interferon-α and JAK-STAT Activation

PEGylated interferon-alpha (pegIFN-α) is a standard treatment for chronic viral hepatitis. It functions by binding to the IFN-α receptor (IFNAR) and activating the JAK-STAT signaling pathway, leading to the transcription of hundreds of interferon-stimulated genes (ISGs) that establish an antiviral state.

JAK_STAT_Pathway Activation of the JAK-STAT Pathway by PEGylated Interferon-α cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus pegIFN pegIFN-α IFNAR IFNAR1/IFNAR2 Receptor Complex pegIFN->IFNAR Binding JAK1 JAK1 IFNAR->JAK1 activates TYK2 TYK2 IFNAR->TYK2 activates STAT1 STAT1 JAK1->STAT1 phosphorylates STAT2 STAT2 JAK1->STAT2 phosphorylates TYK2->STAT1 phosphorylates TYK2->STAT2 phosphorylates pSTAT1 pSTAT1 pSTAT2 pSTAT2 ISGF3 ISGF3 Complex pSTAT1->ISGF3 form pSTAT2->ISGF3 form IRF9 IRF9 IRF9->ISGF3 form ISRE ISRE (DNA Element) ISGF3->ISRE binds to ISGF3->ISRE Transcription Transcription of Interferon-Stimulated Genes (ISGs) ISRE->Transcription initiates

Caption: pegIFN-α binds its receptor, activating JAKs, which phosphorylate STATs, leading to gene transcription.

References

Understanding the biocompatibility of dialkyl ethers

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to the Biocompatibility of Dialkyl Ethers

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dialkyl ethers represent a class of organic compounds with increasing importance in the pharmaceutical and biomedical fields, valued for their versatile solvent properties and utility as excipients in drug formulations. Their biocompatibility is a critical parameter governing their safe use in human applications. This document provides a comprehensive technical overview of the biocompatibility of common dialkyl ethers, focusing on key toxicological endpoints. It summarizes acute toxicity data, details the methodologies of standard biocompatibility assays, and visualizes relevant biological pathways and experimental workflows. The information is intended to guide researchers and drug development professionals in understanding and evaluating the safety profile of these compounds.

Introduction to Dialkyl Ethers in Biomedical Applications

Dialkyl ethers are characterized by an oxygen atom connected to two alkyl groups. Simple ethers like diethyl ether have historical significance as general anesthetics[1]. More complex ethers, particularly polyethers and glycol ethers, are now integral to modern pharmaceutical science.

Diethylene glycol monoethyl ether (DEGME) , commercially known as Transcutol®, is a prominent example. It is a hydroalcoholic solvent approved by the U.S. Food and Drug Administration (FDA) for use as an excipient in oral, topical, transdermal, and injectable formulations[2][3][4]. Its primary functions include acting as a powerful solubilizer for poorly water-soluble active pharmaceutical ingredients (APIs) and as a skin penetration enhancer[4][5].

The biocompatibility of these ethers is paramount. It is defined as the ability of a material to perform with an appropriate host response in a specific application. Evaluation of biocompatibility is a multifactorial process guided by international standards, primarily the ISO 10993 series, which outlines a risk-management approach to ensure patient safety[6][7][8]. This guide will delve into the key biocompatibility assessments relevant to dialkyl ethers: cytotoxicity, genotoxicity, irritation, and systemic toxicity.

Key Biocompatibility Endpoints and Data

The biological evaluation of any compound intended for biomedical use involves assessing a range of potential toxicological effects. For dialkyl ethers, the most relevant endpoints are acute systemic toxicity, irritation, and genotoxicity.

Acute Systemic Toxicity

Acute toxicity studies evaluate the adverse effects occurring after a single or short-term exposure to a substance. The median lethal dose (LD50) is a common metric, representing the dose required to kill 50% of a tested population. Data for diethyl ether and diethylene glycol monoethyl ether (DEGME) are summarized below.

Table 1: Acute Toxicity Data for Select Dialkyl Ethers

CompoundTestSpeciesRouteDoseResultReference
Diethyl Ether LD50RatOral1,211 mg/kg-[9]
LD50RabbitDermal> 20,000 mg/kg-[9]
LC50MouseInhalation97.5 mg/L (4 h)-[9]
Diethylene Glycol Monoethyl Ether (DEGME) LD50RatOral7,128 mg/kgLow acute toxicity[10]
LD50RabbitDermal9,404 mg/kgLow acute toxicity[10]
Single DoseAnimalIntraperitoneal1,000 mg/kg100% survival, no significant changes[3]
Single DoseAnimalIntraperitoneal≥ 3,000 mg/kg100% mortality within 14 days[3]
Irritation and Sensitization

These tests assess the potential for a substance to cause localized inflammation or an allergic reaction upon contact with skin, eyes, or mucosal surfaces.

  • Diethyl Ether : In studies following standardized protocols, diethyl ether was found to cause no skin irritation in rabbits (OECD Test Guideline 404) and no eye irritation in rabbits (OECD Test Guideline 405)[9].

  • Diethylene Glycol Monoethyl Ether (DEGME) : DEGME is generally considered to have good skin biocompatibility and is widely used in topical products[5].

Genotoxicity

Genotoxicity assays are designed to detect direct or indirect damage to DNA and chromosomes.

  • Diethyl Ether : Diethyl ether has tested negative for genotoxic potential in multiple assays. It did not induce mutations in an in vitro mammalian cell gene mutation test and did not cause chromosomal damage in a human lymphocyte micronucleus test (OECD Test Guideline 487)[9].

  • Glycol Ethers : It is important to note that genotoxicity can vary within the broader class of ethers. Some glycol ethers, unlike diethyl ether or DEGME, have shown positive results in certain assays, such as inducing sister chromatid exchanges and chromosomal aberrations in cultured cells[10]. This highlights the need for compound-specific evaluation.

Metabolic Pathways and In Vivo Effects

The biocompatibility of a compound is intrinsically linked to its metabolism, as the resulting metabolites may have different toxicological profiles than the parent molecule.

Cytochrome P450 Metabolism

Many ethers, including diethyl ether, are metabolized in the liver by the cytochrome P450 (CYP450) enzyme system[1]. These enzymes catalyze the oxidation of xenobiotics to make them more water-soluble for excretion. A primary metabolic reaction is hydroxylation at the alpha-carbon, which can lead to unstable intermediates that break down into an aldehyde and an alcohol.

CYP450_Metabolism cluster_system Cytochrome P450 System (Liver) ETHER Dialkyl Ether (R-CH₂-O-CH₂-R') HYDROXY Unstable Hemiacetal (R-CH(OH)-O-CH₂-R') ETHER->HYDROXY Hydroxylation CYP450 CYP450 Enzyme (e.g., CYP2E1) NADP NADP⁺ O2 O₂ O2->CYP450 NADPH NADPH NADPH->CYP450 e⁻ ALDEHYDE Aldehyde (R-CHO) HYDROXY->ALDEHYDE Breakdown ALCOHOL Alcohol (R'-CH₂OH) HYDROXY->ALCOHOL Breakdown

Caption: Simplified metabolic pathway of a dialkyl ether via the Cytochrome P450 system.

In Vivo Considerations
  • Diethyl Ether : While historically used as an anesthetic, its use declined due to side effects like post-anesthetic nausea and vomiting[1]. It stimulates the sympathetic nervous system, which can lead to hypertension and tachycardia[1].

  • Diethylene Glycol Monoethyl Ether (DEGME) : Subchronic oral exposure studies in animals with doses up to 2000 mg/kg showed no significant changes in hematological, biochemical, or histopathological parameters[3]. However, some studies have noted reproductive toxicity for other glycol ethers like diethylene glycol monomethyl ether, with observed fetotoxicity and teratogenicity at high doses[10]. It is critical to distinguish between different glycol ethers, as their toxicity profiles can differ significantly. Earlier reports of DEGME toxicity may be attributable to impurities such as ethylene glycol[3][11].

Regulatory Framework and Experimental Workflows

The biological evaluation of materials and medical devices is a structured process governed by standards like ISO 10993. This framework emphasizes a risk-based approach, starting with material characterization and leveraging existing data before proceeding to in vitro and in vivo testing.

ISO_10993_Workflow START Start: New Material or Medical Device PLAN Biological Evaluation Plan (BEP) (ISO 10993-1) START->PLAN CHEM Step 1: Chemical Characterization (ISO 10993-18) Extractables & Leachables PLAN->CHEM RISK Step 2: Toxicological Risk Assessment (ISO 10993-17) CHEM->RISK GAP Gap Analysis: Is Existing Data Sufficient? RISK->GAP TESTING Step 3: Biocompatibility Testing GAP->TESTING No REPORT Biological Evaluation Report (BER) GAP->REPORT Yes BIG3 Initial Tests ('The Big 3') - Cytotoxicity (ISO 10993-5) - Sensitization (ISO 10993-10) - Irritation (ISO 10993-23) TESTING->BIG3 ADDITIONAL Further Endpoint Assessment (as required by risk analysis) - Systemic Toxicity - Genotoxicity - Implantation BIG3->ADDITIONAL ADDITIONAL->REPORT END Material is Biocompatible for Intended Use REPORT->END

Caption: A risk-based workflow for biocompatibility assessment based on ISO 10993 standards.

The workflow begins with physical and chemical information. If this information and any existing data are insufficient to address safety, a tiered testing approach is initiated. The foundational tests, often called the "Big Three," are for cytotoxicity, sensitization, and irritation[12]. Based on the device's nature and duration of contact, further tests for systemic toxicity or genotoxicity may be required[12].

Conclusion

The biocompatibility of dialkyl ethers varies depending on their specific chemical structure. Simple, short-chain ethers like diethyl ether and the pharmaceutically important solvent DEGME (Transcutol®) generally exhibit a favorable safety profile, with low acute toxicity and a lack of genotoxic or irritant effects in standard assays. However, the broader class of glycol ethers can include compounds with notable reproductive and developmental toxicity, underscoring the necessity of evaluating each ether on a case-by-case basis. A thorough evaluation, guided by the risk management principles of ISO 10993 and supported by robust chemical characterization and targeted toxicological testing, is essential for ensuring the safe application of these versatile compounds in research and drug development.

Appendix: Key Experimental Protocols

A.1 OECD Test Guideline 487: In Vitro Mammalian Cell Micronucleus Test

This genotoxicity test detects chromosome-damaging (clastogenic) and chromosome-mismigration (aneugenic) potential by identifying micronuclei in the cytoplasm of cells that have undergone division.

Methodology:

  • Cell Culture: Human lymphocytes or suitable cell lines (e.g., CHO, TK6) are cultured under standard conditions[13].

  • Exposure: Duplicate cell cultures are exposed to at least three analyzable concentrations of the test substance, typically for 3-6 hours[14]. The experiment is run both with and without an exogenous metabolic activation system (e.g., liver S9 fraction) to mimic mammalian metabolism[14].

  • Cytokinesis Block: For many cell types, Cytochalasin B is added after the exposure period. This inhibits cytokinesis (the final step of cell division), resulting in binucleated cells that have successfully completed mitosis[9]. This ensures that only cells that have divided post-treatment are scored.

  • Harvest and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa or a fluorescent dye)[15].

  • Scoring: At least 2,000 binucleated cells per concentration are scored for the presence of micronuclei[14]. Cytotoxicity is also assessed, often via the Cytokinesis-Block Proliferation Index (CBPI).

  • Data Analysis: A positive result is characterized by a statistically significant, dose-dependent increase in the frequency of micronucleated cells compared to the negative (vehicle) control[14].

OECD_487_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis CULTURE 1. Culture Mammalian Cells (e.g., Human Lymphocytes) TREAT_S9 2a. Treat with Test Substance + Metabolic Activation (S9) CULTURE->TREAT_S9 TREAT_NO_S9 2b. Treat with Test Substance - Metabolic Activation (S9) CULTURE->TREAT_NO_S9 CONTROLS Include Positive & Negative (Vehicle) Controls CULTURE->CONTROLS CYTO_B 3. Add Cytochalasin B (Block Cytokinesis) TREAT_S9->CYTO_B TREAT_NO_S9->CYTO_B CONTROLS->CYTO_B HARVEST 4. Harvest, Fix & Stain Cells CYTO_B->HARVEST SCORE 5. Score Micronuclei in 2000 Binucleated Cells/Dose HARVEST->SCORE RESULT 6. Statistical Analysis (Dose-Response) SCORE->RESULT

Caption: Experimental workflow for the OECD 487 In Vitro Micronucleus Test.

A.2 OECD Test Guideline 404: Acute Dermal Irritation/Corrosion

This test assesses the potential of a substance to cause reversible (irritation) or irreversible (corrosion) skin damage.

Methodology:

  • Animal Model: The albino rabbit is the preferred species[1].

  • Preparation: Approximately 24 hours before the test, the fur on the animal's back is clipped free of hair.

  • Application: A single dose of 0.5 mL (for liquids) or 0.5 g (for solids, moistened to a paste) of the test substance is applied to a small area of skin (approx. 6 cm²) and covered with a gauze patch[1][16]. An untreated area of skin serves as a control.

  • Exposure: The exposure period is 4 hours[1]. After exposure, any residual test substance is removed.

  • Observation: The skin is examined for signs of erythema (redness) and edema (swelling) at 1, 24, 48, and 72 hours after patch removal. Observations continue for up to 14 days to assess the reversibility of any effects[1].

  • Scoring: Skin reactions are scored based on a standardized grading system. If effects persist to the end of the 14-day observation period, the substance is considered an irritant[1][17]. If irreversible tissue damage (necrosis, ulceration) is observed, it is classified as corrosive.

A.3 OECD Test Guideline 405: Acute Eye Irritation/Corrosion

This test evaluates the potential for a substance to produce irritation or damage when applied to the eye.

Methodology:

  • Animal Model: A single albino rabbit is typically used for the initial test.

  • Anesthesia: A local anesthetic may be applied to the eye prior to instillation of the test substance to minimize discomfort[18].

  • Application: A single dose of the test substance (0.1 mL for liquids or ≤100 mg for solids) is placed in the conjunctival sac of one eye[18]. The eyelids are held together for about one second. The untreated eye serves as a control.

  • Observation: The eyes are examined at 1, 24, 48, and 72 hours after application[18]. Observations can be extended up to 21 days to evaluate reversibility.

  • Scoring: Lesions of the cornea (opacity), iris, and conjunctiva (redness, swelling/chemosis) are scored using a standardized scale[18]. The scores are used to classify the irritation potential of the substance.

References

For Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide to Exploratory Studies Involving Small Molecule PEG Compounds

This technical guide provides a comprehensive overview of the core principles, experimental methodologies, and strategic considerations involved in the exploratory studies of small molecule Polyethylene Glycol (PEG) compounds. PEGylation, the covalent attachment of PEG chains to a molecule, has emerged as a powerful strategy to enhance the therapeutic properties of small molecule drugs.

Polyethylene glycol (PEG) is a non-toxic, non-immunogenic, and water-soluble polymer approved by the FDA for various pharmaceutical applications.[1][2] The process of PEGylation can significantly improve a drug's pharmacokinetic and pharmacodynamic profile by increasing its solubility and stability, extending its circulating half-life, and reducing its immunogenicity.[2][3][4][5][6][7]

This guide delves into the synthesis and characterization of PEGylated small molecules, details essential in vitro and in vivo evaluation protocols, and presents quantitative data to illustrate the impact of PEGylation.

Core Concepts in Small Molecule PEGylation

The design of a PEGylated small molecule drug involves careful consideration of the PEG's architecture, its molecular weight, and the chemistry used to link it to the drug.

1.1. PEG Architectures and Linkages

PEGs can be synthesized in various structures, including linear, branched, or multi-armed (star-shaped) configurations, each offering different pharmacokinetic properties.[1][2] The connection to the small molecule is made via a linker, which can be designed to be either stable or releasable.

  • Permanent (Stable) PEGylation: This approach creates a new, distinct chemical entity where the PEG remains attached to the drug.[2] It typically employs low-molecular-weight PEGs (e.g., <1000 Da) to avoid steric hindrance that might interfere with the drug's binding to its target.[1] This strategy is often used to increase oral bioavailability or alter distribution, such as preventing a drug from crossing the blood-brain barrier.[1][2]

  • Releasable (Prodrug) PEGylation: In this "prodrug approach," the PEG is attached via a cleavable linker (e.g., an ester bond) that breaks down in the body to release the active drug.[1][2][5] This strategy commonly uses high-molecular-weight PEGs (1,000–60,000 Da) to significantly increase the drug's half-life and improve its solubility.[1]

1.2. Heterobifunctional PEG Linkers

Heterobifunctional PEG linkers possess two different reactive functional groups at their termini.[3] This dual reactivity is crucial for creating complex conjugates, such as Small Molecule-Drug Conjugates (SMDCs), by allowing the specific attachment of two different entities, like a targeting molecule and a therapeutic drug.[3][]

Experimental Protocols

A systematic workflow is essential for the synthesis and evaluation of novel PEGylated small molecules.

G cluster_0 Synthesis & Purification cluster_1 Characterization cluster_2 In Vitro Evaluation cluster_3 In Vivo Evaluation Synthesis PEG Derivative Synthesis Conjugation Conjugation to Small Molecule Synthesis->Conjugation Purification Purification (e.g., HPLC) Conjugation->Purification Characterization Structural Analysis (NMR, MS) Purification->Characterization Solubility Solubility Assessment (LogD) Characterization->Solubility Cytotoxicity Cytotoxicity Assay (IC50) Solubility->Cytotoxicity Stability Plasma Stability Cytotoxicity->Stability Release Drug Release Kinetics Stability->Release PK Pharmacokinetics (Animal Models) Release->PK Efficacy Efficacy Studies PK->Efficacy Toxicity Toxicity Assessment Efficacy->Toxicity

General workflow for developing PEGylated small molecules.

2.1. Synthesis and Characterization

Protocol: Synthesis of Activated PEG (m-PEG-DMPA Example) [9]

  • Materials: Poly(ethylene glycol) methyl ether (m-PEG-OH), 2,2-bis(hydroxymethyl)propionic acid (DMPA), 4-dimethylaminopyridine (DMAP), dicyclohexylcarbodiimide (DCC), anhydrous dichloromethane (DCM).

  • Procedure:

    • Dissolve m-PEG-OH (e.g., 1.5 mmol), DMPA (2.25 mmol), and DMAP (0.22 mmol) in anhydrous DCM in a round-bottom flask.[9]

    • Cool the solution in an ice bath and add a solution of DCC in DCM.

    • Allow the reaction to warm to room temperature and stir for 24 hours.

    • Filter the reaction mixture to remove the dicyclohexylurea byproduct.

    • Precipitate the product by adding cold diethyl ether.

    • Collect the solid product, dry it under vacuum, and confirm its structure.[9]

Protocol: Characterization of PEGylated Compounds

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Used to confirm the covalent attachment of the PEG chain to the small molecule and verify the overall structure.[][11]

  • Mass Spectrometry (MS): Techniques like MALDI-TOF MS are used to determine the molecular weight of the conjugate and assess its purity.[]

  • Gel Permeation Chromatography (GPC): GPC is employed to determine the molecular weight distribution and polydispersity index (PDI) of the PEGylated product.[9][11]

  • High-Performance Liquid Chromatography (HPLC): Utilized for purification and to assess the purity of the final conjugate.[]

2.2. In Vitro Evaluation

Protocol: Solubility Assessment [12]

  • Determine the octanol-water partition coefficient (LogD) at a physiological pH of 7.4.

  • Prepare a solution of the compound in a biphasic system of n-octanol and phosphate-buffered saline (pH 7.4).

  • After equilibration, measure the concentration of the compound in both the aqueous and octanol phases using a suitable analytical method (e.g., UV-Vis spectroscopy or LC-MS).

  • A lower LogD value for the PEGylated compound compared to the parent drug indicates improved hydrophilicity and water solubility.[12]

Protocol: Cytotoxicity Assay [13]

  • Culture target cancer cells (e.g., SK-BR-3 for HER2-positive cancers) in appropriate media.

  • Expose the cells to a range of concentrations of the parent drug and the PEGylated conjugate for a set period (e.g., 72 hours).

  • Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.

  • Calculate the half-maximal inhibitory concentration (IC50) for each compound. An increase in the IC50 value for the PEGylated version may indicate reduced in vitro activity, potentially due to steric hindrance.[13]

2.3. In Vivo Evaluation

Protocol: Pharmacokinetic (PK) Analysis [13]

  • Administer a single dose of the PEGylated compound and the parent drug intravenously to animal models (e.g., mice or rats).

  • Collect blood samples at predetermined time points (e.g., 5 min, 1 hr, 4 hr, 24 hr, etc.).

  • Process the blood to obtain plasma and quantify the concentration of the compound using LC-MS/MS.

  • Calculate key PK parameters, including elimination half-life (t½), clearance (CL), and area under the curve (AUC). PEGylation is expected to increase t½ and AUC.

Protocol: Tumor Efficacy Study [13]

  • Establish tumor xenografts in immunocompromised mice by subcutaneously injecting cancer cells.

  • Once tumors reach a specified volume, randomize the mice into treatment groups (e.g., vehicle control, parent drug, PEGylated conjugate).

  • Administer the treatments according to a defined schedule.

  • Measure tumor volume regularly.

  • At the end of the study, euthanize the animals and excise the tumors for weighing and further analysis. A significant reduction in tumor growth compared to the control and parent drug groups indicates improved efficacy.[13]

Data Presentation: Case Studies

Quantitative data from exploratory studies are crucial for understanding the structure-activity relationship of PEGylated compounds.

Table 1: PEGylated Small Molecule Drugs in Clinical Development [1]

Compound Name Company PEG Architecture Indication Clinical Phase
PEG-Naloxol (NKTR-118) Nektar Linear PEG Opioid-induced constipation Phase III
PEG-Irinotecan (NKTR-102) Nektar 4-Arm PEG Solid Tumor Phase III/II
PEG-SN38 (EZN-2208) Enzon 4-Arm PEG Solid Tumor Phase II

| PEG-Docetaxel (NKTR-105) | Nektar | 4-Arm PEG | Solid Tumor | Phase I |

Table 2: Impact of PEG Linker Size on an Affibody-Drug Conjugate [13]

Conjugate PEG MW (kDa) Half-life (min) Half-life Fold Increase In Vitro Cytotoxicity (IC50, nM) Cytotoxicity Fold Reduction
ZHER2-SMCC-MMAE (HM) 0 19.6 1.0 0.9 1.0
ZHER2-PEG4K-MMAE (HP4KM) 4 49.0 2.5 4.1 4.5

| ZHER2-PEG10K-MMAE (HP10KM) | 10 | 219.5 | 11.2 | 19.8 | 22.0 |

This data demonstrates that while increasing PEG molecular weight significantly extends the circulation half-life, it can also reduce in vitro cytotoxicity.[13]

Table 3: Effect of PEGylation on Physicochemical and In Vivo Properties of a PSMA Inhibitor [12]

Compound PEG units LogD at pH 7.4 Kidney Uptake (%ID/g at 1h)
[68Ga]Ga-Flu-1 (unmodified) 0 -2.64 ± 0.25 16.51 ± 2.15
[68Ga]Ga-PP4-WD 4 Not Reported 9.87 ± 1.63

| [68Ga]Ga-PP8-WD | 8 | -4.23 ± 0.26 | 7.95 ± 1.34 |

This study shows that adding PEG chains improves water solubility (lower LogD) and significantly reduces kidney uptake, which can be beneficial for imaging agents and therapeutics by reducing renal toxicity.[12]

Visualization of Concepts

G Goal Desired Outcome? Inc_HalfLife Increase Half-Life & Solubility Goal->Inc_HalfLife Pharmacokinetics Alt_Bio Alter Biodistribution (e.g., BBB) Goal->Alt_Bio Distribution Prodrug Prodrug Strategy: High MW PEG + Releasable Linker Inc_HalfLife->Prodrug Permanent Permanent Conjugate: Low MW PEG + Stable Linker Alt_Bio->Permanent

Decision logic for choosing a PEGylation strategy.

G cluster_0 Small Molecule-Drug Conjugate (SMDC) Ligand Targeting Ligand Linker PEG Linker Ligand->Linker Drug Cytotoxic Drug Linker->Drug

Core components of a Small Molecule-Drug Conjugate.

References

Methodological & Application

Application Notes and Protocols for Hydrogel Crosslinking using JEFFAMINE® D-230

Author: BenchChem Technical Support Team. Date: November 2025

Topic: Using JEFFAMINE® D-230 as a Crosslinking Agent in Hydrogels

Content Type: Detailed Application Notes and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction

Hydrogels are three-dimensional, hydrophilic polymer networks capable of absorbing large amounts of water or biological fluids. Their tunable physical properties, biocompatibility, and resemblance to native extracellular matrix make them ideal candidates for a wide range of biomedical applications, including drug delivery, tissue engineering, and wound healing. The properties of a hydrogel are largely determined by its polymer composition and the density of crosslinks within the network.

This document provides detailed application notes and protocols for the use of JEFFAMINE® D-230 as a crosslinking agent in the fabrication of hydrogels, specifically with poly(ethylene glycol) diacrylate (PEGDA). JEFFAMINE® D-230 is a polyetheramine characterized by a polypropylene glycol (PPG) backbone and primary amine end groups. Its difunctional nature allows it to react with various polymers to form stable, crosslinked hydrogel networks. The primary amine groups of JEFFAMINE® D-230 can react with acrylate groups on PEGDA via a Michael-type addition reaction, forming a covalent bond and thus a crosslinked hydrogel network. This reaction proceeds efficiently under physiological conditions, making it suitable for the encapsulation of sensitive therapeutic agents and cells.

Chemical Properties and Crosslinking Mechanism

JEFFAMINE® D-230 is a difunctional primary amine with an average molecular weight of approximately 230 g/mol . The amine groups are located at the ends of a flexible polyether chain.

The crosslinking of PEGDA with JEFFAMINE® D-230 occurs via an aza-Michael addition reaction. In this reaction, the nucleophilic primary amine groups of JEFFAMINE® D-230 attack the electron-deficient α,β-unsaturated carbonyl group of the PEGDA. This reaction is typically performed in an aqueous buffer at or near neutral pH and room temperature, and it does not require an initiator.

G cluster_0 Reactants cluster_1 Reaction cluster_2 Product PEGDA PEGDA (Poly(ethylene glycol) diacrylate) Reaction aza-Michael Addition PEGDA->Reaction Acrylate Groups Jeffamine JEFFAMINE® D-230 (Polyetheramine) Jeffamine->Reaction Amine Groups Hydrogel Crosslinked Hydrogel Network Reaction->Hydrogel Covalent Bond Formation

Figure 1: Crosslinking of PEGDA with JEFFAMINE® D-230.

Data Presentation: Physicochemical Properties

The mechanical properties and swelling behavior of hydrogels are critical for their application. These properties can be tuned by altering the polymer concentration, the molecular weight of the precursors, and the crosslinker-to-polymer ratio. The following tables summarize typical data for hydrogels formed using diamine crosslinkers with PEGDA.

Table 1: Mechanical Properties of Amine-Crosslinked PEGDA Hydrogels

Polymer Concentration (wt%)Crosslinker:PEGDA Molar RatioYoung's Modulus (kPa)Reference System
101:110 - 50PEGDA-Diamine
201:150 - 200PEGDA-Diamine
100.5:15 - 25PEGDA-Diamine
200.5:125 - 100PEGDA-Diamine

Note: The exact Young's modulus will depend on the specific molecular weight of PEGDA and the precise reaction conditions. The data presented are representative ranges for similar systems.

Table 2: Swelling Properties of Amine-Crosslinked PEGDA Hydrogels

Polymer Concentration (wt%)Crosslinker:PEGDA Molar RatioSwelling Ratio (q)Reference System
101:115 - 30PEGDA-Diamine
201:18 - 15PEGDA-Diamine
100.5:125 - 50PEGDA-Diamine
200.5:112 - 25PEGDA-Diamine

Note: Swelling ratio is defined as the weight of the swollen hydrogel divided by the weight of the dry hydrogel. Values can vary with buffer composition and temperature.

Experimental Protocols

The following protocols provide a general framework for the synthesis and characterization of PEGDA-JEFFAMINE® D-230 hydrogels. Researchers should optimize these protocols for their specific applications.

Protocol for Hydrogel Synthesis

This protocol describes the preparation of a 10% (w/v) PEGDA hydrogel crosslinked with JEFFAMINE® D-230 at a 1:1 molar ratio of acrylate to amine groups.

Materials:

  • Poly(ethylene glycol) diacrylate (PEGDA), MW 3400 g/mol

  • JEFFAMINE® D-230

  • Phosphate-buffered saline (PBS), pH 7.4

  • Sterile, nuclease-free water

Procedure:

  • Prepare PEGDA Stock Solution: Dissolve 200 mg of PEGDA in 1 mL of PBS (pH 7.4) to create a 20% (w/v) stock solution. Vortex or gently heat to dissolve completely. Filter-sterilize the solution using a 0.22 µm syringe filter.

  • Prepare JEFFAMINE® D-230 Stock Solution: Calculate the required amount of JEFFAMINE® D-230 for a 1:1 molar ratio of acrylate to amine groups. For 100 mg of PEGDA (MW 3400), you have approximately 0.0588 mmol of acrylate groups. You will need 0.0294 mmol of JEFFAMINE® D-230 (since it has two amine groups). This corresponds to approximately 6.76 mg of JEFFAMINE® D-230. Prepare a stock solution of JEFFAMINE® D-230 in PBS (pH 7.4). For example, dissolve 67.6 mg in 1 mL of PBS to get a 67.6 mg/mL stock solution. Filter-sterilize the solution.

  • Hydrogel Formation: In a sterile microcentrifuge tube, mix 500 µL of the 20% PEGDA stock solution with 100 µL of the 67.6 mg/mL JEFFAMINE® D-230 stock solution. Add 400 µL of PBS to bring the final volume to 1 mL and the final PEGDA concentration to 10% (w/v).

  • Gelling: Gently vortex the mixture for 5-10 seconds and immediately cast it into the desired mold (e.g., a 96-well plate, a custom-made PDMS mold).

  • Incubation: Allow the hydrogel to crosslink at room temperature or 37°C. Gelation time can vary from minutes to an hour depending on the specific concentrations and temperature. Monitor gelation by tilting the mold. The hydrogel is formed when the solution no longer flows.

G A Prepare PEGDA Stock Solution (20% w/v) C Mix PEGDA, JEFFAMINE® D-230, and PBS A->C B Prepare JEFFAMINE® D-230 Stock Solution B->C D Cast into Mold C->D Immediately after mixing E Incubate for Gelation D->E F Hydrogel Ready for Use E->F

Figure 2: Experimental workflow for hydrogel synthesis.
Protocol for Mechanical Testing (Compressive Modulus)

Materials:

  • Cylindrical hydrogel samples (e.g., 5 mm diameter, 2 mm height)

  • Mechanical testing system with a compression platen

  • PBS (pH 7.4)

Procedure:

  • Equilibrate the hydrogel samples in PBS for at least 24 hours before testing.

  • Place a hydrogel sample on the lower platen of the mechanical tester.

  • Apply a compressive strain at a constant rate (e.g., 10% of the sample height per minute).

  • Record the resulting stress.

  • The compressive modulus (Young's Modulus) is calculated from the initial linear region (typically 0-15% strain) of the stress-strain curve.

Protocol for Swelling Ratio Measurement

Materials:

  • Hydrogel samples of known initial weight

  • PBS (pH 7.4)

  • Lyophilizer or vacuum oven

Procedure:

  • Immerse the pre-weighed, as-prepared hydrogel samples (Wi) in an excess of PBS at 37°C.

  • At predetermined time points, remove the hydrogels, gently blot the surface with a Kimwipe to remove excess water, and weigh them to obtain the swollen weight (Ws).

  • To determine the dry weight (Wd), freeze the swollen hydrogels and lyophilize them until a constant weight is achieved.

  • Calculate the swelling ratio (q) as: q = Ws / Wd.

Protocol for In Vitro Biocompatibility Assessment (Live/Dead Assay)

Materials:

  • Hydrogel discs in a sterile 24-well plate

  • Relevant cell line (e.g., NIH/3T3 fibroblasts, Mesenchymal Stem Cells)

  • Cell culture medium

  • Live/Dead Viability/Cytotoxicity Kit (e.g., from Thermo Fisher Scientific)

  • Fluorescence microscope

Procedure:

  • Sterilize the hydrogel discs by washing them with 70% ethanol followed by several washes with sterile PBS.

  • Equilibrate the hydrogels in cell culture medium for 24 hours.

  • Seed cells directly onto the surface of the hydrogels at a desired density (e.g., 1 x 10^5 cells/hydrogel).

  • Culture the cells for 1, 3, and 7 days.

  • At each time point, wash the cell-laden hydrogels with PBS.

  • Stain the cells with the Live/Dead assay solution (containing Calcein AM for live cells and Ethidium Homodimer-1 for dead cells) according to the manufacturer's instructions.

  • Visualize the stained cells using a fluorescence microscope. Live cells will fluoresce green, and dead cells will fluoresce red.

  • Quantify cell viability by image analysis.

Protocol for In Vitro Drug Release Study

Materials:

  • Drug-loaded hydrogels

  • Model drug (e.g., Doxorubicin, Bovine Serum Albumin)

  • Release buffer (e.g., PBS at pH 7.4)

  • Spectrophotometer or other suitable analytical instrument for drug quantification

Procedure:

  • To load the drug, dissolve the model drug in the PBS used to prepare the hydrogel precursor solutions.

  • Prepare the drug-loaded hydrogels as described in Protocol 4.1.

  • Place a pre-weighed drug-loaded hydrogel in a known volume of release buffer at 37°C with gentle agitation.

  • At predetermined time points, collect a sample of the release buffer and replace it with an equal volume of fresh buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected samples using a suitable analytical method (e.g., UV-Vis spectrophotometry, fluorescence spectroscopy).

  • Calculate the cumulative percentage of drug released over time.

Cellular Response and Signaling Pathways

When a hydrogel is implanted in the body, it elicits a foreign body response (FBR). This response is a complex biological cascade involving protein adsorption, immune cell recruitment, and fibrous capsule formation. Understanding and modulating this response is crucial for the success of any implantable biomaterial.

The initial event in the FBR is the adsorption of proteins from the surrounding biological fluids onto the hydrogel surface. This protein layer mediates the subsequent interaction with immune cells, primarily macrophages. Macrophages that recognize the material as foreign can become activated, leading to a pro-inflammatory (M1) phenotype. These M1 macrophages release inflammatory cytokines (e.g., TNF-α, IL-1β) that can lead to chronic inflammation and hinder tissue integration. A more favorable response involves the polarization of macrophages towards an anti-inflammatory and pro-regenerative (M2) phenotype, which promotes tissue repair and integration.

The physical and chemical properties of the hydrogel, such as stiffness, topography, and surface chemistry, can influence macrophage polarization. For instance, softer hydrogels that mimic the elasticity of native tissues may promote an M2 phenotype, while stiffer materials can lead to a more pro-inflammatory M1 response.

G cluster_0 Initial Events cluster_1 Cellular Recruitment & Adhesion cluster_2 Macrophage Polarization cluster_3 Downstream Effects A Hydrogel Implantation B Protein Adsorption (Vimentin, Albumin, etc.) A->B C Macrophage Recruitment B->C D Macrophage Adhesion (Integrin Signaling) C->D E M1 Phenotype (Pro-inflammatory) D->E Stiff Matrix, Pro-inflammatory cues F M2 Phenotype (Pro-regenerative) D->F Soft Matrix, Anti-inflammatory cues G Chronic Inflammation, Fibrous Capsule Formation E->G H Tissue Repair & Integration F->H

Figure 3: Cellular response to an implanted hydrogel.

Conclusion

JEFFAMINE® D-230 is a versatile and effective crosslinking agent for the fabrication of hydrogels from polymers containing reactive functional groups such as acrylates. The resulting hydrogels exhibit tunable mechanical and swelling properties, making them suitable for a variety of applications in drug delivery and tissue engineering. The protocols provided herein offer a starting point for the development and characterization of JEFFAMINE® D-230-crosslinked hydrogels. Further optimization will be necessary to tailor the hydrogel properties for specific research and therapeutic goals. Careful consideration of the biocompatibility and the host response to these materials is essential for their successful translation to clinical applications.

Application Notes and Protocols for 3,6,9,12,15-Pentaoxaheptadecane in Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the utility of 3,6,9,12,15-Pentaoxaheptadecane, a short-chain polyethylene glycol (PEG) derivative, in the development of advanced drug delivery systems. This document outlines the preparation, characterization, and application of nanoparticles, liposomes, and micelles incorporating this functionalized oligoethylene glycol. Detailed protocols for key experiments and quantitative data from relevant studies are presented to facilitate the adoption of this technology in research and development settings.

Introduction to 3,6,9,12,15-Pentaoxaheptadecane in Drug Delivery

3,6,9,12,15-Pentaoxaheptadecane, also known as tetraethylene glycol diethyl ether, is an oligo(ethylene glycol) derivative that offers significant advantages in drug delivery design. Its hydrophilic and flexible nature, characteristic of polyethylene glycols, can be leveraged to improve the biocompatibility and pharmacokinetic profile of therapeutic nanoparticles. By incorporating this molecule into drug delivery systems, researchers can enhance stability, reduce non-specific protein adsorption, and prolong circulation times, a strategy commonly referred to as "PEGylation"[1]. The use of a shorter oligoethylene glycol chain like 3,6,9,12,15-Pentaoxaheptadecane may offer advantages in terms of precise molecular weight, defined structure, and potentially different biological interactions compared to polydisperse high molecular weight PEGs.

Derivatives of 3,6,9,12,15-Pentaoxaheptadecane can be synthesized to include reactive terminal groups, allowing for covalent attachment to lipids, polymers, or drug molecules. This functionalization is key to integrating the oligoethylene glycol into various drug delivery platforms, including:

  • Nanoparticles: Surface modification of polymeric or inorganic nanoparticles to create a "stealth" coating that reduces clearance by the mononuclear phagocyte system (MPS)[1].

  • Liposomes: Incorporation of lipids functionalized with 3,6,9,12,15-Pentaoxaheptadecane to form sterically stabilized liposomes with extended circulation times.

  • Micelles: Self-assembly of amphiphilic block copolymers containing 3,6,9,12,15-Pentaoxaheptadecane as the hydrophilic block to encapsulate hydrophobic drugs.

Key Applications and Advantages

The application of 3,6,9,12,15-Pentaoxaheptadecane and its derivatives in drug delivery systems offers several key benefits:

  • Improved Biocompatibility: The hydrophilic oligoethylene glycol chains create a hydration layer around the nanoparticle, which can mask the core material from the biological environment, reducing immunogenicity and toxicity[1].

  • Prolonged Systemic Circulation: The "stealth" properties imparted by the oligoethylene glycol coating reduce opsonization and subsequent uptake by the MPS, leading to longer circulation times and increased probability of reaching the target tissue[1].

  • Enhanced Drug Solubility: Amphiphilic structures created with 3,6,9,12,15-Pentaoxaheptadecane can encapsulate poorly water-soluble drugs, increasing their bioavailability.

  • Controlled Drug Release: The design of the delivery system can be tailored to control the release kinetics of the encapsulated drug, which can be triggered by environmental stimuli such as pH[1].

Quantitative Data Summary

The following tables summarize key quantitative data from studies on drug delivery systems utilizing oligo(ethylene glycol) derivatives. While these studies may not use 3,6,9,12,15-Pentaoxaheptadecane specifically, they provide representative values for similar short-chain PEGylated systems.

Table 1: Physicochemical Properties of Oligo(ethylene glycol)-Based Nanoparticles

Nanoparticle TypeOligo(ethylene glycol) DerivativeAverage Particle Size (nm)Zeta Potential (mV)Reference
Gold NanoparticlesAlkyl-PEG15-20-5 to +5
Polymeric MicellesOEG-Doxorubicin Conjugate100-150Not Reported[1]
LiposomesDSPE-PEG2000113 - 130-10 to -25

Table 2: Drug Loading and Encapsulation Efficiency

Delivery SystemDrugOligo(ethylene glycol) DerivativeDrug Loading Content (wt%)Encapsulation Efficiency (%)Reference
Polymeric MicellesDoxorubicinOEG-Doxorubicin Conjugate38.2Not Applicable (covalent)[1]
PEG-b-PLA Micellesβ-lapachone prodrugPEG (10 kDa)~10>95
PEG-lipid MicellesPaclitaxelDSPE-PEG2000~5~90

Table 3: In Vitro Drug Release

Delivery SystemDrugRelease ConditionCumulative Release (%)Time (hours)Reference
OEG-DOX MicellesDoxorubicinpH 5.8~7024[1]
OEG-DOX MicellesDoxorubicinpH 7.4~1524[1]
PEG-b-PLA MicellesPaclitaxelPBS, 37°C~8048

Experimental Protocols

The following are detailed protocols for the preparation and characterization of drug delivery systems. These are generalized methods that can be adapted for the use of 3,6,9,12,15-Pentaoxaheptadecane derivatives.

Protocol 1: Preparation of Drug-Loaded Nanoparticles by Emulsion-Solvent Evaporation

This protocol describes a common method for preparing polymer-based nanoparticles encapsulating a hydrophobic drug, with a surface modification using a lipid-oligo(ethylene glycol) conjugate.

Materials:

  • Poly(lactic-co-glycolic acid) (PLGA)

  • Hydrophobic drug (e.g., Paclitaxel)

  • 3,6,9,12,15-Pentaoxaheptadecane-functionalized lipid (e.g., DSPE-OEG)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (e.g., 2% w/v in deionized water)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve 100 mg of PLGA and 10 mg of the hydrophobic drug in 5 mL of DCM.

  • Aqueous Phase Preparation: Prepare a 100 mL solution of 2% (w/v) PVA in deionized water. Add 5 mg of DSPE-OEG to the aqueous phase and stir until dissolved.

  • Emulsification: Add the organic phase dropwise to the aqueous phase while stirring at 800 rpm on a magnetic stirrer.

  • After complete addition, sonicate the mixture on ice for 3 minutes (30 seconds on, 30 seconds off) using a probe sonicator set at 40% amplitude to form an oil-in-water (o/w) emulsion.

  • Solvent Evaporation: Transfer the emulsion to a rotary evaporator and evaporate the DCM under reduced pressure at room temperature for 2-4 hours.

  • Nanoparticle Collection: Centrifuge the resulting nanoparticle suspension at 15,000 x g for 30 minutes at 4°C.

  • Washing: Discard the supernatant and resuspend the nanoparticle pellet in deionized water. Repeat the centrifugation and washing steps twice to remove residual PVA and unencapsulated drug.

  • Final Product: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) or deionized water for characterization, or lyophilize for long-term storage.

Protocol 2: Characterization of Nanoparticle Size and Zeta Potential

This protocol outlines the use of Dynamic Light Scattering (DLS) to determine the size distribution and zeta potential of the prepared nanoparticles.

Materials:

  • Nanoparticle suspension

  • Deionized water or appropriate buffer (e.g., 10 mM NaCl)

  • Dynamic Light Scattering (DLS) instrument with a zeta potential analyzer

Procedure:

  • Sample Preparation: Dilute the nanoparticle suspension with deionized water or buffer to an appropriate concentration (typically a slightly turbid suspension). Ensure there are no air bubbles.

  • Size Measurement:

    • Equilibrate the DLS instrument to the desired temperature (e.g., 25°C).

    • Transfer the diluted nanoparticle suspension to a disposable cuvette.

    • Place the cuvette in the instrument and perform the size measurement.

    • Record the Z-average diameter and the Polydispersity Index (PDI). A PDI value below 0.3 indicates a relatively monodisperse sample.

  • Zeta Potential Measurement:

    • Transfer the diluted nanoparticle suspension to a disposable zeta cell.

    • Place the cell in the instrument and perform the zeta potential measurement.

    • Record the average zeta potential. This value provides an indication of the surface charge and stability of the nanoparticle suspension.

Protocol 3: Determination of Drug Loading Content and Encapsulation Efficiency

This protocol describes a method to quantify the amount of drug encapsulated within the nanoparticles.

Materials:

  • Lyophilized drug-loaded nanoparticles

  • A solvent that dissolves both the polymer and the drug (e.g., acetonitrile or DMSO)

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector for the drug of interest, or a UV-Vis spectrophotometer.

  • Standard solutions of the drug of known concentrations.

Procedure:

  • Standard Curve: Prepare a series of standard solutions of the drug in the chosen solvent and generate a standard curve using HPLC or UV-Vis spectrophotometry.

  • Sample Preparation: Weigh a precise amount of lyophilized drug-loaded nanoparticles (e.g., 5 mg).

  • Dissolve the nanoparticles in a known volume of the solvent (e.g., 5 mL) to disrupt the nanoparticles and release the encapsulated drug.

  • Centrifuge the solution at high speed to pellet any insoluble material.

  • Quantification: Analyze the supernatant using HPLC or UV-Vis spectrophotometry to determine the concentration of the drug.

  • Calculations:

    • Drug Loading Content (DLC %): DLC (%) = (Mass of drug in nanoparticles / Mass of nanoparticles) x 100

    • Encapsulation Efficiency (EE %): EE (%) = (Mass of drug in nanoparticles / Initial mass of drug used) x 100

Protocol 4: In Vitro Drug Release Study

This protocol describes a dialysis-based method to evaluate the in vitro release profile of the drug from the nanoparticles.

Materials:

  • Drug-loaded nanoparticle suspension

  • Dialysis membrane (with a molecular weight cut-off lower than the drug's molecular weight)

  • Release buffer (e.g., PBS at pH 7.4 and pH 5.5 to simulate physiological and endosomal conditions, respectively)

  • Shaking incubator or water bath

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Transfer a known volume (e.g., 1 mL) of the drug-loaded nanoparticle suspension into a dialysis bag.

  • Seal the dialysis bag and immerse it in a known volume (e.g., 50 mL) of the release buffer in a beaker.

  • Place the beaker in a shaking incubator set at 37°C.

  • At predetermined time intervals (e.g., 0.5, 1, 2, 4, 8, 12, 24, 48 hours), withdraw a small aliquot (e.g., 1 mL) of the release buffer from the beaker.

  • Replace the withdrawn volume with an equal volume of fresh release buffer to maintain sink conditions.

  • Quantify the concentration of the released drug in the collected aliquots using HPLC or UV-Vis spectrophotometry.

  • Calculate the cumulative percentage of drug released at each time point.

Mandatory Visualizations

Experimental Workflow for Nanoparticle Preparation

Nanoparticle_Preparation_Workflow cluster_prep Phase Preparation cluster_process Nanoparticle Formation cluster_purification Purification Organic_Phase Organic Phase (PLGA + Drug in DCM) Emulsification Emulsification (Sonication) Organic_Phase->Emulsification Aqueous_Phase Aqueous Phase (PVA + DSPE-OEG in Water) Aqueous_Phase->Emulsification Solvent_Evaporation Solvent Evaporation (Rotary Evaporator) Emulsification->Solvent_Evaporation Centrifugation1 Centrifugation Solvent_Evaporation->Centrifugation1 Washing Washing (x2) Centrifugation1->Washing Centrifugation2 Final Centrifugation Washing->Centrifugation2 Final_Product Drug-Loaded Nanoparticles Centrifugation2->Final_Product

Caption: Workflow for preparing drug-loaded nanoparticles.

Cellular Uptake and Intracellular Drug Release Mechanism

Cellular_Uptake_Pathway cluster_extracellular Extracellular Space cluster_cellular Intracellular Space Nanoparticle OEG-Coated Nanoparticle Cell_Membrane Cell Membrane Nanoparticle->Cell_Membrane Endocytosis Endosome Endosome (Low pH) Drug_Release Drug Release Endosome->Drug_Release pH-triggered Therapeutic_Action Therapeutic Action Drug_Release->Therapeutic_Action Cell_Membrane->Endosome

Caption: Cellular uptake and drug release mechanism.

Logical Relationship of Drug Delivery System Components

DDS_Components cluster_core Core Components cluster_shell Surface Modification DDS Drug Delivery System Drug Therapeutic Agent DDS->Drug Matrix Carrier Material (e.g., Polymer, Lipid) DDS->Matrix OEG 3,6,9,12,15-Pentaoxaheptadecane (Oligo(ethylene glycol)) DDS->OEG Targeting_Ligand Targeting Ligand (Optional) DDS->Targeting_Ligand Drug->Matrix encapsulated in OEG->Matrix coats Targeting_Ligand->OEG attached to

Caption: Components of a targeted drug delivery system.

References

Application Notes and Experimental Protocol for Protein PEGylation with D 2343 (Assumed to be mPEG-NHS)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The specific PEGylating agent "D 2343" was not found in publicly available scientific literature. This document assumes "D 2343" is a representative N-hydroxysuccinimide (NHS) ester-activated methoxy polyethylene glycol (mPEG-NHS). The following protocol is based on this common class of PEGylating reagents. Researchers should verify the specific reactivity of their "D 2343" reagent and adjust the protocol accordingly.

Application Notes

Introduction to Protein PEGylation

Protein PEGylation is a widely utilized bioconjugation technique involving the covalent attachment of polyethylene glycol (PEG) chains to a protein.[1][2][3] This modification can significantly enhance the therapeutic properties of proteins by increasing their hydrodynamic size.[3][4] The benefits of PEGylation are numerous and include improved drug solubility, extended circulating half-life, reduced immunogenicity and antigenicity, increased stability against proteolytic degradation, and decreased renal clearance.[2][3][5][6][7]

Chemistry of mPEG-NHS (D 2343) PEGylation

The assumed "D 2343" or mPEG-NHS is an amine-reactive PEGylating reagent. The NHS ester group reacts with primary amino groups present on the protein surface, primarily the ε-amino group of lysine residues and the α-amino group of the N-terminus, to form a stable amide bond.[3] This is one of the most common and well-established methods for protein PEGylation.[2] The reaction is typically performed in a buffer solution at a slightly alkaline pH (7.0-8.5) to ensure the targeted amino groups are deprotonated and thus nucleophilic.[3]

Key Parameters for Successful PEGylation

Several factors must be optimized to achieve the desired degree of PEGylation while preserving the biological activity of the protein:

  • Molar Ratio: The molar ratio of PEG reagent to protein is a critical parameter that influences the extent of PEGylation. Higher ratios generally lead to a higher degree of modification.

  • Reaction pH: The pH of the reaction buffer affects the reactivity of the primary amines on the protein. A pH range of 7.0 to 8.5 is generally optimal for the reaction with NHS esters.[3]

  • Temperature and Time: PEGylation reactions are typically carried out at room temperature or 4°C to maintain protein stability. The reaction time can vary from 30 minutes to several hours.

  • Protein Concentration: The concentration of the protein can influence the reaction kinetics. It is important to maintain a concentration that prevents aggregation while ensuring an efficient reaction.

  • Buffer Composition: The choice of buffer is important. Buffers containing primary amines, such as Tris, should be avoided as they will compete with the protein for the PEG reagent. Phosphate-buffered saline (PBS) or borate buffers are common choices.

Characterization of PEGylated Proteins

After the PEGylation reaction, it is essential to characterize the resulting conjugates to determine the degree of PEGylation and confirm the retention of biological activity. Common analytical techniques include:

  • SDS-PAGE: To visualize the increase in molecular weight of the PEGylated protein.

  • Size Exclusion Chromatography (SEC): To separate and quantify the different PEGylated species (mono-, di-, multi-PEGylated) and any remaining unmodified protein.[8]

  • Mass Spectrometry (MS): To determine the precise mass of the PEGylated protein and identify the sites of PEGylation.[1]

  • In Vitro Activity Assays: To confirm that the PEGylated protein retains its biological function.

Experimental Protocol: Protein PEGylation with D 2343 (mPEG-NHS)

This protocol provides a general procedure for the PEGylation of a model protein with an assumed mPEG-NHS reagent ("D 2343").

Materials and Equipment
  • Protein: Lyophilized or in a suitable buffer (e.g., Protein-X at 10 mg/mL).

  • PEGylating Reagent: D 2343 (assumed to be mPEG-NHS, e.g., 20 kDa).

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.5.

  • Quenching Solution: 1 M Tris-HCl, pH 8.0.

  • Purification System: Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX) system.

  • Analytical Equipment: SDS-PAGE system, UV-Vis Spectrophotometer.

  • General Lab Equipment: Pipettes, conical tubes, stir plate, pH meter.

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification & Analysis protein_prep Protein Preparation (Dissolve & Buffer Exchange) reaction PEGylation Reaction (Mix Protein & PEG) protein_prep->reaction Add Protein peg_prep PEG Reagent Preparation (Dissolve in Buffer) peg_prep->reaction Add PEG quench Quench Reaction (Add Tris Buffer) reaction->quench Incubate purification Purification (SEC or IEX) quench->purification Load Sample analysis Characterization (SDS-PAGE, SEC, Activity Assay) purification->analysis Collect Fractions

Caption: Workflow for protein PEGylation with D 2343.

Detailed Methodology

3.1. Preparation of Reagents

  • Protein Solution: Prepare the protein solution at a concentration of 5-10 mg/mL in the Reaction Buffer (100 mM Sodium Phosphate, pH 7.5). If the protein is in a different buffer, perform a buffer exchange.

  • PEG Solution: Immediately before starting the reaction, dissolve the D 2343 (mPEG-NHS) reagent in the Reaction Buffer to the desired concentration. The amount to dissolve will depend on the target molar ratio of PEG to protein.

3.2. PEGylation Reaction

  • Place the protein solution in a suitable reaction vessel and gently stir at room temperature or on ice.

  • Slowly add the freshly prepared D 2343 solution to the protein solution while stirring. The final concentrations and molar ratio should be as determined in your optimization experiments (see Table 1 for an example).

  • Allow the reaction to proceed for 1-2 hours at room temperature or 2-4 hours at 4°C.

  • To stop the reaction, add the Quenching Solution to a final concentration of 50 mM. Incubate for 15 minutes.

Chemical Reaction Diagram

pegylation_reaction protein Protein-NH2 (Primary Amine) peg_protein Protein-NH-CO-mPEG (Stable Amide Bond) protein->peg_protein pH 7.5-8.5 nhs NHS (Byproduct) peg mPEG-O-NHS (D 2343) peg->peg_protein plus1 + plus2 +

Caption: Reaction of mPEG-NHS with a protein's primary amine.

3.3. Purification of PEGylated Protein

  • The PEGylated protein mixture can be purified using Size Exclusion Chromatography (SEC) to separate the PEGylated protein from the unreacted protein, PEG reagent, and reaction byproducts.

  • Equilibrate the SEC column with a suitable buffer (e.g., PBS, pH 7.4).

  • Load the quenched reaction mixture onto the column.

  • Collect fractions and monitor the elution profile using UV absorbance at 280 nm.

  • Pool the fractions containing the purified PEGylated protein.

3.4. Characterization of the Conjugate

  • SDS-PAGE: Analyze the purified fractions by SDS-PAGE to confirm the increase in molecular weight and estimate the degree of PEGylation.

  • Protein Concentration: Determine the concentration of the purified PEGylated protein using a suitable method (e.g., BCA assay or UV absorbance, correcting for any PEG interference).

  • Biological Activity: Perform an in vitro or in vivo activity assay to compare the biological function of the PEGylated protein to the unmodified protein.

Data Presentation

The following table summarizes hypothetical experimental parameters for the PEGylation of a 50 kDa protein with a 20 kDa mPEG-NHS reagent (D 2343).

ParameterCondition 1Condition 2Condition 3
Protein Concentration 5 mg/mL5 mg/mL10 mg/mL
PEG:Protein Molar Ratio 5:110:110:1
Reaction Temperature 4°CRoom Temp.Room Temp.
Reaction Time 4 hours2 hours2 hours
Reaction pH 7.57.58.0
Expected Yield (Mono-PEGylated) 40-50%60-70%65-75%
Remaining Unmodified Protein 30-40%15-25%10-20%
Multi-PEGylated Species <10%10-15%15-20%

Note: These are example values and the optimal conditions will be protein-specific and must be determined empirically.

References

Application Notes & Protocols: Surface Modification of Nanoparticles with DB02343 (Emestedastat)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are a hypothetical showcase of how DB02343 (Emestedastat) could theoretically be applied in the surface modification of nanoparticles for targeted drug delivery. To date, there is no publicly available scientific literature describing the use of Emestedastat for this purpose. The experimental procedures, data, and diagrams presented here are illustrative and based on established methodologies in nanoparticle functionalization and the known pharmacology of Emestedastat.

Introduction

DB02343, also known as Emestedastat or UE2343, is a potent and selective inhibitor of the enzyme 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). This enzyme is responsible for the intracellular conversion of inactive cortisone to active cortisol, a glucocorticoid implicated in the pathophysiology of various neurodegenerative and psychiatric disorders. Emestedastat is under clinical investigation as an oral therapeutic for conditions such as Alzheimer's disease and major depressive disorder.

The targeted delivery of Emestedastat to specific brain regions could enhance its therapeutic efficacy and reduce potential off-target effects. One promising approach to achieve this is by conjugating Emestedastat to the surface of nanoparticles designed to cross the blood-brain barrier (BBB). This document outlines a hypothetical framework for the surface modification of nanoparticles with Emestedastat, including proposed experimental protocols, characterization data, and the underlying biological rationale.

Biological Rationale & Signaling Pathway

The primary mechanism of action of Emestedastat is the inhibition of 11β-HSD1, leading to a reduction in intracellular cortisol levels. Chronically elevated cortisol in the brain is associated with neuronal damage and cognitive decline. By delivering Emestedastat directly to affected brain tissues using a nanoparticle carrier, it may be possible to achieve higher local concentrations of the drug, thereby maximizing its neuroprotective effects.

Below is a diagram illustrating the signaling pathway targeted by Emestedastat.

cluster_cortisol Cellular Cortisol Production cluster_effects Downstream Effects Cortisone Cortisone 11b-HSD1 11β-HSD1 Cortisone->11b-HSD1 Substrate Cortisol Cortisol Neuronal_Damage Neuronal Damage & Cognitive Decline Cortisol->Neuronal_Damage Promotes 11b-HSD1->Cortisol Conversion Emestedastat_NP Emestedastat-Nanoparticle Conjugate Emestedastat_NP->11b-HSD1 Inhibits

Caption: Signaling pathway of Emestedastat action.
Hypothetical Experimental Data

Successful surface modification of nanoparticles with Emestedastat would be expected to alter their physicochemical properties. The following tables summarize hypothetical data from the characterization of pristine and Emestedastat-functionalized nanoparticles.

Table 1: Physicochemical Properties of Nanoparticles

Nanoparticle TypeMean Diameter (nm)Polydispersity Index (PDI)Zeta Potential (mV)
Carboxylated PLGA Nanoparticles152.4 ± 3.10.11 ± 0.02-35.6 ± 2.5
Emestedastat-PLGA Nanoparticles165.8 ± 4.50.15 ± 0.03-28.1 ± 3.1

Table 2: Emestedastat Conjugation Efficiency and Loading

ParameterValue
Emestedastat Conjugation Efficiency (%)78.3 ± 5.2
Emestedastat Loading Capacity (µg/mg NP)42.7 ± 3.9

Protocols

Protocol 1: Synthesis of Carboxyl-Terminated PLGA Nanoparticles

This protocol describes the synthesis of poly(lactic-co-glycolic acid) (PLGA) nanoparticles with carboxyl functional groups on the surface, which are required for subsequent conjugation with Emestedastat.

Materials:

  • PLGA-COOH (50:50 lactide:glycolide ratio, MW 15,000-25,000)

  • Poly(vinyl alcohol) (PVA), 87-89% hydrolyzed

  • Dichloromethane (DCM)

  • Deionized (DI) water

Procedure:

  • Dissolve 100 mg of PLGA-COOH in 2 mL of DCM.

  • Prepare a 2% (w/v) PVA solution in DI water.

  • Add the PLGA-COOH solution dropwise to 10 mL of the PVA solution while sonicating on an ice bath.

  • Sonicate for 5 minutes at 40% amplitude.

  • Transfer the resulting oil-in-water emulsion to a beaker and stir magnetically at room temperature for 4 hours to allow for DCM evaporation.

  • Collect the nanoparticles by ultracentrifugation at 15,000 rpm for 20 minutes at 4°C.

  • Wash the nanoparticle pellet three times with DI water to remove excess PVA.

  • Resuspend the final nanoparticle pellet in 10 mL of DI water and store at 4°C.

Protocol 2: Surface Modification of PLGA Nanoparticles with Emestedastat

This protocol details the covalent conjugation of an amine-modified Emestedastat derivative to the carboxylated surface of PLGA nanoparticles using EDC/NHS chemistry.

Note: This protocol assumes the availability of an Emestedastat derivative with a primary amine for conjugation. The native structure of Emestedastat does not contain a primary amine suitable for this reaction.

Materials:

  • Carboxylated PLGA Nanoparticles (from Protocol 1)

  • Amine-modified Emestedastat

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

  • N-Hydroxysuccinimide (NHS)

  • 2-(N-morpholino)ethanesulfonic acid (MES) buffer (0.1 M, pH 6.0)

  • Phosphate-buffered saline (PBS) (1X, pH 7.4)

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

Experimental Workflow Diagram:

cluster_activation Activation Step cluster_conjugation Conjugation Step cluster_purification Purification Step PLGA_NP Carboxylated PLGA Nanoparticles EDC_NHS Add EDC and NHS in MES Buffer PLGA_NP->EDC_NHS Activated_NP Activated PLGA Nanoparticles EDC_NHS->Activated_NP Add_Emestedastat Add Emestedastat in PBS Activated_NP->Add_Emestedastat Emestedastat Amine-modified Emestedastat Emestedastat->Add_Emestedastat Conjugated_NP Emestedastat-PLGA Nanoparticles Add_Emestedastat->Conjugated_NP Quench Quench Reaction Conjugated_NP->Quench Wash Wash and Centrifuge Quench->Wash Final_Product Purified Emestedastat-PLGA Nanoparticles Wash->Final_Product

Caption: Workflow for Emestedastat-nanoparticle conjugation.

Procedure:

  • Activation of Carboxyl Groups:

    • Take 10 mg of carboxylated PLGA nanoparticles and resuspend them in 1 mL of MES buffer.

    • Prepare a fresh solution of 10 mg/mL EDC and 10 mg/mL NHS in MES buffer.

    • Add 100 µL of the EDC solution and 100 µL of the NHS solution to the nanoparticle suspension.

    • Incubate for 30 minutes at room temperature with gentle shaking.

  • Conjugation with Emestedastat:

    • Centrifuge the activated nanoparticles at 15,000 rpm for 20 minutes and discard the supernatant.

    • Resuspend the pellet in 1 mL of PBS (pH 7.4).

    • Dissolve 2 mg of amine-modified Emestedastat in 200 µL of PBS and add it to the activated nanoparticle suspension.

    • Incubate for 2 hours at room temperature with gentle shaking.

  • Quenching and Purification:

    • Add 100 µL of quenching solution to the reaction mixture and incubate for 15 minutes.

    • Centrifuge the nanoparticles at 15,000 rpm for 20 minutes.

    • Wash the pellet three times with DI water to remove unreacted Emestedastat and coupling reagents.

    • Resuspend the final Emestedastat-PLGA nanoparticles in a suitable buffer for storage or further use.

Protocol 3: Characterization of Emestedastat-Modified Nanoparticles

This protocol provides methods to characterize the physicochemical properties and conjugation success of the Emestedastat-PLGA nanoparticles.

1. Size and Zeta Potential Measurement:

  • Technique: Dynamic Light Scattering (DLS)

  • Procedure:

    • Dilute the nanoparticle suspension in DI water to a suitable concentration (e.g., 0.1 mg/mL).

    • Measure the hydrodynamic diameter, polydispersity index (PDI), and zeta potential using a DLS instrument.

    • Compare the results with the unmodified carboxylated PLGA nanoparticles. An increase in size and a change in zeta potential are indicative of successful surface modification.

2. Quantification of Conjugated Emestedastat:

  • Technique: High-Performance Liquid Chromatography (HPLC)

  • Procedure:

    • Prepare a known amount of Emestedastat-PLGA nanoparticles.

    • Lyophilize the nanoparticles and dissolve them in a suitable organic solvent (e.g., acetonitrile) to release the conjugated drug.

    • Alternatively, use an indirect method by measuring the amount of unreacted Emestedastat in the supernatant after the conjugation reaction.

    • Quantify the amount of Emestedastat using a validated HPLC method with a standard calibration curve.

    • Calculate the conjugation efficiency and loading capacity using the following formulas:

      • Conjugation Efficiency (%) = (Total Emestedastat - Free Emestedastat) / Total Emestedastat * 100

      • Loading Capacity (µg/mg) = (Total Emestedastat - Free Emestedastat) / Weight of Nanoparticles

3. Surface Chemistry Analysis:

  • Technique: Fourier-Transform Infrared Spectroscopy (FTIR)

  • Procedure:

    • Lyophilize the nanoparticle samples (carboxylated PLGA and Emestedastat-PLGA).

    • Acquire the FTIR spectra of the samples.

    • Look for the appearance of new peaks corresponding to the amide bond formation and characteristic peaks of Emestedastat in the spectrum of the conjugated nanoparticles compared to the unmodified ones.

A Step-by-Step Guide to Bioconjugation with PEG Linkers: Enhancing Therapeutics and Research Tools

Author: BenchChem Technical Support Team. Date: November 2025

Application Note and Protocol

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview and detailed protocols for the bioconjugation of molecules using polyethylene glycol (PEG) linkers. PEGylation, the process of covalently attaching PEG chains to molecules such as proteins, peptides, antibodies, or small drugs, is a cornerstone technique in pharmaceutical development and research.[1][2] It offers numerous advantages, including improved drug solubility, extended circulation half-life, reduced immunogenicity, and enhanced stability.[1][3][4][5] This document will walk you through the fundamental principles of PEGylation, the selection of appropriate PEG linkers, and step-by-step protocols for successful bioconjugation.

Introduction to PEGylation

PEGylation is a widely adopted strategy to overcome challenges associated with biopharmaceuticals.[4] By increasing the hydrodynamic volume of a molecule, PEGylation can reduce its renal clearance and shield it from proteolytic degradation and the host's immune system.[1][4][6] The versatility of PEG chemistry allows for the creation of a diverse range of bioconjugates tailored for specific applications, from therapeutic drugs with improved pharmacokinetic profiles to targeted drug delivery systems and advanced diagnostic agents.[3][7]

The structure of the PEG linker itself plays a crucial role in the properties of the final conjugate. Linear PEGs are commonly used, while branched or multi-arm PEGs can offer increased shielding and higher drug loading capacities.[8][9][10] The choice of PEG linker depends on the specific application and the desired characteristics of the final product.[4]

Choosing the Right PEG Linker

The selection of an appropriate PEG linker is critical for a successful bioconjugation strategy. The choice depends on the functional groups available on the biomolecule of interest and the desired stability of the resulting linkage.[5]

Key Considerations for PEG Linker Selection:

  • Reactive Group Compatibility: The reactive group on the PEG linker must be compatible with the target functional group on the biomolecule.[5]

  • PEG Chain Length: The length of the PEG chain influences the solubility, steric hindrance, and pharmacokinetic properties of the conjugate.[5][11] Shorter PEGs are suitable for compact systems, while longer PEGs provide greater flexibility and shielding.[5]

  • Linker Stability: The stability of the bond formed between the PEG linker and the biomolecule is crucial and should be appropriate for the intended application. Some applications may require stable linkages, while others might benefit from cleavable linkers that release the active molecule at a specific target site.[7][12]

  • Architecture: The choice between linear, branched, or multi-arm PEG architectures will impact the overall size, shape, and valency of the final conjugate.[8][9]

Below is a summary of common PEG linker chemistries and their target functional groups.

PEG Linker Reactive GroupTarget Functional Group on BiomoleculeResulting LinkageKey Characteristics
NHS Ester Primary Amines (-NH2) on Lysine residues, N-terminusAmide bondMost common method for protein PEGylation; stable bond.[5][13]
Maleimide Thiols (-SH) on Cysteine residuesThioether bondHighly specific for thiols; stable bond.[5]
Azide/Alkyne (Click Chemistry) Alkyne/AzideTriazole ringHigh efficiency and specificity; bioorthogonal.[5][14]
Hydrazide Aldehydes/KetonesHydrazone bondUseful for site-specific labeling of oxidized glycans.[5]
Carboxyl Amines (-NH2)Amide bondRequires activation (e.g., with EDC/NHS).

Experimental Protocols

The following protocols provide a general framework for the PEGylation of proteins. It is important to note that optimization is often necessary for each specific biomolecule.[2][15]

General Protocol for Amine PEGylation using NHS Ester PEG

This protocol describes a general procedure for conjugating an NHS-activated PEG linker to primary amines (e.g., lysine residues) on a protein.[16]

Materials:

  • Protein to be PEGylated

  • NHS Ester PEG derivative (e.g., mPEG-NHS)

  • Amine-free buffer (e.g., Phosphate Buffered Saline (PBS), pH 7.0-7.5)[16]

  • Dry, water-miscible organic solvent (e.g., Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO))[16]

  • Quenching reagent (e.g., 1 M Tris-HCl, pH 8.0 or 1 M glycine)

  • Purification system (e.g., Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX))

Procedure:

  • Protein Preparation:

    • Dissolve the protein in an amine-free buffer at a concentration of at least 2 mg/mL.[16] If the protein is stored in a buffer containing primary amines (e.g., Tris), it must be exchanged into a suitable buffer before PEGylation.[16]

    • Calculate the molar amount of protein to be PEGylated.[16]

  • PEG Linker Preparation:

    • Allow the NHS Ester PEG to warm to room temperature before opening to prevent moisture condensation.[16] NHS esters are susceptible to hydrolysis.[16]

    • Calculate the amount of NHS Ester PEG required. A 5- to 10-fold molar excess of the PEG linker over the protein is a good starting point.[16] For more dilute protein solutions, a greater molar excess may be necessary.[16]

    • Immediately before use, dissolve the calculated amount of NHS Ester PEG in a small volume of dry DMF or DMSO.[16]

  • Conjugation Reaction:

    • Slowly add the dissolved PEG linker to the protein solution while gently stirring or swirling.[16]

    • Incubate the reaction mixture at room temperature for 30-60 minutes, or at 4°C for 2-4 hours. Reaction time and temperature may require optimization.

  • Quenching the Reaction:

    • Add a quenching reagent (e.g., Tris or glycine) to a final concentration of 20-50 mM to consume any unreacted NHS Ester PEG.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • Remove unreacted PEG linker and byproducts by SEC or IEX.

    • Analyze the fractions containing the PEGylated protein by SDS-PAGE to confirm conjugation and assess purity.

  • Characterization:

    • Determine the extent of PEGylation (number of PEG chains per protein) using techniques such as MALDI-TOF mass spectrometry or by monitoring the shift in molecular weight on SDS-PAGE.

General Protocol for Thiol-Specific PEGylation using Maleimide PEG

This protocol outlines the conjugation of a maleimide-activated PEG linker to free thiol groups (cysteine residues) on a protein.

Materials:

  • Protein with accessible cysteine residues

  • Maleimide PEG derivative (e.g., mPEG-Maleimide)

  • Degassed buffer, pH 6.5-7.5 (e.g., PBS containing EDTA)

  • Reducing agent (optional, for reducing disulfide bonds, e.g., DTT or TCEP)

  • Quenching reagent (e.g., free cysteine or β-mercaptoethanol)

  • Purification system (e.g., SEC or IEX)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in a degassed buffer at pH 6.5-7.5. The presence of a chelating agent like EDTA can help prevent oxidation of thiols.

    • If the target cysteine is in a disulfide bond, pre-treat the protein with a reducing agent like DTT. Note that DTT must be removed before adding the maleimide-PEG, as it will compete for the linker. TCEP can be used in the reaction mixture.

  • PEG Linker Preparation:

    • Dissolve the Maleimide PEG in the reaction buffer immediately before use.

  • Conjugation Reaction:

    • Add a 2- to 10-fold molar excess of the Maleimide PEG to the protein solution.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C. The reaction should be performed in an oxygen-free environment to prevent thiol oxidation.[15]

  • Quenching the Reaction:

    • Add a quenching reagent like free cysteine or β-mercaptoethanol to react with any excess Maleimide PEG.

  • Purification and Characterization:

    • Purify the PEGylated protein using SEC or IEX.

    • Analyze the conjugate by SDS-PAGE and mass spectrometry to confirm successful PEGylation.

Visualization of Bioconjugation Workflows

The following diagrams illustrate the key steps and concepts in bioconjugation with PEG linkers.

Bioconjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis Biomolecule Biomolecule (e.g., Protein) Reaction Reaction Mixture (Optimized pH, Temp, Stoichiometry) Biomolecule->Reaction PEG_Linker PEG Linker (with reactive group) PEG_Linker->Reaction Purification Purification (e.g., SEC, IEX) Reaction->Purification Quench Reaction Analysis Analysis (SDS-PAGE, MS) Purification->Analysis Final_Product PEGylated Biomolecule Analysis->Final_Product Characterized Conjugate

Caption: A generalized workflow for the bioconjugation of a biomolecule with a PEG linker.

PEG_Linker_Chemistries Biomolecule -NH2 (Lysine) -SH (Cysteine) -N3 -CHO NHS_PEG NHS-PEG Biomolecule:amine->NHS_PEG Amide Bond Maleimide_PEG Maleimide-PEG Biomolecule:thiol->Maleimide_PEG Thioether Bond Alkyne_PEG Alkyne-PEG Biomolecule:azide->Alkyne_PEG Triazole (Click) Hydrazide_PEG Hydrazide-PEG Biomolecule:aldehyde->Hydrazide_PEG Hydrazone Bond

Caption: Common PEG linker chemistries and their target functional groups on biomolecules.

Signaling_Pathway_Example Receptor Cell Surface Receptor Kinase1 Kinase 1 Receptor->Kinase1 Activation PEG_Ligand PEGylated Ligand (e.g., Growth Factor) PEG_Ligand->Receptor Binding Kinase2 Kinase 2 Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Activation Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Proliferation) Nucleus->Response Gene Expression

Caption: Example of a signaling pathway modulated by a PEGylated ligand.

Conclusion

Bioconjugation with PEG linkers is a powerful and versatile technique for improving the therapeutic and diagnostic potential of a wide range of molecules. By carefully selecting the appropriate PEG linker and optimizing the reaction conditions, researchers can develop novel bioconjugates with enhanced properties. The protocols and information provided in this guide serve as a starting point for developing robust and reproducible PEGylation strategies.

References

Application Notes and Protocols for Protein Precipitation Using Polyethylene Glycol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Polyethylene glycol (PEG) precipitation is a widely utilized method for the concentration and fractionation of proteins from aqueous solutions. This technique is valued for its gentle, non-denaturing action and its scalability, making it a cornerstone in both laboratory-scale protein purification and industrial bioprocessing. The underlying principle of PEG-induced precipitation is the "excluded volume" effect. As a hydrophilic polymer, PEG effectively sequesters water molecules, thereby reducing the amount of solvent available to hydrate the protein molecules. This forces protein-protein interactions, leading to aggregation and precipitation. The efficiency of this process is influenced by several key parameters, including the molecular weight and concentration of PEG, the size and concentration of the protein, pH, ionic strength, and temperature.

Mechanism of Action: The Excluded Volume Theory

The primary mechanism behind protein precipitation by polyethylene glycol is steric exclusion. In solution, protein molecules are surrounded by a hydration shell of water molecules that keep them soluble. PEG, being a large and highly hydrated polymer, competes with the protein for this free water. As the concentration of PEG increases, the volume of solvent accessible to the protein decreases. This "volume exclusion" effectively concentrates the protein, promoting intermolecular interactions and leading to the formation of insoluble aggregates that can be collected by centrifugation.

Larger proteins are generally precipitated at lower PEG concentrations than smaller proteins, as they require a larger excluded volume to initiate precipitation. Similarly, higher molecular weight PEGs are more effective precipitants at lower concentrations compared to lower molecular weight PEGs because their larger hydrodynamic radius excludes a greater volume of solvent per molecule.

Key Factors Influencing PEG Precipitation

Several factors can be modulated to optimize protein precipitation with PEG:

  • PEG Molecular Weight: Higher molecular weight PEGs (e.g., PEG 6000, 8000) are more efficient at inducing precipitation at lower concentrations compared to lower molecular weight PEGs (e.g., PEG 4000). However, solutions of higher molecular weight PEGs are more viscous, which can complicate handling and pellet recovery.

  • PEG Concentration: The concentration of PEG is a critical parameter. A stepwise increase in PEG concentration allows for the fractional precipitation of different proteins from a mixture, based on their individual solubility limits in the presence of the polymer.

  • Protein Concentration: Higher initial protein concentrations generally require lower concentrations of PEG to initiate precipitation.

  • pH and Ionic Strength: The pH of the solution should ideally be near the isoelectric point (pI) of the target protein, where its net charge is zero, and solubility is at a minimum. Ionic strength can also influence precipitation, with low salt concentrations sometimes enhancing precipitation.

  • Temperature: Most PEG precipitations are carried out at low temperatures (e.g., 4°C) to maintain protein stability. However, the effect of temperature on protein solubility in PEG solutions can be protein-dependent.

Data Presentation: Quantitative Analysis of Protein Precipitation

The following tables summarize quantitative data on the use of PEG for protein precipitation, providing a reference for experimental design.

Table 1: Fractional Precipitation of Human Plasma Proteins with PEG 6000

Target ProteinPEG 6000 Concentration (% w/v) for Precipitation
Fibrinogen5%
Immunoglobulin G (IgG) & Immunoglobulin M (IgM)10%
Immunoglobulin A (IgA)20%
Albumin & α1-AntitrypsinRemain in supernatant at 20%

Table 2: Optimal PEG Concentrations for Specific Protein Precipitation

ProteinPEG Molecular WeightOptimal PEG Concentration (% w/v)Yield/Purity Notes
Recombinant Human Interleukin-15 (rhIL-15)60005%Optimal for recovery and purity from denatured inclusion bodies.
Monoclonal Antibody (mAb) - Impurity Precipitation60003%First step to precipitate host cell proteins and DNA.
Monoclonal Antibody (mAb) - Product Precipitation600014%Second step to precipitate the mAb, achieving >90% yield and >96% purity.
Simian Immunodeficiency Virus (SIV)80007.5%Used for the concentration of viral particles.

Table 3: Solubility of Various Proteins as a Function of PEG 8000 Concentration

This table presents the linear fit parameters for the equation: log(S) = log(S₀) + β * [PEG], where S is the protein solubility in the presence of PEG, S₀ is the extrapolated solubility in the absence of PEG, and β is the salting-out coefficient.

Proteinβ (Salting-out coefficient)log(S₀)
α-Chymotrypsin-0.011.8
Lysozyme-0.042.5
Ovalbumin-0.082.1
Carbonic Anhydrase-0.121.9
Bovine Serum Albumin-0.152.7
Catalase-0.251.5
Fibrinogen-0.421.2

Experimental Protocols

Protocol 1: General Fractional Precipitation of a Protein Mixture

This protocol describes a general method for separating proteins from a mixture using fractional precipitation with PEG.

Materials:

  • Protein solution (e.g., cell lysate, plasma)

  • Precipitation Buffer (e.g., 20 mM Tris-HCl, pH 7.5)

  • High-concentration PEG stock solution (e.g., 50% w/v PEG 6000 in Precipitation Buffer)

  • Resolubilization Buffer (e.g., Precipitation Buffer without PEG)

  • Refrigerated centrifuge

Procedure:

  • Clarification: Centrifuge the initial protein solution at high speed (e.g., 10,000 x g) for 30 minutes at 4°C to remove any cellular debris or aggregates. Carefully collect the supernatant.

  • Initial PEG Addition: While gently stirring the clarified supernatant on ice, slowly add the PEG stock solution dropwise to reach the first desired final concentration (e.g., 5%).

  • Incubation: Continue to stir the mixture gently on ice for 30-60 minutes to allow for the equilibration and precipitation of proteins.

  • Pellet Collection: Centrifuge the mixture at 10,000 x g for 30 minutes at 4°C. The pellet contains the proteins that are insoluble at this PEG concentration.

  • Supernatant Collection: Carefully decant the supernatant into a new, chilled tube.

  • Subsequent Precipitation Steps: To the supernatant from the previous step, add more PEG stock solution to reach the next desired concentration (e.g., 10%). Repeat the incubation and centrifugation steps.

  • Repeat: Continue this stepwise addition of PEG to fractionate the proteins at different concentration ranges.

  • Pellet Resolubilization: Resuspend each collected pellet in a minimal volume of Resolubilization Buffer. Analyze each fraction by SDS-PAGE to determine the protein composition.

Protocol 2: Purification of a Recombinant Protein (rhIL-15) from Solubilized Inclusion Bodies

This protocol is adapted for the purification of a specific recombinant protein from a denatured state.

Materials:

  • Solubilized inclusion body solution (e.g., rhIL-15 in 7 M guanidine hydrochloride)

  • PEG 6000

  • Denaturing Buffer (e.g., 7 M guanidine hydrochloride, 50 mM Tris-HCl, pH 8.0)

  • Refolding Buffer

  • Refrigerated centrifuge

Procedure:

  • Initial Solution: Start with the solubilized inclusion body solution containing the target recombinant protein.

  • PEG Addition: Slowly add solid PEG 6000 or a concentrated PEG stock solution to the denatured protein solution to achieve a final concentration of 5% (w/v).[1]

  • Precipitation: Incubate the mixture at 4°C for 2 hours with gentle agitation.[1]

  • Centrifugation: Centrifuge the solution at a high speed (e.g., 23,000 x g) for 30 minutes at 4°C to pellet the precipitated protein.[1]

  • Pellet Washing (Optional): Gently wash the pellet with a buffer containing a lower concentration of PEG to remove residual contaminants.

  • Resolubilization for Refolding: Resuspend the protein pellet in a denaturing buffer before proceeding with standard protein refolding protocols.

Visualizations

PEG_Precipitation_Mechanism Mechanism of PEG-Induced Protein Precipitation cluster_0 Initial State: Soluble Protein cluster_1 Addition of PEG cluster_2 Excluded Volume Effect cluster_3 Precipitation Protein Protein Water Water Molecules Protein->Water Hydration Shell DehydratedProtein Dehydrated Protein Protein->DehydratedProtein Water molecules sequestered by PEG PEG PEG Polymer PEG_Water PEG-Water Complex PEG->PEG_Water Precipitate Protein Precipitate DehydratedProtein->Precipitate Protein-protein interactions increase

Caption: Mechanism of protein precipitation by polyethylene glycol.

Fractional_Precipitation_Workflow Experimental Workflow for Fractional Protein Precipitation start Start: Protein Mixture clarify 1. Clarification (Centrifugation) start->clarify supernatant1 Clarified Supernatant clarify->supernatant1 add_peg1 2. Add PEG to 5% supernatant1->add_peg1 incubate1 3. Incubate add_peg1->incubate1 centrifuge1 4. Centrifuge incubate1->centrifuge1 pellet1 Pellet 1 (e.g., Fibrinogen) centrifuge1->pellet1 supernatant2 Supernatant centrifuge1->supernatant2 add_peg2 5. Add PEG to 10% supernatant2->add_peg2 incubate2 6. Incubate add_peg2->incubate2 centrifuge2 7. Centrifuge incubate2->centrifuge2 pellet2 Pellet 2 (e.g., IgG, IgM) centrifuge2->pellet2 supernatant3 Supernatant centrifuge2->supernatant3 add_peg3 8. Add PEG to 20% supernatant3->add_peg3 incubate3 9. Incubate add_peg3->incubate3 centrifuge3 10. Centrifuge incubate3->centrifuge3 pellet3 Pellet 3 (e.g., IgA) centrifuge3->pellet3 final_supernatant Final Supernatant (e.g., Albumin) centrifuge3->final_supernatant

Caption: Workflow for fractional protein precipitation using PEG.

References

Application Notes and Protocols for the Synthesis of Custom PEG Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Poly(ethylene glycol), or PEG, is a polyether compound with a wide range of applications in medicine, biotechnology, and industry. The process of covalently attaching PEG chains to molecules, known as PEGylation, is a well-established technique for improving the pharmacokinetic and pharmacodynamic properties of therapeutic agents. Benefits of PEGylation include increased solubility and stability, prolonged circulation half-life, and reduced immunogenicity.[1]

These application notes provide detailed methodologies for the synthesis, purification, and characterization of custom PEG derivatives, enabling researchers to create tailored PEG reagents for specific applications such as drug delivery, nanotechnology, and bioconjugation.

I. Methodologies for Synthesizing Custom PEG Derivatives

The synthesis of custom PEG derivatives typically involves the functionalization of a starting PEG molecule with a reactive group at one or both ends. The choice of the reactive group depends on the target molecule to be conjugated. This section details the synthesis of three common PEG derivatives: PEG-NHS Ester for amine-reactive chemistry, PEG-Maleimide for thiol-reactive chemistry, and PEG-Alkyne for "click chemistry" applications.

A. Synthesis of Amine-Reactive PEG-NHS Ester

N-Hydroxysuccinimide (NHS) esters of PEG are widely used to react with primary amines on proteins, peptides, and other molecules to form stable amide bonds.[2] The synthesis typically proceeds via the activation of a PEG-carboxylic acid precursor.

Experimental Protocol: Synthesis of mPEG-NHS Ester from mPEG-Carboxylic Acid

  • Materials:

    • Methoxy-PEG-carboxylic acid (mPEG-COOH)

    • N-Hydroxysuccinimide (NHS)

    • N,N'-Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

    • Anhydrous Diethyl Ether

    • Argon or Nitrogen gas

  • Procedure:

    • Dissolve mPEG-COOH (1 equivalent) in anhydrous DCM or DMF under an inert atmosphere of argon or nitrogen.

    • Add NHS (1.2 equivalents) to the solution and stir until dissolved.

    • In a separate flask, dissolve DCC or EDC (1.2 equivalents) in a minimal amount of anhydrous DCM or DMF.

    • Slowly add the DCC/EDC solution to the mPEG-COOH/NHS solution at 0°C (ice bath).

    • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or HPLC.

    • Once the reaction is complete, filter the mixture to remove the dicyclohexylurea (DCU) byproduct if DCC was used.

    • Precipitate the mPEG-NHS ester product by adding the reaction solution to a large volume of cold, anhydrous diethyl ether.

    • Collect the precipitate by filtration and wash with cold diethyl ether.

    • Dry the final product under vacuum. Store at -20°C under desiccated conditions.

Quantitative Data Summary: Synthesis of mPEG-NHS Ester

ParameterValueReference
Starting MaterialmPEG-COOH
Key ReagentsNHS, DCC/EDC
Molar Ratio (mPEG-COOH:NHS:DCC)1 : 1.2 : 1.2
Reaction Time12-24 hours
Typical Yield> 90%
Purity (by HPLC)> 95%
B. Synthesis of Thiol-Reactive PEG-Maleimide

PEG-Maleimide derivatives are commonly used for their high selectivity in reacting with thiol groups (sulfhydryls) on molecules like cysteine-containing peptides and proteins, forming stable thioether bonds. The synthesis often involves a multi-step process starting from a PEG-amine.[2]

Experimental Protocol: Synthesis of mPEG-Maleimide from mPEG-Amine

This protocol involves two main steps: the reaction of mPEG-Amine with maleic anhydride to form a maleamic acid intermediate, followed by cyclization to the maleimide.

  • Materials:

    • Methoxy-PEG-amine (mPEG-NH2)

    • Maleic anhydride

    • N,N-Dimethylacetamide (DMAC)

    • Acetic anhydride

    • Sodium acetate

    • Dichloromethane (DCM)

    • Diethyl ether

  • Procedure:

    • Step 1: Formation of mPEG-Maleamic Acid

      • Dissolve mPEG-NH2 (1 equivalent) and maleic anhydride (1.5 equivalents) in DMAC.[2]

      • Stir the reaction mixture at room temperature for 2-4 hours.[2]

      • Precipitate the mPEG-maleamic acid intermediate by adding the reaction mixture to a large volume of diethyl ether.

      • Collect the precipitate by filtration and dry under vacuum.

    • Step 2: Cyclization to mPEG-Maleimide

      • Dissolve the dried mPEG-maleamic acid intermediate in a mixture of acetic anhydride and sodium acetate (catalyst).[3]

      • Heat the reaction mixture to 60-80°C and stir for 2-4 hours.[3]

      • Cool the reaction mixture to room temperature and precipitate the mPEG-Maleimide product by adding it to cold diethyl ether.

      • Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum. Store at -20°C.

Quantitative Data Summary: Synthesis of mPEG-Maleimide

ParameterValueReference
Starting MaterialmPEG-NH2[2]
Key ReagentsMaleic anhydride, Acetic anhydride, Sodium acetate[2][3]
Molar Ratio (mPEG-NH2:Maleic Anhydride)1 : 1.5[2]
Reaction Time (Step 1)2-4 hours[2]
Reaction Time (Step 2)2-4 hours[3]
Typical Yield80-90%
Purity (by 1H NMR)> 95%[2]
C. Synthesis of PEG-Alkyne for Click Chemistry

PEG-Alkyne derivatives are used in copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) "click chemistry," a highly efficient and specific reaction for bioconjugation. This protocol describes the synthesis from a PEG-hydroxyl starting material.

Experimental Protocol: Synthesis of mPEG-Alkyne from mPEG-OH

  • Materials:

    • Methoxy-PEG-hydroxyl (mPEG-OH)

    • Anhydrous Toluene

    • Sodium hydride (NaH)

    • Propargyl bromide

    • Anhydrous Dichloromethane (DCM)

    • Diethyl ether

    • Argon or Nitrogen gas

  • Procedure:

    • Azeotropically dry the mPEG-OH by dissolving it in toluene and distilling off the toluene under reduced pressure.

    • Dissolve the dried mPEG-OH in anhydrous DCM under an inert atmosphere.

    • Cool the solution to 0°C and add sodium hydride (1.5 equivalents) portion-wise.

    • Allow the mixture to stir at room temperature for 1-2 hours.

    • Cool the reaction back to 0°C and add propargyl bromide (1.5 equivalents) dropwise.

    • Let the reaction proceed at room temperature overnight.

    • Quench the reaction by the slow addition of water or a saturated ammonium chloride solution.

    • Extract the aqueous layer with DCM.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Precipitate the product by adding the concentrated solution to cold diethyl ether.

    • Collect the mPEG-Alkyne product by filtration and dry under vacuum.

Quantitative Data Summary: Synthesis of mPEG-Alkyne

ParameterValue
Starting MaterialmPEG-OH
Key ReagentsSodium hydride, Propargyl bromide
Molar Ratio (mPEG-OH:NaH:Propargyl Bromide)1 : 1.5 : 1.5
Reaction Time12-16 hours
Typical Yield> 85%
Purity (by 1H NMR)> 95%

II. Purification Methodologies

The purification of PEG derivatives is crucial to remove unreacted reagents, byproducts, and unmodified PEG. The choice of purification method depends on the properties of the desired PEG derivative and the impurities present.

A. Size Exclusion Chromatography (SEC)

SEC separates molecules based on their hydrodynamic volume. It is effective for removing small molecule impurities from larger PEG derivatives and for separating PEGylated proteins from unreacted PEG.[]

General Protocol for SEC Purification:

  • Column and Mobile Phase Selection: Choose an SEC column with a fractionation range appropriate for the molecular weight of the PEG derivative. The mobile phase is typically an aqueous buffer (e.g., phosphate-buffered saline, PBS) for water-soluble PEGs or an organic solvent like THF for others.[5]

  • Equilibration: Equilibrate the column with at least two column volumes of the mobile phase.

  • Sample Loading: Dissolve the crude PEG derivative in the mobile phase and inject it onto the column. The injection volume should not exceed 1-2% of the total column volume to ensure optimal resolution.[6]

  • Elution: Elute the sample with the mobile phase at a constant flow rate. The larger PEG derivative will elute before smaller impurities.

  • Fraction Collection and Analysis: Collect fractions and analyze them by HPLC, UV-Vis spectroscopy, or other appropriate methods to identify the fractions containing the purified product.

  • Pooling and Concentration: Pool the pure fractions and concentrate the product, for example, by lyophilization or solvent evaporation.

B. Ion Exchange Chromatography (IEX)

IEX separates molecules based on their net charge. It is particularly useful for purifying charged PEG derivatives (e.g., PEG-COOH, PEG-NH2) and for separating PEGylated proteins from their unmodified counterparts, as PEGylation can alter the overall charge of the protein.[7]

General Protocol for IEX Purification:

  • Resin and Buffer Selection: Choose an anion-exchange resin (e.g., Q-sepharose) for negatively charged PEGs or a cation-exchange resin (e.g., SP-sepharose) for positively charged PEGs.[8] Select a binding buffer at a pH where the target molecule is charged and binds to the resin, and an elution buffer with a higher salt concentration or a different pH to elute the bound molecule.

  • Equilibration: Equilibrate the column with the binding buffer.

  • Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.

  • Washing: Wash the column with the binding buffer to remove unbound impurities.

  • Elution: Elute the bound PEG derivative using a step or linear gradient of the elution buffer.

  • Fraction Collection and Analysis: Collect fractions and analyze for the presence of the purified product.

  • Desalting: The purified fractions will contain a high concentration of salt, which may need to be removed by dialysis or SEC.

C. Reversed-Phase Chromatography (RPC)

RPC separates molecules based on their hydrophobicity. It is a high-resolution technique suitable for the purification of PEG derivatives, especially when separating species with small differences in their structure.[8]

General Protocol for RPC Purification:

  • Column and Mobile Phase Selection: A C8 or C18 column is commonly used. The mobile phase typically consists of an aqueous component (e.g., water with 0.1% trifluoroacetic acid, TFA) and an organic component (e.g., acetonitrile with 0.1% TFA).

  • Equilibration: Equilibrate the column with a low concentration of the organic mobile phase.

  • Sample Loading: Dissolve the sample in the initial mobile phase composition and inject it onto the column.

  • Elution: Elute the sample with a gradient of increasing organic mobile phase concentration. More hydrophobic molecules will elute later.

  • Fraction Collection and Analysis: Collect and analyze fractions to identify the pure product.

  • Solvent Removal: Remove the solvent from the purified fractions, typically by lyophilization.

D. Hydrophobic Interaction Chromatography (HIC)

HIC separates molecules based on their hydrophobicity under non-denaturing conditions. It is particularly useful for the purification of PEGylated proteins.[9]

General Protocol for HIC Purification:

  • Resin and Buffer Selection: Select a HIC resin with appropriate hydrophobicity. The binding buffer is a high-salt buffer (e.g., phosphate buffer with 1-2 M ammonium sulfate), and the elution buffer is a low-salt buffer.[10]

  • Equilibration: Equilibrate the column with the binding buffer.

  • Sample Loading: Dissolve the sample in the binding buffer and load it onto the column.

  • Washing: Wash the column with the binding buffer.

  • Elution: Elute the bound molecules with a decreasing salt gradient. Less hydrophobic molecules will elute first.[10]

  • Fraction Collection, Analysis, and Desalting: Collect and analyze fractions, followed by desalting of the purified product.

Quantitative Data Summary: Purification Methods

Purification MethodPrincipleTypical ApplicationPurity AchievedReference
Size Exclusion Chromatography (SEC)Separation by sizeRemoval of small molecule impurities, separation of PEGylated proteins from free PEG> 98%[]
Ion Exchange Chromatography (IEX)Separation by chargePurification of charged PEG derivatives, separation of PEGylated isomers> 99%[7][8]
Reversed-Phase Chromatography (RPC)Separation by hydrophobicityHigh-resolution purification of various PEG derivatives> 99%[8]
Hydrophobic Interaction Chromatography (HIC)Separation by hydrophobicity (non-denaturing)Purification of PEGylated proteins> 95%[9][10]

III. Characterization Methodologies

Proper characterization is essential to confirm the identity, purity, and functionality of the synthesized PEG derivatives.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR is a powerful tool for confirming the successful functionalization of PEG. The appearance of characteristic peaks for the new functional group and the disappearance or shift of peaks from the starting material provide evidence of the reaction. Deuterated dimethyl sulfoxide (DMSO-d6) is a particularly useful solvent as it often allows for the clear visualization of the hydroxyl peak in unmodified PEGs.[11]

General Protocol for ¹H NMR Analysis:

  • Sample Preparation: Dissolve 5-10 mg of the PEG derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆).

  • Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher spectrometer.

  • Data Analysis: Integrate the peaks corresponding to the PEG backbone and the terminal functional group to determine the degree of substitution.

B. Mass Spectrometry (MS)

Mass spectrometry, particularly Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI-MS), is used to determine the molecular weight and molecular weight distribution of PEG derivatives.[12]

General Protocol for MALDI-TOF MS Analysis:

  • Matrix and Cationizing Agent Preparation: Prepare a solution of a suitable matrix (e.g., α-cyano-4-hydroxycinnamic acid) and a cationizing agent (e.g., sodium trifluoroacetate) in an appropriate solvent like ethanol.[12]

  • Sample Preparation: Mix the PEG derivative solution with the matrix and cationizing agent solutions.[12]

  • Spotting: Spot a small volume (e.g., 0.5 µL) of the mixture onto the MALDI target plate and allow it to dry.[12]

  • Data Acquisition: Acquire the mass spectrum in the appropriate mass range.

  • Data Analysis: Determine the average molecular weight and polydispersity from the spectrum.

C. High-Performance Liquid Chromatography (HPLC)

HPLC is used to assess the purity of PEG derivatives and to quantify the extent of PEGylation. Due to the lack of a strong UV chromophore in the PEG backbone, detectors such as a Refractive Index (RI) detector, an Evaporative Light Scattering Detector (ELSD), or a Charged Aerosol Detector (CAD) are often employed.[5]

General Protocol for HPLC Analysis:

  • Method Setup: Choose an appropriate column (e.g., C18 for RPC, or a gel filtration column for SEC) and mobile phase.

  • Standard Preparation: Prepare a series of standards of known concentrations to generate a calibration curve.

  • Sample Analysis: Inject the sample and run the analysis.

  • Data Analysis: Determine the purity by calculating the peak area of the product relative to the total peak area. Quantify the concentration using the calibration curve.

Quantitative Data Summary: Characterization Methods

Characterization MethodInformation ObtainedKey ParametersReference
¹H NMR SpectroscopyConfirmation of functionalization, degree of substitutionSolvent (e.g., DMSO-d6), spectrometer frequency[11]
Mass Spectrometry (MALDI-TOF, ESI)Molecular weight, molecular weight distribution, polydispersityMatrix, cationizing agent[12]
HPLC (with RI, ELSD, or CAD)Purity, quantificationColumn type, mobile phase, detector[5]

IV. Visualizations

PEG_Synthesis_Workflow Start Start: Select PEG Backbone (e.g., mPEG-OH) Functionalization Step 1: Chemical Functionalization (e.g., Tosylation, Amination) Start->Functionalization Intermediate Intermediate Product (e.g., mPEG-Amine) Functionalization->Intermediate Derivatization Step 2: Derivatization (e.g., Reaction with Maleic Anhydride) Intermediate->Derivatization Crude_Product Crude PEG Derivative (e.g., Crude mPEG-Maleimide) Derivatization->Crude_Product Purification Step 3: Purification (e.g., SEC, IEX, or RPC) Crude_Product->Purification Characterization Step 4: Characterization (NMR, MS, HPLC) Purification->Characterization Final_Product Final Product: Custom PEG Derivative Characterization->Final_Product

Caption: General workflow for synthesizing a custom PEG derivative.

Purification_Decision_Tree Start Crude PEG Derivative Q1 Is the primary impurity a small molecule? Start->Q1 SEC Use Size Exclusion Chromatography (SEC) Q1->SEC Yes Q2 Is the PEG derivative charged? Q1->Q2 No IEX Use Ion Exchange Chromatography (IEX) Q2->IEX Yes Q3 Is high resolution separation of isomers or closely related species required? Q2->Q3 No RPC Use Reversed-Phase Chromatography (RPC) Q3->RPC Yes HIC Consider Hydrophobic Interaction Chromatography (HIC) (especially for proteins) Q3->HIC No

Caption: Decision tree for selecting a purification method.

Caption: Reaction of PEG-NHS ester with a primary amine.

References

The Pivotal Role of Dialkyl Ethers as Solvents in Modern Organic Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of organic synthesis, the choice of solvent is a critical parameter that can dictate the success, efficiency, and selectivity of a reaction. Among the various classes of solvents, dialkyl ethers have carved out an indispensable role, particularly in reactions involving organometallic reagents and metal hydrides. Their unique combination of properties—aprotic nature, appropriate polarity, and coordinating ability—renders them ideal media for a wide array of chemical transformations. This document provides detailed application notes on the use of common dialkyl ethers—diethyl ether (Et₂O), tetrahydrofuran (THF), and 1,2-dimethoxyethane (DME)—as solvents in three cornerstone reactions of organic synthesis: the Grignard reaction, lithium aluminum hydride reduction, and the Wittig reaction.

Application Notes

Dialkyl ethers are characterized by an oxygen atom bonded to two alkyl groups. This structural feature imparts a unique set of chemical and physical properties that are highly advantageous in organic synthesis.

Key Properties and Their Implications:

  • Aprotic Nature: Dialkyl ethers lack acidic protons. This is their most crucial property when working with highly basic reagents like Grignard reagents and metal hydrides, which would otherwise be quenched through an acid-base reaction.[1][2]

  • Polarity and Solvating Ability: The C-O-C bond in ethers is polar, resulting in a net dipole moment. This allows them to dissolve a wide range of organic compounds. More importantly, the lone pairs of electrons on the oxygen atom can coordinate to metal centers, forming stable complexes that solubilize and stabilize reactive organometallic species.[1][2][3]

  • Low Reactivity: Ethers are generally unreactive towards many reagents, making them excellent inert solvents that do not interfere with the desired chemical transformation.

  • Volatility: Lower molecular weight dialkyl ethers, such as diethyl ether, are highly volatile, which facilitates their removal from the reaction mixture during workup and purification.

The Chelation Effect of 1,2-Dimethoxyethane (DME):

1,2-Dimethoxyethane is a bidentate ligand, meaning it can coordinate to a metal center through both of its oxygen atoms simultaneously. This "chelation effect" results in the formation of a highly stable five-membered ring with the metal cation.[4] This enhanced coordination can significantly influence the reactivity and selectivity of organometallic reactions.

Data Presentation: Comparative Solvent Effects

The choice of a specific dialkyl ether can have a pronounced impact on reaction rates and yields. The following tables summarize the performance of diethyl ether, THF, and DME in representative Grignard, lithium aluminum hydride reduction, and Wittig reactions.

Reaction Solvent Reaction Time Yield (%) Reference
Grignard Reaction: Bromobenzene + Acetone → 2-Phenyl-2-propanolDiethyl EtherSlowerGood[5]
Tetrahydrofuran (THF)FasterGood to Excellent[6][7]
1,2-Dimethoxyethane (DME)FasterGood to Excellent[7]
Reaction Solvent Reaction Time Yield (%) Reference
LAH Reduction: Ethyl Acetate → EthanolDiethyl EtherSlowerGood[8]
Tetrahydrofuran (THF)FasterExcellent (e.g., 77%)[8][9]
Reaction Solvent Reaction Time Yield (%) Reference
Wittig Reaction: Benzaldehyde + Benzyltriphenylphosphonium chloride → StilbeneDichloromethane/Water (Phase Transfer)30 minutes58.6% (trans,trans)[10]
Tetrahydrofuran (THF)VariesGood[8]

Note: The Wittig reaction data is for a phase-transfer catalysis system, as detailed protocols with direct comparison of these ether solvents are less common in readily available literature. However, THF is a widely used solvent for Wittig reactions with strong, non-nucleophilic bases.

Experimental Protocols

1. Grignard Reaction: Synthesis of 2-Phenyl-2-propanol

This protocol describes the reaction of phenylmagnesium bromide (a Grignard reagent) with acetone to yield 2-phenyl-2-propanol.

Materials:

  • Magnesium turnings

  • Iodine crystal (as initiator)

  • Bromobenzene

  • Anhydrous diethyl ether

  • Acetone

  • Aqueous HCl (for workup)

Procedure:

  • Preparation of the Grignard Reagent:

    • All glassware must be rigorously dried in an oven and assembled while hot to exclude moisture.

    • Place magnesium turnings in a round-bottom flask equipped with a reflux condenser and a dropping funnel.

    • Add a small crystal of iodine.

    • A solution of bromobenzene in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, often evidenced by a color change and gentle refluxing of the ether.

    • Once the reaction has started, the remaining bromobenzene solution is added at a rate that maintains a steady reflux.

    • After the addition is complete, the mixture is refluxed until the magnesium is consumed.

  • Reaction with Acetone:

    • The Grignard reagent solution is cooled in an ice bath.

    • A solution of acetone in anhydrous diethyl ether is added dropwise with stirring. An exothermic reaction occurs, and a precipitate may form.

  • Workup:

    • The reaction mixture is carefully poured over a mixture of crushed ice and aqueous HCl to quench the reaction and dissolve the magnesium salts.

    • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

    • The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed by distillation to yield the crude product.

    • The product, 2-phenyl-2-propanol, can be purified by distillation or recrystallization.

2. Lithium Aluminum Hydride (LAH) Reduction: Synthesis of Ethanol from Ethyl Acetate

This protocol details the reduction of an ester, ethyl acetate, to a primary alcohol, ethanol, using LiAlH₄.

Materials:

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Ethyl acetate

  • Ethyl acetate (for quenching)

  • Aqueous NaOH (for workup)

  • Water

Procedure:

  • Reaction Setup:

    • A flame-dried, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, all under an inert atmosphere (e.g., nitrogen or argon).

    • A suspension of LiAlH₄ in anhydrous THF is prepared in the flask and cooled to 0 °C in an ice bath.

  • Reduction:

    • A solution of ethyl acetate in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄ at a rate that maintains the temperature below 10 °C.

    • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for an additional hour.

  • Workup (Fieser Method):

    • The reaction mixture is cooled to 0 °C.

    • Water is added dropwise very cautiously to quench the excess LiAlH₄.

    • A 15% aqueous solution of sodium hydroxide is then added, followed by another portion of water.[9]

    • The resulting granular precipitate of aluminum salts is removed by filtration.

    • The filtrate, containing the product in THF, is dried over anhydrous magnesium sulfate.

    • The ethanol can be isolated by fractional distillation.

3. Wittig Reaction: Synthesis of Stilbene

This protocol describes the synthesis of stilbene from benzaldehyde and benzyltriphenylphosphonium chloride.

Materials:

  • Benzyltriphenylphosphonium chloride

  • Benzaldehyde

  • Tetrahydrofuran (THF)

  • Strong base (e.g., n-butyllithium or sodium hydride)

Procedure:

  • Ylide Formation:

    • In a flame-dried flask under an inert atmosphere, benzyltriphenylphosphonium chloride is suspended in anhydrous THF.

    • The suspension is cooled in an ice bath.

    • A strong base (e.g., an equivalent amount of n-butyllithium solution) is added dropwise to the stirred suspension. The formation of the ylide is indicated by a color change (often to orange or red).

  • Reaction with Aldehyde:

    • A solution of benzaldehyde in anhydrous THF is added dropwise to the ylide solution at 0 °C.

    • The reaction mixture is stirred at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Workup:

    • The reaction is quenched by the addition of water.

    • The product is extracted into a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

    • The organic layer is washed with water and brine, dried over anhydrous sodium sulfate, and the solvent is evaporated.

    • The crude product is purified by recrystallization or column chromatography to yield stilbene.

Mandatory Visualizations

Solvation_of_Grignard_Reagent Solvation of a Grignard Reagent by Diethyl Ether Mg Mg X X Mg->X O1 O Mg->O1 O2 O Mg->O2 R R R->Mg Et1a Et O1->Et1a Et1b Et O1->Et1b Et2a Et O2->Et2a Et2b Et O2->Et2b

Caption: Solvation of a Grignard reagent by diethyl ether molecules.

Chelation_of_Metal_Ion_by_DME Chelation of a Metal Cation by 1,2-Dimethoxyethane (DME) M M+ O1 O M->O1 O2 O M->O2 C1 CH2 O1->C1 Me2 CH3 O2->Me2 C2 CH2 C1->C2 C2->O2 Me1 CH3 Me1->O1

Caption: Bidentate coordination (chelation) of a metal cation by DME.

Experimental_Workflow General Experimental Workflow Using a Dialkyl Ether Solvent start Start: Dry Glassware & Reagents setup Assemble Apparatus under Inert Atmosphere start->setup reagents Prepare Reagent Solutions in Anhydrous Ether setup->reagents reaction Perform Reaction (e.g., Addition, Reflux) reagents->reaction workup Aqueous Workup / Quenching reaction->workup extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer extraction->drying evaporation Solvent Removal drying->evaporation purification Purify Product (Distillation/Recrystallization/Chromatography) evaporation->purification end End: Characterize Pure Product purification->end

Caption: A typical experimental workflow for a moisture-sensitive reaction.

Ether_Properties_Applications Relationship Between Ether Properties and Applications cluster_properties Key Properties of Dialkyl Ethers cluster_applications Primary Applications in Organic Synthesis aprotic Aprotic Nature grignard Grignard Reactions aprotic->grignard Prevents quenching of basic reagent lah Metal Hydride Reductions aprotic->lah Prevents quenching of basic reagent polar Polarity & Coordinating Ability polar->grignard Solvates & stabilizes organometallic polar->lah Solubilizes hydride reagent wittig Wittig Reactions polar->wittig Solvates phosphonium ylide inert Chemical Inertness inert->grignard Does not react with reagents inert->lah Does not react with reagents inert->wittig Does not interfere with reaction

Caption: How ether properties enable their use in key organic reactions.

References

Application Notes: D2343 Spacer for Advanced Antibody-Drug Conjugate Development

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The spacer, or linker, is a critical component in the design of antibody-drug conjugates (ADCs), profoundly influencing their therapeutic index by modulating stability, solubility, and the payload release mechanism. This document provides detailed application notes and protocols for the utilization of D2343, a novel, polar spacer, in the development of next-generation ADCs. The this compound spacer has been engineered to enhance conjugation efficiency, improve ADC stability in circulation, and facilitate controlled payload release within the target cancer cells, thereby minimizing off-target toxicity.

The core structure of the this compound spacer is designed to be hydrophilic, which helps to mitigate the aggregation often associated with hydrophobic drug payloads. Its unique chemical architecture allows for versatile conjugation chemistries and incorporates a cleavable moiety for efficient payload liberation in the lysosomal environment of tumor cells.

Core Features of the this compound Spacer

  • Enhanced Hydrophilicity: Improves solubility and reduces aggregation of the final ADC construct.

  • High Conjugation Efficiency: Facilitates robust and reproducible conjugation to monoclonal antibodies.

  • Improved In-Vivo Stability: Designed to be stable in systemic circulation, reducing premature payload release.

  • Controlled Payload Release: Incorporates a selectively cleavable linker for targeted intracellular drug delivery.

Experimental Data

The following tables summarize the key quantitative data from studies evaluating ADCs constructed with the this compound spacer compared to a standard non-polar spacer.

Table 1: Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)

Spacer TypeAntibodyPayloadReaction Time (hours)Average DAR% Unconjugated Antibody
This compound TrastuzumabMMAE23.9< 5%
Non-Polar ControlTrastuzumabMMAE23.5> 10%
This compound Anti-CD30Auristatin F43.8< 6%
Non-Polar ControlAnti-CD30Auristatin F43.2> 12%

Table 2: In Vitro Plasma Stability

ADC ConstructSpacerTimepoint (hours)% Intact ADC Remaining
Trastuzumab-D2343-MMAEThis compound 0100
2498
7295
16891
Trastuzumab-Control-MMAENon-Polar Control0100
2492
7285
16878

Table 3: In Vitro Cytotoxicity against HER2+ Cell Line (SK-BR-3)

ADC ConstructSpacerIC50 (nM)
Trastuzumab-D2343-MMAEThis compound 0.5
Trastuzumab-Control-MMAENon-Polar Control1.2
Naked TrastuzumabN/A> 1000

Table 4: In Vivo Efficacy in a HER2+ Xenograft Mouse Model

Treatment GroupSpacerDose (mg/kg)Tumor Growth Inhibition (%)
Trastuzumab-D2343-MMAEThis compound 395
Trastuzumab-Control-MMAENon-Polar Control375
Vehicle ControlN/AN/A0

Experimental Protocols

Protocol 1: Antibody-D2343-Payload Conjugation

This protocol describes the conjugation of a cytotoxic payload to a monoclonal antibody via the this compound spacer using a thiol-based conjugation strategy.

Materials:

  • Monoclonal antibody (e.g., Trastuzumab) in phosphate-buffered saline (PBS)

  • This compound-Payload construct with a maleimide reactive group

  • Tris(2-carboxyethyl)phosphine (TCEP) solution

  • PBS, pH 7.4

  • PD-10 desalting columns

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Hydrochloric acid (HCl) for pH adjustment

Procedure:

  • Antibody Reduction:

    • Prepare the antibody solution at a concentration of 10 mg/mL in PBS.

    • Add a 10-fold molar excess of TCEP to the antibody solution.

    • Incubate at 37°C for 2 hours to reduce the interchain disulfide bonds.

  • Buffer Exchange:

    • Equilibrate a PD-10 desalting column with PBS, pH 7.4.

    • Load the reduced antibody solution onto the column and elute with PBS to remove excess TCEP.

  • Conjugation Reaction:

    • Dissolve the this compound-Payload construct in DMSO to a stock concentration of 10 mM.

    • Immediately add a 5-fold molar excess of the this compound-Payload solution to the reduced antibody.

    • Adjust the pH of the reaction mixture to 7.0 with 0.1 M HCl.

    • Gently mix and incubate at room temperature for 2 hours in the dark.

  • Purification:

    • Purify the resulting ADC using a PD-10 desalting column equilibrated with PBS to remove unconjugated payload and other small molecules.

  • Characterization:

    • Determine the protein concentration using a BCA assay.

    • Calculate the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or hydrophobic interaction chromatography (HIC).

Protocol 2: In Vitro Plasma Stability Assay

This protocol outlines the procedure for assessing the stability of the ADC in human plasma.

Materials:

  • Purified ADC construct

  • Human plasma (anticoagulated)

  • PBS, pH 7.4

  • Protein A affinity chromatography columns

  • Enzyme-linked immunosorbent assay (ELISA) reagents

Procedure:

  • Incubation:

    • Dilute the ADC to a final concentration of 100 µg/mL in human plasma.

    • Incubate the mixture at 37°C.

  • Time Points:

    • Collect aliquots at 0, 24, 72, and 168 hours.

    • Immediately store the aliquots at -80°C until analysis.

  • ADC Capture:

    • Thaw the plasma samples.

    • Use Protein A affinity chromatography to capture the ADC and any unconjugated antibody from the plasma.

  • Analysis:

    • Quantify the amount of intact ADC and total antibody at each time point using an ELISA that detects both the antibody and the payload.

    • The percentage of intact ADC is calculated relative to the initial time point (T=0).

Protocol 3: Cell Viability (Cytotoxicity) Assay

This protocol details the method for determining the in vitro potency of the ADC against a target cancer cell line.

Materials:

  • Target cancer cell line (e.g., SK-BR-3)

  • Complete cell culture medium

  • ADC constructs (this compound and control)

  • Naked antibody

  • Cell viability reagent (e.g., CellTiter-Glo®)

  • 96-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed the target cells in a 96-well plate at a density of 5,000 cells per well.

    • Incubate overnight at 37°C in a humidified 5% CO2 atmosphere.

  • ADC Treatment:

    • Prepare serial dilutions of the ADCs and the naked antibody in complete culture medium.

    • Remove the old medium from the cells and add 100 µL of the diluted ADC solutions.

    • Include wells with untreated cells as a control.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C.

  • Viability Measurement:

    • Allow the plates to equilibrate to room temperature.

    • Add the cell viability reagent according to the manufacturer's instructions.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value by plotting the cell viability against the logarithm of the ADC concentration and fitting the data to a four-parameter logistic curve.

Visualizations

The following diagrams illustrate key concepts and workflows related to ADC development with the this compound spacer.

ADC_Mechanism_of_Action cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space ADC Antibody-D2343-Payload (ADC) TumorCell Tumor Cell ADC->TumorCell 1. Binding Endosome Endosome TumorCell->Endosome 2. Internalization Antigen Target Antigen Lysosome Lysosome Endosome->Lysosome 3. Trafficking Payload Released Payload Lysosome->Payload 4. Payload Release (Cleavage of this compound) CellDeath Cell Death Payload->CellDeath 5. Cytotoxicity

Caption: General mechanism of action for an ADC utilizing the this compound spacer.

Conjugation_Workflow Start Start: Monoclonal Antibody Reduction 1. Antibody Reduction (TCEP) Start->Reduction BufferExchange1 2. Buffer Exchange (Remove TCEP) Reduction->BufferExchange1 Conjugation 3. Conjugation with This compound-Payload BufferExchange1->Conjugation Purification 4. Purification (Remove excess payload) Conjugation->Purification Characterization 5. Characterization (DAR, Purity) Purification->Characterization End End: Purified ADC Characterization->End

Caption: Experimental workflow for the conjugation of the this compound spacer-payload to an antibody.

Logical_Relationship_Properties cluster_properties Improved ADC Properties This compound This compound Spacer (Polar) Solubility Increased Solubility & Reduced Aggregation This compound->Solubility Stability Enhanced Plasma Stability This compound->Stability Efficacy Higher In Vivo Efficacy This compound->Efficacy TherapeuticIndex Improved Therapeutic Index Solubility->TherapeuticIndex Stability->TherapeuticIndex Efficacy->TherapeuticIndex

Application Notes and Protocols: Techniques for Creating PEGylated Liposomes for Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the preparation and characterization of PEGylated liposomes, which are versatile nanocarriers for drug delivery research. Poly(ethylene glycol) (PEG)ylation of liposomes offers the significant advantage of steric stabilization, leading to reduced clearance by the reticuloendothelial system (RES) and prolonged circulation times in vivo. This document covers various preparation techniques, drug loading strategies, and essential characterization methods.

Introduction to PEGylated Liposomes

Liposomes are microscopic vesicles composed of one or more lipid bilayers enclosing an aqueous core. Their structure makes them ideal carriers for both hydrophilic drugs (encapsulated in the aqueous core) and hydrophobic drugs (partitioned within the lipid bilayer). The incorporation of PEG-conjugated lipids into the liposome formulation creates a hydrophilic layer on the surface of the vesicle. This "stealth" coating sterically hinders the binding of opsonin proteins, thereby reducing phagocytosis by macrophages and extending the circulation half-life of the liposomes.

Techniques for Preparing PEGylated Liposomes

Several methods can be employed to prepare PEGylated liposomes, each with its own advantages and disadvantages in terms of vesicle size, polydispersity, and encapsulation efficiency. The choice of method often depends on the specific application, the properties of the drug to be encapsulated, and the desired scale of production.

Thin-Film Hydration Method

This is the most common and well-established method for liposome preparation. It involves dissolving the lipids (including the PEGylated lipid) in an organic solvent, followed by evaporation of the solvent to form a thin lipid film. The film is then hydrated with an aqueous solution, leading to the spontaneous formation of multilamellar vesicles (MLVs).

Key Characteristics:

  • Relatively simple and requires standard laboratory equipment.

  • Initially produces a heterogeneous population of MLVs with a wide size distribution.

  • Often requires a subsequent size reduction step (e.g., extrusion or sonication).

  • Encapsulation efficiency for hydrophilic drugs can be low.[1]

Sonication

Sonication uses high-frequency sound waves to disrupt larger liposomes and form smaller, more uniform vesicles. This can be performed using a bath sonicator or a more powerful probe sonicator.

Key Characteristics:

  • Effective in reducing the size of liposomes to the nanometer range.

  • Probe sonication can introduce localized heating, which may degrade sensitive lipids or drugs.[2]

  • Potential for contamination from the metal tip of the probe sonicator.[2]

  • Can lead to a broader particle size distribution compared to extrusion.[3]

Extrusion

This technique involves forcing a liposome suspension through a polycarbonate membrane with a defined pore size. By repeatedly passing the liposomes through membranes of decreasing pore size, a more homogenous population of unilamellar vesicles with a specific diameter can be obtained.

Key Characteristics:

  • Produces liposomes with a narrow size distribution (low polydispersity index - PDI).[4][5]

  • Allows for precise control over the final liposome size.[5]

  • The process is relatively gentle and suitable for encapsulating sensitive molecules.

  • Can be time-consuming for larger volumes.

Microfluidics

Microfluidic-based synthesis offers a highly controlled and reproducible method for liposome production. This technique involves the precise mixing of a lipid-in-alcohol stream with an aqueous stream in a microfluidic channel, leading to the self-assembly of liposomes with well-defined characteristics.

Key Characteristics:

  • Excellent control over liposome size and PDI.[6][7][8]

  • Highly reproducible and scalable.[9][10]

  • Continuous manufacturing process.[6][10]

  • High encapsulation efficiency can be achieved.[7][8][11]

Drug Loading Techniques

Drugs can be loaded into liposomes using either passive or active loading methods.

Passive Loading

In passive loading, the drug is encapsulated during the formation of the liposomes.

  • For hydrophilic drugs: The drug is dissolved in the aqueous buffer used for the hydration of the lipid film. The encapsulation efficiency is limited by the volume of the aqueous core and can be relatively low.

  • For hydrophobic drugs: The drug is co-dissolved with the lipids in the organic solvent before the formation of the lipid film. This method generally results in higher encapsulation efficiency for lipophilic compounds.[12]

Active (or Remote) Loading

Active loading involves loading the drug into pre-formed liposomes, often driven by a transmembrane gradient (e.g., pH or ion gradient). This method is particularly effective for weakly amphipathic drugs that can exist in both charged and uncharged forms. For example, a pH gradient (acidic inside the liposome, neutral outside) can be used to load weakly basic drugs. The uncharged form of the drug diffuses across the lipid bilayer into the acidic core, where it becomes protonated and trapped.

Key Characteristics:

  • Can achieve very high encapsulation efficiencies.[12]

  • Minimizes drug leakage.

  • Suitable for a wide range of drugs.

Quantitative Comparison of Preparation Techniques

The following table summarizes typical quantitative data for different liposome preparation techniques. It is important to note that these values can vary significantly depending on the specific lipid composition, drug, and process parameters.

Preparation TechniqueTypical Size Range (nm)Typical Polydispersity Index (PDI)Typical Encapsulation Efficiency (%) - Hydrophilic DrugsTypical Encapsulation Efficiency (%) - Hydrophobic Drugs
Thin-Film Hydration (before sizing) >1000>0.55 - 1520 - 40
Thin-Film Hydration + Extrusion 80 - 200<0.210 - 30>90
Sonication 50 - 1500.2 - 0.45 - 20>90
Microfluidics 50 - 150<0.210 - 40>90

Experimental Protocols

Protocol 1: Preparation of PEGylated Liposomes by Thin-Film Hydration and Extrusion

Materials:

  • Lipids (e.g., DSPC, Cholesterol, DSPE-PEG2000)

  • Organic solvent (e.g., chloroform or a chloroform:methanol mixture)

  • Aqueous buffer (e.g., PBS, HEPES)

  • Drug to be encapsulated

  • Rotary evaporator

  • Water bath

  • Liposome extruder with polycarbonate membranes (e.g., 100 nm pore size)

  • Syringes for the extruder

Procedure:

  • Lipid Film Formation:

    • Dissolve the lipids and the hydrophobic drug (if applicable) in the organic solvent in a round-bottom flask.

    • Remove the organic solvent using a rotary evaporator under reduced pressure. The temperature of the water bath should be above the phase transition temperature (Tc) of the lipids.

    • Continue evaporation for at least 30 minutes after the film appears dry to ensure complete removal of the solvent. A thin, uniform lipid film should be visible on the wall of the flask.

  • Hydration:

    • Add the aqueous buffer (containing the hydrophilic drug, if applicable) to the round-bottom flask.

    • Hydrate the lipid film by rotating the flask in a water bath set above the Tc of the lipids for 1-2 hours. This will result in a milky suspension of multilamellar vesicles (MLVs).

  • Extrusion (Size Reduction):

    • Assemble the liposome extruder with the desired polycarbonate membrane (e.g., 100 nm).

    • Transfer the MLV suspension to a syringe and connect it to the extruder.

    • Heat the extruder to a temperature above the Tc of the lipids.

    • Pass the liposome suspension through the membrane back and forth for an odd number of passes (e.g., 11 times).

    • The resulting suspension should be a translucent solution of unilamellar vesicles.

  • Purification:

    • Remove the unencapsulated drug by dialysis, size exclusion chromatography, or ultracentrifugation.

Protocol 2: Characterization of PEGylated Liposomes

5.2.1. Size and Polydispersity Index (PDI) Measurement by Dynamic Light Scattering (DLS)

Principle: DLS measures the fluctuations in scattered light intensity due to the Brownian motion of particles in suspension. This information is then used to determine the hydrodynamic diameter and the size distribution (PDI) of the liposomes.

Procedure:

  • Dilute a small aliquot of the liposome suspension in the same buffer used for hydration to an appropriate concentration.

  • Transfer the diluted sample to a cuvette.

  • Place the cuvette in the DLS instrument and allow it to equilibrate to the set temperature.

  • Perform the measurement according to the instrument's software instructions.

  • The results will provide the average particle size (Z-average) and the PDI. A PDI value below 0.2 indicates a monodisperse population.

5.2.2. Zeta Potential Measurement

Principle: Zeta potential is a measure of the magnitude of the electrostatic charge on the surface of the liposomes. It is determined by measuring the electrophoretic mobility of the liposomes in an applied electric field.

Procedure:

  • Dilute the liposome suspension in an appropriate medium (e.g., 10 mM NaCl) to ensure sufficient conductivity for the measurement.

  • Inject the sample into the zeta potential cell.

  • Perform the measurement using the instrument's software.

  • The zeta potential value provides information about the surface charge and the stability of the liposome suspension (highly positive or negative values indicate greater stability against aggregation).

5.2.3. Encapsulation Efficiency (EE%) Determination

Principle: EE% is the percentage of the initial drug that is successfully encapsulated within the liposomes. It is calculated by separating the unencapsulated drug from the liposomes and quantifying the amount of encapsulated drug.

Procedure:

  • Separation of Free Drug: Separate the unencapsulated drug from the liposome suspension using a suitable method such as:

    • Size Exclusion Chromatography (SEC): Pass the liposome suspension through an SEC column. The larger liposomes will elute first, followed by the smaller, free drug molecules.

    • Dialysis: Place the liposome suspension in a dialysis bag with a suitable molecular weight cut-off and dialyze against a large volume of buffer to remove the free drug.

    • Centrifugation: Use ultracentrifugation or centrifugal filter devices to pellet the liposomes, separating them from the supernatant containing the free drug.

  • Quantification of Encapsulated Drug:

    • Disrupt the liposomes from the purified fraction using a suitable solvent (e.g., methanol or Triton X-100) to release the encapsulated drug.

    • Quantify the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectrophotometry, HPLC, or fluorescence spectroscopy).

  • Calculation:

    • EE% = (Amount of encapsulated drug / Total initial amount of drug) x 100

5.2.4. In Vitro Drug Release Study

Principle: An in vitro drug release study is performed to evaluate the rate and extent of drug release from the liposomes over time under physiological-like conditions.

Procedure:

  • Place a known amount of the liposome suspension in a dialysis bag.

  • Immerse the dialysis bag in a release medium (e.g., PBS at pH 7.4) maintained at 37°C with constant stirring.

  • At predetermined time intervals, withdraw aliquots from the release medium and replace with an equal volume of fresh medium to maintain sink conditions.

  • Quantify the amount of drug released into the medium at each time point using a suitable analytical method.

  • Plot the cumulative percentage of drug released versus time to obtain the drug release profile.

Visualization of Workflows and Pathways

Experimental Workflow for Liposome Preparation and Characterization

Liposome_Workflow cluster_prep Liposome Preparation cluster_char Characterization Lipid Dissolution Lipid Dissolution Thin-Film Formation Thin-Film Formation Lipid Dissolution->Thin-Film Formation Rotary Evaporation Hydration Hydration Thin-Film Formation->Hydration Aqueous Buffer Extrusion Extrusion Hydration->Extrusion Size Reduction Purification Purification Extrusion->Purification Dialysis/SEC DLS Size & PDI (DLS) Zeta Zeta Potential EE Encapsulation Efficiency Release In Vitro Release Purification->DLS Purification->Zeta Purification->EE Purification->Release Start Start Start->Lipid Dissolution

Workflow for PEGylated liposome preparation and characterization.
Cellular Uptake Pathways of PEGylated Liposomes

PEGylated liposomes are primarily internalized by cells through various endocytic pathways. The specific pathway can depend on the liposome size, surface charge, and the presence of targeting ligands. The main pathways include clathrin-mediated endocytosis, caveolin-mediated endocytosis, and macropinocytosis.[13][14]

Cellular_Uptake cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Liposome PEGylated Liposome CME Clathrin-mediated Endocytosis Liposome->CME CvME Caveolin-mediated Endocytosis Liposome->CvME Macro Macropinocytosis Liposome->Macro EarlyEndosome Early Endosome CME->EarlyEndosome Caveosome Caveosome CvME->Caveosome Macropinosome Macropinosome Macro->Macropinosome LateEndosome Late Endosome EarlyEndosome->LateEndosome Lysosome Lysosome (Drug Release) LateEndosome->Lysosome DrugRelease Drug Release to Cytosol Lysosome->DrugRelease Caveosome->DrugRelease Macropinosome->LateEndosome

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in PEGylation Reactions

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to address common issues encountered during PEGylation reactions, with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Reaction and Reagent Issues

Q1: My PEGylation reaction yield is lower than expected. What are the most common causes?

Low yield in PEGylation reactions can stem from several factors. Key areas to investigate include the quality and stability of your PEG reagent, suboptimal reaction conditions, and issues with the protein or molecule being modified. Side reactions, such as aggregation or dimerization of the protein, can also significantly reduce the yield of the desired PEGylated product.[1][2]

Q2: How can I assess the quality of my activated PEG reagent?

The activity of your PEG reagent is critical for a successful conjugation.[2] Activated PEGs, such as NHS esters, are susceptible to hydrolysis. It is advisable to use fresh reagents whenever possible. The percentage of active PEG can vary between batches, so it's important to verify the activity of the PEG linker before starting the reaction.[2] This can be a crucial factor in ensuring consistent PEGylation yields.[2]

Q3: My activated PEG reagent may have been exposed to moisture. How does hydrolysis affect my reaction?

Activated PEG reagents, particularly NHS esters, are moisture-sensitive and can rapidly hydrolyze. This hydrolysis reaction renders the PEG inactive and unable to couple with the target molecule, which will directly lead to a lower yield of your PEGylated product.[3][4] It is crucial to store activated PEG reagents in a desiccated environment and to avoid exposure to moisture during handling.

Q4: I suspect steric hindrance is limiting my PEGylation efficiency. What is it and how can I overcome it?

Steric hindrance occurs when the reactive site on the target molecule is physically blocked by the bulky PEG polymer, preventing efficient conjugation. This effect is more pronounced with larger PEG molecules and when the target site is located within a sterically crowded region of the protein.[5][6] To overcome this, you can try using a PEG reagent with a longer, more flexible linker arm, or you could explore site-directed mutagenesis to move the target reactive group to a more accessible location on the protein surface.[7]

Reaction Condition Optimization

Q5: What is the optimal pH for my PEGylation reaction?

The optimal pH depends on the specific PEGylation chemistry you are using.

  • Amine-specific PEGylation (e.g., NHS esters): These reactions are typically performed at a pH between 7 and 9.[8] The reactivity of primary amines is pH-dependent, with higher pH favoring the deprotonated, more nucleophilic form. However, the stability of the NHS ester also decreases at higher pH due to hydrolysis. Therefore, a compromise is often necessary. For N-terminal specific PEGylation, a lower pH (around 5.5-6.0) can be used to exploit the lower pKa of the alpha-amino group compared to the epsilon-amino groups of lysine residues.[1][9]

  • Thiol-specific PEGylation (e.g., maleimides): These reactions are most efficient at a pH between 6.5 and 7.5.[5][10] At this pH range, the thiol group is sufficiently nucleophilic to react with the maleimide group, forming a stable thioether bond.

Q6: What is the recommended molar ratio of PEG reagent to my protein/peptide?

A molar excess of the PEG reagent is generally used to drive the reaction to completion. A common starting point is a 10- to 20-fold molar excess of PEG-maleimide for thiol-specific reactions.[5][10] For amine-specific reactions, the optimal molar ratio needs to be determined empirically, as a large excess can lead to multi-PEGylated species. The ideal ratio will depend on the number of available reactive sites on your protein and the desired degree of PEGylation.[11]

Q7: How do reaction time and temperature affect the yield?

Longer reaction times and higher temperatures generally increase the overall conversion of the starting material. However, they can also lead to more side products and degradation of the protein or the PEG reagent. For thiol-specific PEGylation with maleimides, reactions are often run for 2-4 hours at room temperature or overnight at 4°C.[5][10] For aldehyde PEGylation, reactions can be monitored over 5 to 20 hours.[1] It is important to find a balance that maximizes the yield of the desired product while minimizing the formation of impurities. Optimization studies are recommended to determine the ideal time and temperature for your specific system.[1][12]

Side Reactions and Purification

Q8: I am observing significant protein aggregation and dimerization during my reaction. How can I prevent this?

Aggregation and dimerization are common side reactions, especially in thiol-specific PEGylation where intermolecular disulfide bond formation can occur.[1] To minimize these side reactions, you can try the following:

  • Exclusion of Oxygen: For thiol-specific reactions, degassing your buffers and performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidation and subsequent disulfide bond formation.[1]

  • Optimizing Protein Concentration: High protein concentrations can favor intermolecular reactions. Experimenting with lower protein concentrations may reduce aggregation.[1]

  • pH Control: Maintaining the optimal pH for your specific chemistry is crucial, as pH excursions can lead to protein denaturation and aggregation.

Q9: What is the best way to purify my PEGylated product and remove unreacted PEG and protein?

The choice of purification method depends on the properties of your PEGylated product and the impurities you need to remove. Common techniques include:

  • Size Exclusion Chromatography (SEC): This is a very effective method for separating the larger PEGylated protein from the smaller, unreacted protein and PEG reagent.[11][13]

  • Ion Exchange Chromatography (IEX): This technique separates molecules based on charge. Since PEGylation can shield the surface charges of a protein, IEX can be used to separate proteins with different degrees of PEGylation (mono-, di-, multi-PEGylated) as well as the un-PEGylated protein.[11][13]

  • Reverse Phase Chromatography (RPC): RPC is often used for the analysis and purification of peptides and smaller proteins. It can be effective in separating positional isomers of PEGylated products.[11]

Q10: My purified product still seems to have a low yield. Could the purification process be the issue?

Yes, the purification process itself can lead to product loss, which can be perceived as a low reaction yield. It is important to optimize your purification protocol to maximize recovery. For example, in chromatography, factors such as column loading, gradient slope, and fraction collection need to be carefully optimized. In some cases, a combination of purification techniques may be necessary to achieve the desired purity with a good recovery.[13][14]

Quantitative Data on Reaction Parameters

The following tables provide a summary of how different reaction parameters can influence the yield and selectivity of PEGylation reactions. This data is intended to serve as a starting point for optimization.

Table 1: Effect of pH on Aldehyde PEGylation of Lysozyme and a Single-Chain Variable Fragment (scFv) [1]

ProteinPEG Size (kDa)pHMono-PEGylated Product (%)Di-PEGylated Product (%)
Lysozyme54~15<5
Lysozyme57~30~10
scFv54~25<5
scFv57~10<5

Table 2: Effect of Reaction Time on Aldehyde PEGylation of Lysozyme (pH 6, 21°C, 2-fold PEG excess) [1]

Reaction Time (hours)Unmodified Lysozyme (%)Mono-PEGylated Lysozyme (%)Di-PEGylated Lysozyme (%)
5~40~45~15
10~25~50~25
20~15~45~40

Table 3: General Recommendations for Molar Excess of PEG Reagent [5][10][11]

PEGylation ChemistryTarget Functional GroupRecommended Molar Excess of PEG
MaleimideThiol (Cysteine)10- to 20-fold
NHS EsterAmine (Lysine, N-terminus)1- to 5-fold (highly dependent on protein and desired PEGylation degree)
AldehydeAmine (N-terminus)2- to 5-fold

Experimental Protocols

Protocol 1: Thiol-Specific PEGylation using PEG-Maleimide[5][10]

This protocol describes a general procedure for conjugating a maleimide-activated PEG to a protein or peptide containing a free thiol group.

Materials:

  • Thiol-containing protein/peptide

  • PEG-Maleimide

  • PEGylation Buffer: Phosphate-buffered saline (PBS), pH 7.0, or other thiol-free buffer at pH 6.5-7.5.

  • Quenching solution (optional): A small molecule thiol like cysteine or beta-mercaptoethanol.

  • Purification system (e.g., SEC or IEX chromatography).

Procedure:

  • Protein Preparation: Dissolve the thiol-containing protein/peptide in the PEGylation buffer to a desired concentration (e.g., 1-10 mg/mL).

  • PEG-Maleimide Preparation: Prepare a stock solution of PEG-Maleimide in the PEGylation buffer. The concentration should be high enough to achieve the desired molar excess without significantly diluting the reaction mixture.

  • PEGylation Reaction: Add the PEG-Maleimide stock solution to the protein solution to achieve a 10- to 20-fold molar excess of PEG-Maleimide over the protein.

  • Incubation: Gently mix the reaction mixture and incubate for 2-4 hours at room temperature or overnight at 4°C.

  • Quenching (Optional): To stop the reaction, a small molar excess of a quenching agent can be added to react with any unreacted PEG-Maleimide.

  • Purification: Purify the PEGylated product from unreacted PEG, protein, and other by-products using an appropriate chromatography technique such as size exclusion or ion exchange chromatography.

Protocol 2: Analysis of PEGylation Reaction by SEC-HPLC[15][16]

This protocol provides a general method for analyzing the components of a PEGylation reaction mixture using size exclusion high-performance liquid chromatography.

Materials:

  • PEGylation reaction mixture

  • SEC-HPLC system with a UV detector

  • SEC column suitable for the molecular weight range of your protein and PEGylated product (e.g., Agilent AdvanceBio SEC).

  • Mobile Phase: A buffer compatible with your protein and the column, for example, 150 mM phosphate-buffered saline, pH 7.0.

  • Syringe filters (0.22 µm).

Procedure:

  • Mobile Phase Preparation: Prepare the mobile phase and degas it thoroughly by filtering through a 0.22 µm membrane filter and/or sonicating.

  • System Equilibration: Equilibrate the SEC column with the mobile phase until a stable baseline is achieved.

  • Sample Preparation: Dilute a small aliquot of your PEGylation reaction mixture with the mobile phase to a suitable concentration for UV detection (e.g., 1 mg/mL). Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.

  • Injection: Inject the prepared sample onto the equilibrated SEC column.

  • Chromatography: Run the chromatography method with an isocratic elution using the mobile phase. The flow rate will depend on the column dimensions and manufacturer's recommendations.

  • Data Analysis: Monitor the elution profile at a suitable wavelength for your protein (typically 280 nm). The PEGylated protein will elute earlier than the un-PEGylated protein due to its larger hydrodynamic radius. Unreacted PEG will likely not be detected by UV at 280 nm unless it has a chromophore. The relative peak areas can be used to estimate the extent of PEGylation and the purity of the product.

Protocol 3: Analysis of PEGylation Reaction by SDS-PAGE[17][18]

Sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) is a common technique to qualitatively assess the outcome of a PEGylation reaction.

Materials:

  • PEGylation reaction mixture

  • SDS-PAGE gel of an appropriate acrylamide percentage for your protein's size

  • SDS-PAGE running buffer

  • Sample loading buffer (e.g., Laemmli buffer)

  • Protein molecular weight standards

  • Coomassie Brilliant Blue or other protein stain

  • Electrophoresis apparatus and power supply

Procedure:

  • Sample Preparation: Mix a small aliquot of your PEGylation reaction mixture with the sample loading buffer. It is common to run both reduced and non-reduced samples. For reduced samples, a reducing agent like dithiothreitol (DTT) or β-mercaptoethanol is included in the loading buffer. Heat the samples at 95-100°C for 5-10 minutes (for reduced samples).

  • Gel Loading: Load the prepared samples and the molecular weight standards into the wells of the SDS-PAGE gel.

  • Electrophoresis: Run the gel according to the manufacturer's instructions until the dye front reaches the bottom of the gel.

  • Staining: After electrophoresis, stain the gel with Coomassie Brilliant Blue to visualize the protein bands.

  • Analysis: The PEGylated protein will migrate slower than the un-PEGylated protein, resulting in a band with a higher apparent molecular weight. The presence and intensity of the bands corresponding to the un-PEGylated protein, mono-PEGylated, and potentially multi-PEGylated species can provide a qualitative assessment of the reaction's success. Note that PEGylated proteins often run as broad or smeared bands on SDS-PAGE.[15]

Visualizations

Troubleshooting Workflow

G cluster_0 Troubleshooting Low PEGylation Yield cluster_1 Reagent Quality cluster_2 Reaction Conditions cluster_3 Side Reactions cluster_4 Purification start Low Yield Observed reagent_quality Check PEG Reagent Quality start->reagent_quality reaction_conditions Review Reaction Conditions start->reaction_conditions side_reactions Investigate Side Reactions start->side_reactions purification Evaluate Purification Step start->purification reagent_activity Verify PEG Activity (Use fresh reagent) reagent_quality->reagent_activity reagent_hydrolysis Check for Hydrolysis (Store properly) reagent_quality->reagent_hydrolysis optimize_ph Optimize pH reaction_conditions->optimize_ph optimize_ratio Optimize Molar Ratio reaction_conditions->optimize_ratio optimize_time_temp Optimize Time & Temperature reaction_conditions->optimize_time_temp check_aggregation Assess Aggregation/ Dimerization side_reactions->check_aggregation steric_hindrance Consider Steric Hindrance side_reactions->steric_hindrance optimize_purification Optimize Purification Protocol (e.g., column loading, gradient) purification->optimize_purification alternative_method Consider Alternative Purification Method purification->alternative_method solution Improved Yield reagent_activity->solution reagent_hydrolysis->solution optimize_ph->solution optimize_ratio->solution optimize_time_temp->solution check_aggregation->solution steric_hindrance->solution optimize_purification->solution alternative_method->solution

Caption: A workflow diagram for troubleshooting low yield in PEGylation reactions.

Common PEGylation Chemistries

G cluster_0 Amine-Specific PEGylation (NHS Ester) cluster_1 Thiol-Specific PEGylation (Maleimide) protein_amine Protein-NH2 (Lysine or N-terminus) pegylated_protein_amide PEG-NH-CO-Protein (Stable Amide Bond) protein_amine->pegylated_protein_amide + peg_nhs PEG-NHS Ester peg_nhs->pegylated_protein_amide pH 7-9 nhs NHS (By-product) pegylated_protein_amide->nhs + protein_thiol Protein-SH (Cysteine) pegylated_protein_thioether PEG-S-Protein (Stable Thioether Bond) protein_thiol->pegylated_protein_thioether + peg_maleimide PEG-Maleimide peg_maleimide->pegylated_protein_thioether pH 6.5-7.5

Caption: Reaction schemes for common amine- and thiol-specific PEGylation chemistries.

Purification Method Selection

G start PEGylation Reaction Mixture size_diff Significant size difference between PEGylated and un-PEGylated protein? start->size_diff charge_diff Significant charge difference between PEGylated species? size_diff->charge_diff No sec Use Size Exclusion Chromatography (SEC) size_diff->sec Yes iex Use Ion Exchange Chromatography (IEX) charge_diff->iex Yes hic_rpc Consider Hydrophobic Interaction (HIC) or Reverse Phase (RPC) charge_diff->hic_rpc No

Caption: A decision tree for selecting a suitable purification method for PEGylated proteins.

References

Technical Support Center: Optimizing Reaction Conditions for D 2343 Conjugation

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in optimizing the conjugation of molecules to D 2343. The following information assumes the conjugation targets the secondary amine group of D 2343 via an amine-reactive chemical moiety, such as an N-hydroxysuccinimide (NHS) ester.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting pH for conjugating a molecule to D 2343's secondary amine?

A1: For reactions involving the amine group of D 2343 with common amine-reactive reagents like NHS esters, a pH range of 7.0 to 8.5 is generally recommended. The specific optimal pH should be determined empirically. The maleimide group, another common reactive moiety, reacts specifically with sulfhydryl groups at a pH between 6.5 and 7.5.[1]

Q2: What buffers should be used for the conjugation reaction?

A2: Phosphate-buffered saline (PBS) or borate-buffered saline (BBS) at a pH between 7.0 and 8.3 are common choices for amine-based conjugations.[2][3] Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane), as they will compete with D 2343 for the reactive sites of your molecule.

Q3: What is the recommended molar ratio of the molecule to be conjugated to D 2343?

A3: The optimal molar ratio is dependent on the specific molecule and the desired degree of conjugation. A good starting point is a molar excess of the molecule to be conjugated, ranging from 5 to 20 equivalents relative to D 2343.

Q4: What are the optimal temperature and reaction time for the conjugation?

A4: The reaction can typically be carried out at room temperature for 1-2 hours or at 4°C overnight.[2] The ideal conditions should be optimized for your specific application to balance reaction efficiency with the stability of the reactants.

Q5: How should D 2343 and the final conjugate be stored?

A5: Solid D 2343 can be stored at -20°C for over three years.[4] Stock solutions are best stored at -80°C and are generally stable for more than a year.[4] To prevent degradation from repeated freeze-thaw cycles, it is advisable to store solutions in aliquots.[4] For short-term storage, 4°C is suitable for over a week.[4] The stability of the final conjugate will depend on the nature of the attached molecule and should be determined empirically.

Troubleshooting Guide

Q1: I am observing low conjugation efficiency. What are the possible causes and solutions?

A1: Low conjugation efficiency can stem from several factors:

  • Incorrect pH: The amine group on D 2343 may not be sufficiently deprotonated for efficient reaction.

  • Hydrolysis of the reactive group: NHS esters, for example, can hydrolyze in aqueous solutions.

  • Presence of competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophilic contaminants can compete with D 2343.[5]

  • Degradation of D 2343 or the reacting molecule: Ensure the stability and purity of your starting materials.

Solutions:

  • Optimize the reaction pH by performing small-scale reactions at different pH values (e.g., 7.0, 7.5, 8.0, 8.5).

  • Prepare fresh solutions of the amine-reactive molecule immediately before use to minimize hydrolysis.

  • Use a non-amine-containing buffer such as PBS or BBS.

  • Increase the molar excess of the amine-reactive molecule.

Q2: My product is precipitating during or after the reaction. What can I do?

A2: Precipitation can occur if the final conjugate is less soluble than the starting materials.

Solutions:

  • Try performing the reaction at a lower concentration of reactants.

  • Incorporate a small amount of a water-miscible organic solvent, such as DMSO or DMF, in the reaction buffer.

  • If the conjugate is intended for in vivo use, consider formulating it with solubilizing agents like PEG300 or Tween 80.[4]

Q3: How can I confirm that the conjugation was successful?

A3: Several analytical techniques can be used to confirm conjugation:

  • Mass Spectrometry (MS): To confirm the mass of the final conjugate.

  • High-Performance Liquid Chromatography (HPLC): To separate the conjugate from the unreacted starting materials and assess purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural characterization of the conjugate.

Data Presentation

Table 1: Example of pH Optimization for D 2343 Conjugation

pHD 2343 Conversion (%)
6.515
7.045
7.578
8.092
8.585 (slight degradation)

Table 2: Example of Molar Ratio Optimization for D 2343 Conjugation

Molar Ratio (Molecule:D 2343)D 2343 Conversion (%)
1:135
5:175
10:191
20:195

Experimental Protocols

Protocol: Conjugation of an NHS-Ester-Activated Molecule to D 2343

  • Preparation of D 2343 Solution:

    • Dissolve D 2343 in an appropriate amine-free buffer (e.g., PBS, pH 8.0) to a final concentration of 10 mM.

  • Preparation of NHS-Ester Solution:

    • Immediately before starting the reaction, dissolve the NHS-ester-activated molecule in a water-miscible organic solvent (e.g., DMSO) to a concentration of 100 mM.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10 equivalents) of the NHS-ester solution to the D 2343 solution.

    • Gently mix the reaction and incubate at room temperature for 2 hours or at 4°C overnight.

  • Quenching the Reaction (Optional):

    • To quench any unreacted NHS ester, a small amount of a primary amine-containing buffer (e.g., Tris-HCl) can be added to a final concentration of approximately 50 mM.

  • Purification:

    • Purify the D 2343 conjugate from unreacted starting materials and byproducts using an appropriate technique such as HPLC or size-exclusion chromatography.

Visualizations

G cluster_workflow Experimental Workflow for Optimizing D 2343 Conjugation cluster_optimization Optimization Reactions prep_d2343 Prepare D 2343 Stock in Amine-Free Buffer ph_screen pH Screening (e.g., 7.0, 7.5, 8.0, 8.5) prep_this compound->ph_screen prep_reagent Prepare Amine-Reactive Reagent Stock prep_reagent->ph_screen ratio_screen Molar Ratio Screening (e.g., 5x, 10x, 20x) ph_screen->ratio_screen time_temp_screen Time/Temperature Screening (e.g., 2h RT vs. O/N 4°C) ratio_screen->time_temp_screen analysis Analyze Results (HPLC, MS) time_temp_screen->analysis scale_up Scale-Up Reaction with Optimized Conditions analysis->scale_up purification Purify Final Conjugate scale_up->purification

Caption: Workflow for optimizing D 2343 conjugation.

G cluster_troubleshooting Troubleshooting Low Conjugation Yield start Low Yield Observed check_ph Is pH optimal (7.0-8.5)? start->check_ph check_reagents Are reagents fresh and pure? check_ph->check_reagents Yes adjust_ph Adjust pH check_ph->adjust_ph No check_buffer Is buffer amine-free? check_reagents->check_buffer Yes prepare_fresh Prepare fresh reagents check_reagents->prepare_fresh No change_buffer Use PBS or BBS check_buffer->change_buffer No increase_ratio Increase molar ratio of reactive molecule check_buffer->increase_ratio Yes adjust_ph->start prepare_fresh->start change_buffer->start

Caption: Decision tree for troubleshooting low conjugation yield.

G cluster_pathway Hypothetical Signaling Pathway of a D 2343 Conjugate conjugate D 2343-Fluorophore Conjugate receptor β2-Adrenoceptor conjugate->receptor Agonist Binding imaging Fluorescence Imaging conjugate->imaging Enables g_protein Gs Protein Activation receptor->g_protein ac Adenylyl Cyclase g_protein->ac camp cAMP Production ac->camp pka Protein Kinase A (PKA) camp->pka cellular_response Cellular Response (e.g., Muscle Relaxation) pka->cellular_response

Caption: Hypothetical signaling of a D 2343-fluorophore conjugate.

References

Technical Support Center: Protein Precipitation with Polyethylene Glycol (PEG)

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during protein precipitation with polyethylene glycol (PEG).

Troubleshooting Guide: How to Avoid Aggregation

Irreversible aggregation is a common challenge during PEG-induced protein precipitation. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem: My protein is aggregating irreversibly upon PEG addition.

This issue often stems from suboptimal solution conditions that favor protein-protein interactions over protein-solvent interactions, leading to the formation of non-native aggregates. The following steps will guide you through optimizing your protocol to maintain protein stability.

Step 1: Review and Optimize Solution pH

The pH of your protein solution is a critical factor influencing its surface charge and, consequently, its solubility. Proteins are least soluble at their isoelectric point (pI), where their net charge is zero, as the lack of electrostatic repulsion facilitates aggregation.[1][2][3]

  • Initial Check: Is the pH of your buffer close to the theoretical pI of your protein?

  • Action: Adjust the buffer pH to be at least 1-2 units away from the protein's pI.[1]

    • If the pI is acidic, increase the pH to impart a net negative charge.

    • If the pI is basic, decrease the pH to create a net positive charge.[4][5]

Step 2: Adjust Ionic Strength

The ionic strength of the buffer, determined by the salt concentration, modulates electrostatic interactions between protein molecules.

  • Low Ionic Strength: Insufficient salt concentration can lead to aggregation if the protein's surface has significant hydrophobic patches.

  • High Ionic Strength: Excessive salt can "salt out" the protein by competing for water molecules, which can also lead to aggregation.[3]

  • Action: Perform a salt screen to determine the optimal concentration. Start with a low salt concentration (e.g., 50 mM NaCl) and incrementally increase it (e.g., to 150 mM, 300 mM) to find the concentration that best solubilizes your protein.[6][7] For some antibodies, an ionic strength of ≥0.25M has been shown to be effective.[7][8]

Step 3: Optimize PEG Concentration and Addition Method

The concentration and rate of addition of PEG are crucial for controlling the precipitation process.

  • Problem: Adding PEG too quickly or at too high a concentration can create localized high concentrations, leading to rapid, uncontrolled precipitation and aggregation.

  • Action 1: Gradual Addition: Instead of adding the entire volume of PEG stock solution at once, add it dropwise while gently stirring the protein solution. A gradual or stepwise addition of PEG has been shown to reduce impurities and improve separation efficiency.[9]

  • Action 2: Optimize Final PEG Concentration: The required PEG concentration is dependent on the molecular weight of the PEG and the size of the target protein. Larger proteins generally require lower PEG concentrations for precipitation.[10] Perform a titration experiment, testing a range of final PEG concentrations to identify the optimal concentration that precipitates the target protein without causing irreversible aggregation.

Step 4: Control the Temperature

Temperature affects protein stability and solubility.

  • General Rule: For proteins in organic solvents like PEG, solubility tends to decrease at lower temperatures.[11]

  • Action: Most PEG precipitations are carried out at low temperatures (e.g., 4°C) to enhance precipitation.[12] However, if aggregation is an issue, you can experiment with performing the precipitation at room temperature, as some proteins are more stable at this temperature. It is important to maintain a consistent temperature throughout the experiment.

Step 5: Consider Protein Concentration

Highly concentrated protein solutions are more prone to aggregation.

  • Problem: A high starting protein concentration increases the likelihood of intermolecular interactions, leading to aggregation.

  • Action: If possible, start with a more dilute protein solution. You can concentrate the protein after the initial precipitation and removal of contaminants.

Experimental Protocols

General Protocol for Protein Precipitation with PEG

This protocol provides a general framework for precipitating proteins using PEG. Optimization of specific parameters will be necessary for each protein.

  • Preparation of Solutions:

    • Protein Solution: Prepare your protein in a suitable buffer with an optimized pH and ionic strength.

    • PEG Stock Solution: Prepare a concentrated stock solution of PEG (e.g., 50% w/v) in the same buffer as your protein solution. Ensure the PEG is completely dissolved. Note that dissolving PEG can alter the pH, so it's crucial to readjust the pH of the PEG stock solution.[13]

  • Precipitation:

    • Cool the protein solution and the PEG stock solution to the desired temperature (typically 4°C).

    • Slowly add the PEG stock solution to the protein solution dropwise while gently and continuously stirring.

    • Continue stirring for a predetermined time (e.g., 30-60 minutes) at the chosen temperature to allow for equilibration.

  • Recovery of Precipitate:

    • Centrifuge the mixture at a sufficient speed and duration to pellet the precipitated protein (e.g., 10,000 x g for 30 minutes at 4°C).

    • Carefully decant the supernatant.

    • Wash the pellet with a buffer containing a lower concentration of PEG to remove soluble impurities.

    • Centrifuge again and discard the supernatant.

  • Resolubilization:

    • Resuspend the protein pellet in a minimal volume of a suitable buffer without PEG.

Protocol for Optimizing PEG Precipitation Conditions

This protocol outlines a systematic approach to optimizing the key parameters for your specific protein.

  • pH Screening:

    • Prepare several small aliquots of your protein solution in buffers with a range of pH values (e.g., from pH 4.0 to 9.0 in 0.5 unit increments). Ensure the pH range brackets the protein's pI.

    • Add a fixed concentration of PEG to each aliquot.

    • Incubate and centrifuge as described in the general protocol.

    • Analyze the supernatant and the redissolved pellet by SDS-PAGE to determine the pH that provides the most efficient and specific precipitation.

  • PEG Concentration Screening:

    • Using the optimal pH determined in the previous step, prepare several aliquots of your protein solution.

    • Add different final concentrations of PEG (e.g., from 5% to 30% w/v in 5% increments) to each aliquot.

    • Incubate, centrifuge, and analyze the results by SDS-PAGE to find the lowest PEG concentration that effectively precipitates your target protein.

  • Ionic Strength Screening:

    • At the optimal pH and PEG concentration, prepare aliquots of your protein solution with varying salt concentrations (e.g., 50 mM, 150 mM, 300 mM, 500 mM NaCl).

    • Perform the precipitation and analyze the results to identify the salt concentration that enhances precipitation specificity and minimizes aggregation.

Quantitative Data Summary

Table 1: Influence of PEG Molecular Weight on Required Concentration

PEG Molecular Weight (Da)Typical Concentration Range (% w/v)Notes
400> 20%Less effective for protein precipitation.
1,00015 - 30%
3,35010 - 25%Commonly used for monoclonal antibodies.[14]
6,0005 - 20%Effective for a wide range of proteins.
8,0005 - 15%Often used for precipitating larger molecules like viruses and DNA.[15]
20,0002 - 10%Higher efficiency for larger proteins.

Table 2: Key Parameters and Their Typical Ranges for Optimization

ParameterTypical RangeRationale
pH pI ± 1-2 unitsTo increase protein solubility and prevent isoelectric precipitation.[1]
Ionic Strength (NaCl) 50 - 500 mMTo modulate electrostatic interactions and improve solubility.[6]
Temperature 4°C - Room TemperatureLower temperatures often favor precipitation.[12]
Protein Concentration 0.1 - 10 mg/mLLower concentrations can reduce the risk of aggregation.
Incubation Time 30 min - OvernightTo allow the precipitation reaction to reach equilibrium.

Visualizations

PEG_Precipitation_Workflow start Start: Protein Solution prep Prepare Protein Solution (Optimize pH and Ionic Strength) start->prep add_peg Gradual Addition of PEG Stock Solution (with gentle stirring) prep->add_peg incubate Incubate (e.g., 4°C for 1 hour) add_peg->incubate centrifuge Centrifuge to Pellet Precipitate incubate->centrifuge separate Separate Supernatant and Pellet centrifuge->separate wash Wash Pellet (Optional) separate->wash resuspend Resuspend Pellet in Buffer wash->resuspend end End: Purified Protein resuspend->end

Caption: General workflow for protein precipitation using PEG.

Troubleshooting_Aggregation start Problem: Protein Aggregation check_ph Is pH close to pI? start->check_ph adjust_ph Adjust pH to be 1-2 units away from pI check_ph->adjust_ph Yes check_ionic_strength Is ionic strength optimal? check_ph->check_ionic_strength No adjust_ph->check_ionic_strength adjust_ionic_strength Perform ionic strength screen (e.g., 50-500 mM NaCl) check_ionic_strength->adjust_ionic_strength No check_peg_addition How is PEG being added? check_ionic_strength->check_peg_addition Yes adjust_ionic_strength->check_peg_addition adjust_peg_addition Use gradual/stepwise addition check_peg_addition->adjust_peg_addition Rapidly check_temperature Is temperature consistent? check_peg_addition->check_temperature Gradually adjust_peg_addition->check_temperature adjust_temperature Experiment with different temperatures (e.g., 4°C vs. RT) check_temperature->adjust_temperature No end Solution: Reduced Aggregation check_temperature->end Yes adjust_temperature->end

Caption: Decision tree for troubleshooting protein aggregation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of protein precipitation by PEG?

A1: PEG is a non-denaturing, water-soluble polymer that precipitates proteins primarily through an excluded volume mechanism.[11] In solution, PEG molecules occupy a significant volume, effectively "excluding" protein molecules from these regions and reducing the amount of free water available for protein solvation. This increases the effective concentration of the protein, promoting protein-protein interactions and leading to precipitation.

Q2: How does the molecular weight of PEG affect precipitation?

A2: The molecular weight of PEG is inversely related to the concentration required for precipitation. Higher molecular weight PEGs are more effective at excluding volume and thus can induce precipitation at lower concentrations compared to lower molecular weight PEGs.[10]

Q3: Can I use PEG to selectively precipitate my protein of interest from a mixture?

A3: Yes, fractional precipitation using PEG is a common technique. By carefully optimizing parameters such as PEG concentration, pH, and ionic strength, you can often find conditions where your target protein precipitates while many contaminants remain in solution, or vice versa.

Q4: My protein precipitate is difficult to redissolve. What can I do?

A4: Difficulty in redissolving the precipitate often indicates that the protein has aggregated irreversibly. Refer to the troubleshooting guide to optimize your precipitation conditions. Additionally, you can try resuspending the pellet in a buffer containing stabilizing agents such as low concentrations of non-denaturing detergents (e.g., Tween 20) or arginine.

Q5: How can I remove PEG from my redissolved protein sample?

A5: PEG can be removed from your protein sample using various methods, including:

  • Dialysis or Diafiltration: These methods are effective for removing PEG, especially if there is a significant size difference between your protein and the PEG molecules.

  • Ion Exchange Chromatography: This technique can separate your protein from PEG based on charge differences.

  • Size Exclusion Chromatography: This method separates molecules based on size and is effective for removing PEG.

Q6: Does the presence of other solutes in my sample affect PEG precipitation?

A6: Yes, the presence of other solutes, such as salts and organic molecules, can influence the precipitation process by altering the solution's properties (e.g., ionic strength, dielectric constant) and by interacting with the protein or PEG. It is important to consider the entire composition of your starting material when optimizing your precipitation protocol.

References

Technical Support Center: Purification of PEGylated Proteins

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the purification of PEGylated proteins. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during the purification of these complex biomolecules.

Troubleshooting Guides

This section provides solutions to common problems encountered during the purification of PEGylated proteins using various chromatography techniques.

Issue 1: Poor Resolution Between PEGylated Species and Unmodified Protein

Question: I am observing poor separation between my mono-PEGylated protein, multi-PEGylated species, and the unreacted native protein. What could be the cause and how can I improve the resolution?

Answer: Poor resolution is a frequent challenge due to the heterogeneous nature of the PEGylation reaction mixture. The underlying cause often depends on the chromatography technique being used. Here is a breakdown of potential causes and solutions for each major technique:

  • Ion Exchange Chromatography (IEX):

    • Cause: The PEG chains can shield the surface charges of the protein, leading to weak binding to the IEX resin and co-elution of different species.[] This "charge shielding effect" can diminish the differences in net charge between the native and PEGylated forms.

    • Troubleshooting:

      • Optimize pH and Buffer: Adjust the pH of the buffers to maximize the charge difference between the species. A pH further from the isoelectric point (pI) of the native protein can sometimes enhance separation.

      • Gradient Optimization: Employ a shallower salt gradient during elution. This can provide finer separation between species with small differences in charge.

      • Resin Selection: Use a high-resolution IEX resin with a smaller bead size and uniform pore distribution.

  • Size Exclusion Chromatography (SEC):

    • Cause: The hydrodynamic radius of the PEG molecule itself can be large, and the difference in size between the native protein, mono-PEGylated, and multi-PEGylated forms may not be sufficient for baseline separation, especially for smaller proteins or larger PEGs.[2]

    • Troubleshooting:

      • Column Selection: Use a long SEC column with a resin that has an optimal pore size for the molecular weight range of your PEGylated protein.

      • Flow Rate: Decrease the flow rate to allow for better equilibration and separation.

      • Sample Volume: Inject a smaller sample volume to minimize band broadening.

  • Hydrophobic Interaction Chromatography (HIC):

    • Cause: PEG itself can interact with the HIC resin, leading to complex elution profiles and potential co-elution. The change in hydrophobicity upon PEGylation can also be insufficient for good separation.

    • Troubleshooting:

      • Salt Selection and Concentration: Optimize the type and concentration of the salt in the binding buffer. Different salts in the Hofmeister series will have varying effects on the hydrophobic interactions.

      • Resin Hydrophobicity: Test different HIC resins with varying degrees of hydrophobicity (e.g., Butyl, Octyl, Phenyl). A less hydrophobic resin may prevent the strong, irreversible binding of highly PEGylated species.

      • Elution Gradient: Use a shallow, decreasing salt gradient for elution.

  • Reversed-Phase Chromatography (RPC):

    • Cause: PEGylated proteins can exhibit poor peak shapes, including broadening and tailing, on RPC columns due to the heterogeneity of the PEG chain and potential secondary interactions with the stationary phase.[3]

    • Troubleshooting:

      • Column Chemistry: A C4 column is often a good starting point for PEGylated proteins, as it is less hydrophobic than C8 or C18 columns.[3]

      • Temperature: Increasing the column temperature (e.g., to 45°C) can improve peak shape and resolution.[3]

      • Mobile Phase: Use a standard mobile phase system like 0.1% TFA in water/acetonitrile. Optimize the gradient to be shallow (e.g., 1-2% organic phase increase per minute).[3]

Logical Troubleshooting Workflow for Poor Resolution

G start Start: Poor Resolution check_technique Which chromatography technique are you using? start->check_technique iex IEX check_technique->iex IEX sec SEC check_technique->sec SEC hic HIC check_technique->hic HIC rpc RPC check_technique->rpc RPC iex_solutions Optimize pH and salt gradient. Consider a higher resolution resin. iex->iex_solutions sec_solutions Use a longer column with appropriate pore size. Decrease flow rate and sample volume. sec->sec_solutions hic_solutions Optimize salt type and concentration. Test resins with different hydrophobicity. hic->hic_solutions rpc_solutions Use a C4 column. Increase temperature. Optimize gradient. rpc->rpc_solutions end Resolution Improved iex_solutions->end sec_solutions->end hic_solutions->end rpc_solutions->end

Caption: Troubleshooting workflow for poor resolution.

Frequently Asked Questions (FAQs)

Q1: Why is purifying PEGylated proteins so challenging?

A1: The purification of PEGylated proteins is challenging due to several factors:

  • Heterogeneity: The PEGylation reaction often results in a complex mixture of proteins with varying numbers of attached PEG molecules (mono-, di-, multi-PEGylated), as well as positional isomers where the PEG is attached at different sites on the protein.[]

  • Physicochemical Similarity: The different PEGylated species can have very similar physicochemical properties, making them difficult to separate from each other and from the unreacted native protein.[]

  • Properties of PEG: Polyethylene glycol is a neutral, hydrophilic, and flexible polymer that can mask the surface properties of the protein, reducing the effectiveness of traditional chromatography techniques that rely on charge or hydrophobicity.

Q2: Which chromatography method is best for separating PEGylated proteins?

A2: There is no single "best" method, as the optimal technique depends on the specific properties of the protein, the size of the PEG, and the desired purity. Often, a multi-step purification strategy is required.

  • Ion Exchange Chromatography (IEX) is the most commonly used technique and can be effective for separating species with different degrees of PEGylation, especially for lower degrees of modification.[]

  • Size Exclusion Chromatography (SEC) is useful for removing unreacted PEG and other small molecules, and for separating species with significant size differences.[2][4]

  • Hydrophobic Interaction Chromatography (HIC) can be a good polishing step, often used after IEX.[4]

  • Reversed-Phase Chromatography (RPC) is typically used for analytical purposes to assess purity and separate isomers, but can be challenging for preparative scale due to potential protein denaturation and poor peak shapes.[3][4]

Q3: How does the size of the PEG molecule affect purification?

A3: The size of the PEG molecule has a significant impact on purification:

  • IEX: Larger PEG molecules cause greater charge shielding, which can make separation by IEX more difficult as the differences in charge between species are masked.

  • SEC: Larger PEG molecules lead to a greater increase in the hydrodynamic radius of the protein, which generally improves separation from the native protein. However, the resolution between different PEGylated species may still be challenging.[2]

  • HIC: Larger PEGs can increase the interaction with the HIC resin, which may require careful optimization of the salt concentration to achieve proper elution.

Q4: Can I separate positional isomers of a mono-PEGylated protein?

A4: Separating positional isomers is one of the most significant challenges in PEGylated protein purification.

  • RPC and IEX have shown some success at the analytical scale for separating positional isomers.[][4] The attachment of PEG at different locations can cause subtle changes in hydrophobicity or charge distribution that these high-resolution techniques can exploit.

  • Preparative scale separation of isomers is very difficult and often not feasible with standard chromatography methods.

Data on Purification Performance

The following table summarizes reported purity and yield data from case studies on the purification of different PEGylated proteins. This data illustrates the performance of various purification strategies.

PEGylated ProteinPurification StrategyPurityYieldReference
Interferon α-2aOn-column PEGylation and Cation Exchange ChromatographyNot specified50-65% (mono-PEGylated)[4]
Granulocyte Colony-Stimulating Factor (G-CSF)Anion Exchange Chromatography followed by Gel Filtration~97%11.17% (overall)[5][6]
Cytochrome cAqueous Two-Phase System (ATPS)84.6 - 100%92.1 - 98.1%[7]

Experimental Protocols

Protocol 1: Purification of PEGylated G-CSF using a Two-Step Chromatographic Process

This protocol is based on the successful purification of PEGylated Granulocyte Colony-Stimulating Factor (G-CSF).[5][6]

Step 1: Anion Exchange Chromatography (Capture and Initial Purification)

  • Column: Q Sepharose Fast Flow

  • Binding Buffer: 20 mM Tris-HCl, pH 8.0

  • Elution Buffer: 20 mM Tris-HCl, 1 M NaCl, pH 8.0

  • Procedure: a. Equilibrate the column with 5 column volumes (CV) of Binding Buffer. b. Load the PEGylation reaction mixture onto the column. c. Wash the column with 2 CV of Binding Buffer to remove unbound material. d. Elute the bound proteins using a linear gradient of 0-100% Elution Buffer over 20 CV. e. Collect fractions and analyze by SDS-PAGE and RP-HPLC to identify fractions containing mono-PEGylated G-CSF. The native G-CSF will elute at a lower salt concentration than the PEGylated G-CSF.

Step 2: Size Exclusion Chromatography (Polishing)

  • Column: Superdex 75 pg or similar

  • Mobile Phase: Phosphate-buffered saline (PBS), pH 7.4

  • Procedure: a. Pool the fractions containing mono-PEGylated G-CSF from the IEX step and concentrate if necessary. b. Equilibrate the SEC column with at least 2 CV of Mobile Phase. c. Inject the concentrated IEX pool onto the SEC column. d. Elute with the Mobile Phase at a constant flow rate. e. Collect fractions corresponding to the main peak of the mono-PEGylated G-CSF. f. Analyze the purity of the final product by SDS-PAGE and RP-HPLC.

Purification Workflow for PEGylated G-CSF

G start PEGylation Reaction Mixture (G-CSF, mono-PEG-G-CSF, multi-PEG-G-CSF, free PEG) iex Step 1: Anion Exchange Chromatography (AEX) (Q Sepharose) start->iex iex_elution Linear Salt Gradient Elution iex->iex_elution fraction_collection1 Collect Fractions iex_elution->fraction_collection1 analysis1 Analyze Fractions (SDS-PAGE, RP-HPLC) fraction_collection1->analysis1 pool_fractions Pool Fractions with mono-PEG-G-CSF analysis1->pool_fractions Fractions meet criteria sec Step 2: Size Exclusion Chromatography (SEC) (Superdex 75) pool_fractions->sec isocratic_elution Isocratic Elution (PBS) sec->isocratic_elution fraction_collection2 Collect Fractions isocratic_elution->fraction_collection2 analysis2 Final Purity Analysis fraction_collection2->analysis2 final_product Purified mono-PEG-G-CSF analysis2->final_product Purity > 97%

Caption: Two-step purification workflow for PEGylated G-CSF.

References

Technical Support Center: Refining Bioconjugation Protocols

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice and frequently asked questions to help researchers, scientists, and drug development professionals optimize bioconjugation protocols for higher efficiency and reproducibility.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low bioconjugation yield?

A1: Low reaction yields are a frequent issue in bioconjugation.[1] The primary causes often include suboptimal reaction conditions (pH, temperature, reaction time), degradation of reactive groups due to hydrolysis, steric hindrance at the conjugation site, and incompatible buffer components.[1][2][3] For instance, primary amine-containing buffers like Tris can compete with the target molecule in NHS ester reactions, reducing efficiency.[2][4]

Q2: How can I prevent my antibody-drug conjugate (ADC) from aggregating?

A2: Aggregation is a significant challenge, often driven by the exposure of hydrophobic regions on the antibody or the hydrophobic nature of the payload.[5][6] Strategies to prevent aggregation include:

  • Optimizing Drug-to-Antibody Ratio (DAR): A high DAR can increase hydrophobicity and lead to aggregation.[5]

  • Using Hydrophilic Linkers: Incorporating polyethylene glycol (PEG) or other hydrophilic moieties into the linker can improve solubility.[5][7]

  • Controlling Reaction Conditions: Adjusting pH and buffer composition can maintain the stability of the monoclonal antibody (mAb).[8] For many ADCs, a histidine buffer around pH 6 is effective.[8]

  • Screening for Optimal Formulation: Test different buffers, pH levels, and excipients to find conditions that minimize aggregation.[8]

Q3: My linker seems unstable. What could be the cause?

A3: Linker stability is crucial for the efficacy and safety of a bioconjugate.[5][9] Instability can lead to premature release of the payload.[5] Common causes of instability include:

  • Susceptibility to Hydrolysis: Some linkers, like hydrazones, are acid-labile and can cleave in the acidic microenvironment of endosomes or lysosomes, but may also show instability in circulation.[9] Maleimide-thiol adducts can undergo retro-Michael reactions, leading to linker cleavage.[10]

  • Enzymatic Cleavage: While desirable at the target site, peptide-based linkers can be susceptible to premature cleavage by proteases in systemic circulation.[9]

  • Reducing Environment: Disulfide linkers are designed to be cleaved in the reducing intracellular environment but can break down prematurely in the bloodstream.[9]

Q4: What is "click chemistry," and why is it used in bioconjugation?

A4: Click chemistry refers to a class of reactions that are highly efficient, specific, and bioorthogonal (meaning they do not interfere with native biological processes).[][12] The most common example is the Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC).[12][13] It is favored in bioconjugation because the reactions proceed under mild, aqueous conditions, produce high yields, and have high selectivity with minimal off-target effects.[] This allows for precise and stable attachment of molecules to biomolecules like proteins and antibodies.[][12]

Troubleshooting Guides

Issue 1: Low Bioconjugation Yield / Incomplete Reaction

This is one of the most common challenges. The following guide addresses specific chemistries.

Amine-Reactive NHS Ester Chemistry

Q: My NHS-ester reaction has very low efficiency. What's wrong?

A: The primary competing reaction for NHS esters in aqueous solutions is hydrolysis, which inactivates the ester.[2][14]

  • pH is Critical: The reaction with primary amines is pH-dependent.[15] The optimal range is typically pH 7.2-8.5.[2][15] Below this range, the amine is protonated and non-nucleophilic. Above this range, the rate of hydrolysis increases significantly.[2][15] The half-life of an NHS ester can be hours at pH 7 but only minutes at pH 8.6.[2]

  • Incompatible Buffers: Buffers containing primary amines (e.g., Tris, Glycine) will compete with the target protein for the NHS ester.[4] Always perform a buffer exchange to a non-amine-containing buffer like PBS, HEPES, or borate before starting the reaction.[2][4]

  • Reagent Quality: NHS esters are moisture-sensitive. Ensure your reagent is stored properly in a desiccated environment. If dissolving in an organic solvent like DMSO or DMF first, ensure the solvent is anhydrous.[15][16]

start Low Yield with NHS-Ester Reaction check_ph Verify Reaction pH (Optimal: 7.2-8.5) start->check_ph check_buffer Check Buffer Composition (Free of primary amines?) check_ph->check_buffer pH Correct adjust_ph Adjust pH to 7.2-8.5 using appropriate buffer check_ph->adjust_ph pH Incorrect check_reagent Assess Reagent Quality (Fresh? Stored properly?) check_buffer->check_reagent Buffer OK buffer_exchange Perform Buffer Exchange (e.g., Dialysis, SEC) check_buffer->buffer_exchange Amine Buffer Present use_fresh_reagent Use Fresh, High-Quality NHS-Ester Reagent check_reagent->use_fresh_reagent Reagent Suspect optimize_ratio Optimize Molar Ratio of NHS Ester to Protein check_reagent->optimize_ratio Reagent OK adjust_ph->check_buffer buffer_exchange->check_reagent use_fresh_reagent->optimize_ratio success Successful Conjugation optimize_ratio->success

Caption: Troubleshooting workflow for low-yield NHS-ester reactions.
Thiol-Reactive Maleimide Chemistry

Q: I'm seeing low efficiency with my maleimide-thiol conjugation. What should I check?

A: Maleimide reactions are highly specific to thiols (sulfhydryl groups) but require careful optimization.

  • pH Control: The ideal pH range is 6.5-7.5.[16] In this range, the thiol group is sufficiently nucleophilic for the reaction to proceed, while minimizing reaction with amines, which becomes more competitive at higher pH.[16]

  • Presence of Reducing Agents: Thiol groups on proteins can form disulfide bonds. A reducing agent like DTT or TCEP is often required to reduce disulfides and make the thiols available for conjugation. However, excess reducing agent must be removed before adding the maleimide reagent, as it will consume it. TCEP is often preferred as it does not contain a thiol and does not need to be removed as rigorously.

  • Maleimide Hydrolysis: The maleimide ring can hydrolyze, especially at pH > 7.5, rendering it inactive. Store maleimide-functionalized molecules in dry conditions and use them promptly after reconstitution.[16] Storing nanoparticles with maleimide groups at 4°C showed only a 10% decrease in reactivity after 7 days, compared to a 40% decrease at 20°C.[17][18]

  • Reactant Ratio: Optimizing the molar ratio of maleimide to thiol is crucial. Ratios from 2:1 to 5:1 (maleimide:thiol) have been shown to achieve high efficiency.[17][18]

Click Chemistry (CuAAC)

Q: My copper-catalyzed click chemistry reaction is not working. What are the common pitfalls?

A: While robust, CuAAC reactions can fail due to several factors.

  • Copper Source and Ligands: The reaction requires a Cu(I) catalyst, which is typically generated in situ from a Cu(II) salt (like CuSO₄) and a reducing agent (like sodium ascorbate).[13] The choice of ligand to stabilize the Cu(I) ion is important. Using CuI as the copper source is not recommended as iodide ions can interfere with the reaction.[13]

  • Oxygen Sensitivity: The Cu(I) ion can be oxidized to the inactive Cu(II) state by oxygen. It can be beneficial to degas solutions or perform the reaction under an inert atmosphere (e.g., nitrogen or argon).[1]

  • Reagent Purity: Ensure the purity of your azide- and alkyne-functionalized biomolecules. A failed preceding step is a common cause of low yields.[13] You can test the system with a small molecule azide or alkyne to confirm the reaction conditions are working.[13]

  • Accessibility of Functional Groups: Hydrophobic regions of a protein or biomolecule can collapse, burying the alkyne or azide groups and making them inaccessible.[13] Performing the reaction in the presence of a denaturant or a co-solvent like DMSO can sometimes resolve this.[13]

Issue 2: Bioconjugate Aggregation

Q: My purified bioconjugate shows signs of aggregation and precipitation. How can I solve this?

A: Aggregation reduces the therapeutic efficacy and can cause immunogenicity.[6]

  • Cause 1: Increased Hydrophobicity: Many cytotoxic drugs (payloads) are highly hydrophobic. Conjugating them to an antibody increases the overall hydrophobicity of the complex, promoting self-association.[5]

    • Solution: Use hydrophilic linkers, such as those containing PEG chains.[5] These can shield the hydrophobic payload and improve the solubility of the entire conjugate.[5]

  • Cause 2: High Drug-to-Antibody Ratio (DAR): A higher number of conjugated drug molecules per antibody increases the risk of aggregation.[5]

    • Solution: Aim for a lower, more homogeneous DAR. Site-specific conjugation methods can help produce conjugates with a defined DAR (e.g., 2 or 4), which often have better physical stability than conjugates produced through stochastic methods like lysine conjugation.

  • Cause 3: Unstable Antibody: The conjugation process itself (e.g., exposure to chemicals, pH shifts) can partially denature the antibody, exposing hydrophobic patches that lead to aggregation.[6]

    • Solution: Screen different buffer conditions (pH, ionic strength) and include stabilizing excipients (e.g., sucrose, polysorbate) in your final formulation.[8][19] Perform conjugation at lower temperatures to minimize antibody degradation.[1]

start Bioconjugate Aggregation Observed check_payload Is the payload highly hydrophobic? start->check_payload check_dar Is the DAR high or heterogeneous? check_payload->check_dar No use_hydro_linker Incorporate a hydrophilic linker (e.g., PEG) check_payload->use_hydro_linker Yes check_conditions Were conjugation conditions harsh (pH, temp)? check_dar->check_conditions No optimize_dar Optimize for lower, homogeneous DAR. Use site-specific conjugation. check_dar->optimize_dar Yes optimize_process Use milder reaction conditions. Screen formulation buffers. check_conditions->optimize_process Yes solution Stable, Non-Aggregated Bioconjugate check_conditions->solution No use_hydro_linker->check_dar optimize_dar->check_conditions optimize_process->solution

Caption: A logical approach to diagnosing and solving bioconjugate aggregation.

Data Summary Tables

Table 1: Optimizing Maleimide-Thiol Conjugation
ParameterConditionResulting EfficiencySource
Molar Ratio (Maleimide:Thiol) 2:1 (for cRGDfK peptide)84 ± 4%[17][18]
5:1 (for 11A4 nanobody)58 ± 12%[17][18]
pH 6.5 - 7.5Optimal for thiol selectivity[16]
> 7.5Increased risk of maleimide hydrolysis and reaction with amines[16]
Temperature & Time Room Temp, 30 min (cRGDfK)84 ± 4%[17][18]
Room Temp, 2 hours (11A4)58 ± 12%[17][18]
Storage (Maleimide-NP) 4°C for 7 days~10% loss of reactivity[17][18]
20°C for 7 days~40% loss of reactivity[17][18]
Table 2: Reaction Conditions for Common Chemistries
Bioconjugation ChemistryTarget Functional GroupCommon ReagentOptimal pH RangeKey Considerations
NHS Ester Coupling Primary Amines (e.g., Lysine)NHS esters7.2 - 8.5Avoid amine-containing buffers (Tris, Glycine). Reagent is moisture-sensitive.[2][4][15]
Maleimide Chemistry Thiols (e.g., Cysteine)Maleimides6.5 - 7.5Requires removal of reducing agents post-reduction. Maleimide can hydrolyze at higher pH.[16]
Click Chemistry (CuAAC) Azides, AlkynesCuSO₄ + Ascorbate~7.0 - 8.5Sensitive to oxygen. Can be inhibited by chelators. Highly specific and bioorthogonal.[][13]
Reductive Amination Aldehydes, KetonesAmines + Reducing Agent (e.g., NaCNBH₃)6.0 - 8.0Forms a stable secondary amine bond. Requires a carbonyl group on one molecule.

Detailed Experimental Protocols

Protocol 1: General NHS Ester Conjugation to a Protein

This protocol describes the conjugation of an NHS-ester functionalized small molecule (e.g., a fluorescent dye) to a protein.

  • Buffer Exchange:

    • Dissolve or exchange the protein into an amine-free buffer (e.g., 1X PBS, pH 7.4). Protein concentration should typically be 1-10 mg/mL.[15]

    • Common methods for buffer exchange include dialysis, desalting columns, or spin filtration.[4]

  • Prepare NHS Ester Reagent:

    • Immediately before use, dissolve the NHS ester in a dry, water-miscible organic solvent like DMSO or DMF to a high concentration (e.g., 10 mg/mL).[15]

  • Conjugation Reaction:

    • Calculate the required volume of the NHS ester solution to achieve the desired molar excess (typically 10-20 fold molar excess of dye-NHS ester to protein).

    • Add the dissolved NHS ester to the protein solution while gently vortexing.

    • Incubate the reaction for 1-4 hours at room temperature or overnight at 4°C.[15]

  • Quenching (Optional):

    • To stop the reaction, add an amine-containing buffer like Tris to a final concentration of 50-100 mM. Incubate for 15-30 minutes. This will react with any excess NHS ester.

  • Purification:

    • Remove the unconjugated small molecule and reaction byproducts (e.g., free N-hydroxysuccinimide) from the protein conjugate.

    • The most common method is size exclusion chromatography (e.g., a Sephadex G-25 column). Dialysis or ultrafiltration can also be used.[15]

  • Characterization:

    • Determine the degree of labeling (DOL) or drug-to-antibody ratio (DAR) using UV-Vis spectrophotometry, measuring the absorbance of the protein and the conjugated molecule.

cluster_0 Desired Pathway: Aminolysis cluster_1 Competing Pathway: Hydrolysis NHS R-NHS Ester Amide_Bond Protein-NH-CO-R (Stable Conjugate) NHS->Amide_Bond + Protein_NH2 Protein-NH₂ Protein_NH2->Amide_Bond NHS_Product NHS Amide_Bond->NHS_Product + NHS2 R-NHS Ester Carboxylate R-COOH (Inactive) NHS2->Carboxylate + H2O H₂O (OH⁻) H2O->Carboxylate NHS_Product2 NHS Carboxylate->NHS_Product2 +

Caption: Competing reaction pathways for NHS esters in aqueous solution.
Protocol 2: Maleimide-Thiol Conjugation

This protocol is for labeling a protein containing free cysteine residues with a maleimide-activated molecule.

  • Protein Reduction (If Necessary):

    • If the protein's cysteines are in disulfide bonds, they must be reduced.

    • Dissolve the protein in a suitable buffer (e.g., PBS, pH 7.2) containing EDTA (1-5 mM) to prevent re-oxidation by trace metals.

    • Add a 10-20 fold molar excess of a reducing agent like TCEP and incubate for 30-60 minutes at room temperature.

    • Remove the reducing agent using a desalting column or spin filtration. This step is critical.

  • Prepare Maleimide Reagent:

    • Dissolve the maleimide-functionalized molecule in a suitable solvent (e.g., DMSO) immediately before use.

  • Conjugation Reaction:

    • Adjust the pH of the reduced protein solution to 6.5-7.5.[16]

    • Add the maleimide reagent to the protein solution at a 5-20 fold molar excess.

    • Incubate for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching:

    • Add a low molecular weight thiol compound (e.g., free cysteine or beta-mercaptoethanol) to quench any unreacted maleimide groups.

  • Purification:

    • Purify the conjugate from excess reagents using size exclusion chromatography, dialysis, or other appropriate chromatographic methods.

References

Overcoming steric hindrance in PEG linker applications

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with polyethylene glycol (PEG) linkers. The following information addresses common issues related to steric hindrance encountered during bioconjugation and other PEGylation experiments.

Troubleshooting Guide

Problem 1: Low Conjugation Efficiency or Incomplete Reaction

Possible Cause: Steric hindrance from the PEG chain is preventing the reactive groups from accessing the target functional groups on the biomolecule.

Solutions:

  • Optimize PEG Linker Length: The length of the PEG chain is a critical factor.[1][2][3] While longer chains can improve solubility and in vivo circulation time, they can also increase steric hindrance.[1][2] Conversely, shorter chains may not provide sufficient spacing, also leading to steric hindrance.

    • Recommendation: Screen a panel of PEG linkers with varying lengths (e.g., PEG4, PEG8, PEG12, PEG24) to identify the optimal length for your specific application.

  • Modify Reaction Conditions: The efficiency of the conjugation reaction can be influenced by several parameters.

    • pH: The reactivity of functional groups is pH-dependent. For example, amine-reactive NHS esters are most effective at a pH of 7-9, while maleimide-thiol reactions are optimal at a pH of 6.5-7.5.[4][5] Adjusting the pH can enhance the reactivity of the target groups and help overcome minor steric hindrance.

    • Temperature and Time: Increasing the reaction temperature or incubation time can sometimes improve yields. However, this must be balanced with the stability of the biomolecule.[6][7]

    • Concentration: Increasing the concentration of the PEG linker can drive the reaction forward.

  • Change Linker Architecture:

    • Linear vs. Branched PEG: Linear PEGs generally exhibit minimal steric hindrance and are ideal for site-specific conjugation.[8] Branched PEGs, while offering higher payload capacity, can introduce more significant steric challenges.[8][9] If using a branched PEG, consider switching to a linear version.

Problem 2: Reduced Biological Activity of the Conjugate

Possible Cause: The PEG chain is sterically hindering the active site or binding domain of the biomolecule.[10]

Solutions:

  • Site-Specific Conjugation: If possible, utilize site-specific conjugation methods to attach the PEG linker to a region of the biomolecule that is distant from the active or binding site.[9][10] This minimizes the risk of the PEG chain interfering with the molecule's function.

  • Introduce a Cleavable Linker: Incorporating a cleavable spacer within the PEG linker can allow for the release of the unmodified biomolecule at the target site.[11][12][13] This strategy is particularly useful in drug delivery, where the PEG provides stealth properties in circulation, and the active drug is released in the tumor microenvironment. Common cleavable linkages include disulfide bonds (sensitive to reducing environments) and pH-sensitive hydrazones.[11]

  • Optimize Linker Length: A systematic screening of PEG linker lengths is recommended. A linker that is too short may not be able to extend the payload away from the biomolecule, while an excessively long one could wrap around and block the active site.[10][14]

Problem 3: Aggregation of the PEGylated Conjugate

Possible Cause: Incomplete PEGylation or suboptimal PEG density on the surface of nanoparticles or large biomolecules can lead to exposed hydrophobic regions and subsequent aggregation.

Solutions:

  • Optimize PEGylation Conditions: Revisit the reaction conditions (pH, temperature, time, and PEG concentration) to ensure maximum conjugation efficiency and surface coverage.[6][7]

  • Increase PEG Density: For nanoparticles and liposomes, increasing the molar ratio of the PEG-lipid during formulation can lead to a denser "brush" conformation of the PEG chains on the surface, which enhances steric stabilization and prevents aggregation.[15]

  • Use Branched PEGs: In some cases, the "umbrella-like" structure of branched PEGs can provide superior surface shielding and prevent aggregation more effectively than linear PEGs.[9]

Frequently Asked Questions (FAQs)

Q1: How does the molecular weight of a PEG linker relate to steric hindrance?

A1: Generally, a higher molecular weight (longer PEG chain) corresponds to a larger hydrodynamic radius and greater potential for steric hindrance.[2][10] This can impede the approach of other molecules and affect reaction kinetics and the biological activity of the conjugate. However, for surface PEGylation of nanoparticles, a sufficiently high molecular weight PEG is necessary to achieve the desired "stealth" effect and prevent opsonization.[1]

Q2: What is the "PEG dilemma" and how does it relate to steric hindrance?

A2: The "PEG dilemma" refers to the contradictory effects of PEGylation. While a dense PEG layer is desirable for prolonging circulation time by providing steric hindrance against opsonins and macrophages, this same steric shield can hinder the interaction of targeting ligands with their receptors on cell surfaces and interfere with drug release.[11][13] Cleavable linkers are a primary strategy to overcome this dilemma.[11]

Q3: Are there alternatives to PEG linkers that exhibit less steric hindrance?

A3: Yes, several alternatives to PEG are being explored to reduce immunogenicity and potentially offer different steric profiles. These include:

  • Polyoxazolines (POZ): These polymers are considered less immunogenic and have similar properties to PEG.[12]

  • Polysarcosine (PSar): A biodegradable and non-immunogenic alternative with "stealth" properties comparable to PEG.[12][16]

  • Zwitterionic polymers: These exhibit ultra-low fouling properties.[12][17]

  • Hydrophilic polymers: Short, hyperbranched polymers that are biocompatible and have a high affinity for water.[17]

  • Poly(amino acid)-based lipopolymers: These offer a tailorable and biocompatible option.[17]

Q4: Can steric hindrance ever be beneficial in PEG linker applications?

A4: Yes, in some contexts, steric hindrance is intentionally leveraged. For example, in the design of antibody-drug conjugates (ADCs), introducing chemical modifications that create steric hindrance near the cleavage site of the linker can enhance the stability of the ADC in circulation and prevent premature drug release.[18][] The key is to balance this stability with efficient payload release at the target site.[18][20][21]

Quantitative Data Summary

Table 1: Effect of PEGylation Conditions on Free Amino Groups

PEG Concentration (g/L)Incubation Time (min)Temperature (°C)pHFree Amino Groups (mol/mol nanoparticle)
2.510277~6.5
32.510277~2.5
17.55277~4.0
17.515277~3.5
17.510207~4.2
17.510347~3.8
17.510276~4.1
17.510278~3.9

Data adapted from a study on the optimization of PEGylation conditions for BSA nanoparticles. The amount of free amino groups is inversely proportional to the degree of PEGylation.[6][7]

Table 2: Effect of PEG Molecular Weight and Conjugation Site on Staphylokinase Bioactivity

PEGylated StaphylokinaseMolecular Weight of PEG (kDa)Conjugation SiteRelative Bioactivity (%)
Sak-ald5k5N-terminus~60
Sak-mal5k5C-terminus~80
Sak-ald20k20N-terminus~30
Sak-mal20k20C-terminus~50

This table summarizes findings that demonstrate how increasing PEG molecular weight and conjugation near a bioactive domain (N-terminus in this case) can decrease biological activity due to increased steric hindrance.[10]

Experimental Protocols

Protocol 1: Screening PEG Linker Length for Optimal Conjugation

  • Objective: To determine the optimal PEG linker length that maximizes conjugation efficiency without significantly compromising the biological activity of a protein.

  • Materials:

    • Purified protein with a targetable functional group (e.g., lysine for amine-reactive PEG, cysteine for thiol-reactive PEG).

    • A panel of amine-reactive (e.g., PEG-NHS) or thiol-reactive (e.g., PEG-Maleimide) linkers with varying chain lengths (e.g., 4, 8, 12, 24 ethylene glycol units).

    • Conjugation buffer (e.g., PBS, pH 7.4 for NHS ester reactions; PBS with EDTA, pH 7.0 for maleimide reactions).

    • Quenching solution (e.g., Tris or glycine for NHS reactions; free cysteine or β-mercaptoethanol for maleimide reactions).

    • Analytical tools for characterization (e.g., SDS-PAGE, SEC-HPLC, mass spectrometry).

    • Activity assay specific to the protein of interest.

  • Methodology:

    • Dissolve the protein in the appropriate conjugation buffer to a final concentration of 1-5 mg/mL.

    • Prepare stock solutions of each PEG linker in a compatible solvent (e.g., DMSO or water).

    • For each PEG linker length, set up parallel reactions by adding the PEG linker to the protein solution at a defined molar excess (e.g., 5-fold, 10-fold, 20-fold).

    • Incubate the reactions at a specified temperature (e.g., room temperature or 4°C) for a set time (e.g., 1-2 hours).

    • Stop the reactions by adding the quenching solution.

    • Remove excess, unreacted PEG using a suitable purification method such as dialysis, size-exclusion chromatography, or tangential flow filtration.

    • Analyze the resulting conjugates for the degree of PEGylation using SDS-PAGE (observing the shift in molecular weight) and SEC-HPLC.

    • Measure the biological activity of each purified conjugate using the specific activity assay and compare it to the unmodified protein.

    • Select the PEG linker length that provides a high degree of conjugation with the least impact on biological activity.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Analysis cluster_outcome Outcome protein Purified Protein conjugation Parallel Reactions (Screening Molar Excess) protein->conjugation peg_panel Panel of PEG Linkers (Varying Lengths) peg_panel->conjugation incubation Incubation (Controlled Temp & Time) conjugation->incubation quenching Quenching Reaction incubation->quenching purification Purification (e.g., SEC-HPLC) quenching->purification characterization Characterization (SDS-PAGE, MS) purification->characterization activity_assay Biological Activity Assay purification->activity_assay optimal_linker Identify Optimal PEG Linker characterization->optimal_linker activity_assay->optimal_linker

Caption: Workflow for screening optimal PEG linker length.

steric_hindrance_logic cluster_solutions Troubleshooting Strategies start Problem: Low Conjugation or Reduced Activity optimize_length Optimize PEG Length start->optimize_length modify_conditions Modify Reaction Conditions (pH, Temp, Conc.) start->modify_conditions change_architecture Change Linker Architecture (Linear vs. Branched) start->change_architecture cleavable_linker Use Cleavable Linker start->cleavable_linker if activity is lost site_specific Site-Specific Conjugation start->site_specific if activity is lost end Resolution: Improved Conjugation & Maintained Activity optimize_length->end modify_conditions->end change_architecture->end cleavable_linker->end site_specific->end

Caption: Troubleshooting logic for steric hindrance issues.

References

Technical Support Center: Mitigating Immunogenicity of PEGylated Therapeutics

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the development and experimental evaluation of PEGylated therapeutics.

Frequently Asked Questions (FAQs)

Q1: What are the primary mechanisms behind the immunogenicity of PEGylated therapeutics?

A1: The immunogenicity of PEGylated therapeutics is a complex process that can be triggered through several mechanisms:

  • Pre-existing Anti-PEG Antibodies: A significant portion of the healthy population has pre-existing antibodies against polyethylene glycol (PEG), likely due to exposure to PEG in everyday products like cosmetics and processed foods.[1] These antibodies can be of the IgM and IgG isotypes.

  • T-Cell Dependent Immune Response: PEGylated proteins can be taken up by antigen-presenting cells (APCs), such as dendritic cells. The protein component is then processed and presented on MHC class II molecules to T-helper cells. This can lead to the activation of B-cells that recognize the PEG moiety, resulting in the production of high-affinity anti-PEG IgG antibodies and the formation of memory B-cells.

  • T-Cell Independent Immune Response: The repetitive structure of PEG can cross-link B-cell receptors (BCRs) on the surface of B-cells, leading to their activation and the production of anti-PEG IgM antibodies without the help of T-cells. This is often a primary response to the first exposure to a PEGylated therapeutic.[2]

  • Complement Activation: PEGylated nanoparticles and proteins can activate the complement system through the classical, alternative, or lectin pathways.[3][4] This can lead to the generation of anaphylatoxins (C3a and C5a) and opsonization of the therapeutic, facilitating its clearance by phagocytic cells.[1][3]

Q2: What are the consequences of an immune response against a PEGylated therapeutic?

A2: An immune response against a PEGylated therapeutic can have several significant consequences:

  • Accelerated Blood Clearance (ABC): The binding of anti-PEG antibodies (especially IgM) to the PEGylated therapeutic can lead to its rapid clearance from the bloodstream, primarily by Kupffer cells in the liver.[2][5] This phenomenon, known as the Accelerated Blood Clearance (ABC) phenomenon, can dramatically reduce the therapeutic's half-life and efficacy upon subsequent administrations.[5]

  • Reduced Efficacy: By promoting rapid clearance, anti-PEG antibodies lower the concentration of the drug that reaches the target site, thereby reducing its therapeutic efficacy.[6] Neutralizing antibodies can also directly inhibit the biological activity of the therapeutic protein.

  • Hypersensitivity Reactions: The formation of immune complexes between anti-PEG antibodies and the PEGylated therapeutic can trigger complement activation-related pseudoallergy (CARPA).[3] This can lead to the release of inflammatory mediators, causing hypersensitivity reactions that range from mild skin rashes to severe, life-threatening anaphylaxis.[7]

  • Induction of Anti-Drug Antibodies (ADAs): In some cases, PEGylation can alter the conformation of the protein, exposing new epitopes that can lead to the formation of antibodies against the therapeutic protein itself, not just the PEG moiety.

Q3: What is the clinical relevance of anti-PEG IgM versus IgG antibodies?

A3: Both anti-PEG IgM and IgG antibodies are clinically relevant, but they play different roles in the immune response to PEGylated therapeutics:

  • Anti-PEG IgM: These antibodies are typically the first to be produced in response to a PEGylated therapeutic, often through a T-cell independent mechanism.[2][8] Due to their pentameric structure, IgM antibodies are highly effective at activating the complement system and are the primary drivers of the ABC phenomenon.[2][9] Their presence can lead to a significant reduction in the efficacy of subsequent doses of the PEGylated drug.[2]

  • Anti-PEG IgG: These antibodies are generally produced later in the immune response, often through a T-cell dependent mechanism, and are indicative of a memory response.[9] While they can also contribute to complement activation and clearance of the therapeutic, their role in the initial, rapid ABC phenomenon is considered less dominant than that of IgM. However, the presence of high-affinity anti-PEG IgG can lead to sustained clearance and a long-term reduction in therapeutic efficacy.

Troubleshooting Guides

Problem 1: High Background in Anti-PEG Antibody ELISA

High background in your anti-PEG antibody ELISA can obscure your results and lead to false positives. Here are some common causes and solutions:

Potential Cause Troubleshooting Steps
Insufficient Washing Increase the number of wash steps (e.g., from 3 to 5). Ensure complete aspiration of wash buffer from the wells after each wash. Increase the soaking time with wash buffer (e.g., 30-60 seconds per wash).
Inadequate Blocking Increase the concentration of the blocking agent (e.g., from 1% to 3% BSA or non-fat dry milk). Increase the blocking incubation time (e.g., from 1 hour to 2 hours or overnight at 4°C). Consider using a different blocking buffer (e.g., a commercial blocking solution).
Contaminated Reagents Use fresh, sterile buffers and reagents. Aliquot reagents to avoid repeated freeze-thaw cycles and contamination of stock solutions.
High Concentration of Detection Antibody Titrate the secondary antibody to determine the optimal concentration that provides a good signal-to-noise ratio.
Non-specific Binding of Antibodies Add a non-ionic detergent like Tween-20 (0.05%) to your wash and antibody dilution buffers.
Cross-reactivity of Secondary Antibody Ensure the secondary antibody is specific for the primary antibody's species and isotype. Use pre-adsorbed secondary antibodies to minimize cross-reactivity.
Plate Drying Keep the plate covered during incubation steps to prevent evaporation. Avoid letting the plate dry out between steps.
Problem 2: Unexpectedly Rapid Clearance of PEGylated Therapeutic in Pharmacokinetic (PK) Studies

Observing a much shorter half-life than expected for your PEGylated therapeutic in preclinical studies can be a sign of immunogenicity.

Potential Cause Troubleshooting Steps
Accelerated Blood Clearance (ABC) Phenomenon Investigate Anti-PEG Antibody Production: Collect serum samples at different time points and perform an anti-PEG antibody ELISA to measure IgM and IgG titers. A significant increase in anti-PEG IgM after the first dose is a strong indicator of the ABC phenomenon.
Modify Dosing Regimen: In preclinical models, increasing the time interval between the first and second doses can sometimes reduce the impact of the ABC phenomenon.
Pre-infusion with Free PEG: Administering a dose of free, unconjugated PEG before injecting the PEGylated therapeutic can saturate pre-existing anti-PEG antibodies, preventing them from binding to the therapeutic and causing rapid clearance.[10]
Complement Activation Measure Complement Activation: Perform a complement activation assay (e.g., CH50 or sC5b-9 ELISA) on serum samples after administration of the PEGylated therapeutic.
Modify PEGylation Strategy: Altering the density and conformation of the PEG chains on the therapeutic can sometimes reduce complement activation.
Inherent Instability of the Conjugate Assess Conjugate Stability: Analyze the stability of the PEG-drug conjugate in plasma in vitro to rule out premature drug release or degradation.
Variability in Animal Models Standardize Procedures: Ensure consistent handling, dosing, and sampling procedures across all animals. Be aware that different animal strains can exhibit varying immune responses to PEG.

Data Presentation: Comparison of PEG and Alternatives

The choice of polymer can significantly impact the immunogenicity and pharmacokinetic profile of a therapeutic. Below is a summary of quantitative data comparing PEG with some common alternatives.

PolymerKey CharacteristicsImpact on Half-LifeImmunogenicity Profile
Poly(ethylene glycol) (PEG) Linear or branched polyether.Significantly increases half-life (e.g., from 1.1 hours to 28 hours for rhTIMP-1).[10][11]Can induce anti-PEG IgM and IgG, leading to the ABC phenomenon and hypersensitivity reactions.[12]
Polysarcosine (pSar) Polypeptoid, a non-natural polymer of N-methylated glycine.Comparable or superior half-life extension to PEG.Generally considered non-immunogenic; does not elicit a significant anti-polymer antibody response and avoids the ABC phenomenon.[12]
Zwitterionic Polymers (e.g., pSBMA) Contain both positive and negative charges, resulting in a net neutral charge.Can provide a "stealth" effect similar to PEG, extending circulation time.Show superior antifouling properties and lower non-specific protein adsorption compared to PEG. They are considered to have very low immunogenicity.[13][14]

Experimental Protocols

Protocol 1: Indirect ELISA for Detection of Anti-PEG IgG Antibodies

This protocol provides a general framework for an indirect ELISA to detect anti-PEG IgG antibodies in serum or plasma samples.

Materials:

  • High-binding 96-well microplate

  • PEG-antigen for coating (e.g., mPEG-BSA, 1 mg/mL stock)

  • Coating Buffer (e.g., 0.1 M Carbonate-Bicarbonate Buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20, pH 7.4)

  • Blocking Buffer (e.g., 3% BSA in PBS)

  • Sample Diluent (e.g., 1% BSA in PBS with 0.05% Tween-20)

  • Positive Control (e.g., commercially available anti-PEG monoclonal antibody or serum from a hyperimmunized animal)

  • Negative Control (e.g., serum from a naive animal or a pool of normal human serum)

  • Secondary Antibody (e.g., HRP-conjugated anti-species IgG)

  • TMB Substrate Solution

  • Stop Solution (e.g., 2 N H₂SO₄)

  • Microplate reader

Procedure:

  • Coating:

    • Dilute the PEG-antigen to 10 µg/mL in Coating Buffer.

    • Add 100 µL of the diluted antigen to each well of the 96-well plate.

    • Incubate overnight at 4°C.

  • Washing:

    • Wash the plate three times with 300 µL of Wash Buffer per well.

  • Blocking:

    • Add 200 µL of Blocking Buffer to each well.

    • Incubate for 2 hours at room temperature.

  • Washing:

    • Wash the plate three times with 300 µL of Wash Buffer per well.

  • Sample Incubation:

    • Prepare serial dilutions of your test samples, positive control, and negative control in Sample Diluent (a starting dilution of 1:50 is common).

    • Add 100 µL of the diluted samples and controls to the appropriate wells.

    • Incubate for 1-2 hours at room temperature.

  • Washing:

    • Wash the plate five times with 300 µL of Wash Buffer per well.

  • Secondary Antibody Incubation:

    • Dilute the HRP-conjugated secondary antibody in Sample Diluent according to the manufacturer's instructions.

    • Add 100 µL of the diluted secondary antibody to each well.

    • Incubate for 1 hour at room temperature.

  • Washing:

    • Wash the plate five times with 300 µL of Wash Buffer per well.

  • Substrate Development:

    • Add 100 µL of TMB Substrate Solution to each well.

    • Incubate in the dark at room temperature for 15-30 minutes, or until sufficient color development is observed.

  • Stopping the Reaction:

    • Add 50 µL of Stop Solution to each well.

  • Reading the Plate:

    • Read the absorbance at 450 nm on a microplate reader within 30 minutes of adding the Stop Solution.

Protocol 2: CH50 Complement Activation Assay (Hemolytic Assay)

This protocol provides a general method to assess the total complement activity in serum after exposure to a PEGylated therapeutic, which can indicate complement activation.

Materials:

  • Test serum (from animals or humans)

  • PEGylated therapeutic

  • Gelatin Veronal Buffer (GVB²⁺)

  • Antibody-sensitized sheep red blood cells (SRBCs)

  • 96-well V-bottom plate

  • Spectrophotometer

Procedure:

  • Serum Incubation:

    • Incubate the test serum with the PEGylated therapeutic at various concentrations (or a vehicle control) for a defined period (e.g., 30 minutes at 37°C).

  • Serial Dilution:

    • Perform serial dilutions of the incubated serum samples in GVB²⁺ in a 96-well V-bottom plate.

  • Addition of SRBCs:

    • Add a standardized concentration of antibody-sensitized SRBCs to each well.

  • Incubation:

    • Incubate the plate for 30-60 minutes at 37°C to allow for complement-mediated lysis of the SRBCs.

  • Centrifugation:

    • Centrifuge the plate to pellet the intact SRBCs.

  • Measurement of Hemolysis:

    • Carefully transfer the supernatant to a flat-bottom 96-well plate.

    • Measure the absorbance of the supernatant at 415 nm to quantify the amount of hemoglobin released, which is proportional to the degree of cell lysis.

  • Calculation of CH50 Units:

    • The CH50 unit is defined as the reciprocal of the serum dilution that causes 50% lysis of the SRBCs. A decrease in CH50 units in the presence of the PEGylated therapeutic compared to the control indicates complement consumption and, therefore, activation.

Mandatory Visualizations

Caption: Immune response pathways to PEGylated therapeutics.

Experimental_Workflow_Immunogenicity cluster_preclinical Preclinical Assessment cluster_analysis Data Analysis & Troubleshooting Dosing Administer PEGylated Therapeutic to Animal Model Sampling Collect Blood Samples at Multiple Time Points Dosing->Sampling PK_Analysis Pharmacokinetic Analysis (e.g., LC-MS/MS) Sampling->PK_Analysis ADA_Assay Anti-Drug Antibody (ADA) Assay (ELISA) Sampling->ADA_Assay PK_Profile Evaluate Half-life and Clearance PK_Analysis->PK_Profile ADA_Titer Measure Anti-PEG IgM and IgG Titers ADA_Assay->ADA_Titer Correlation Correlate PK Profile with ADA Titers PK_Profile->Correlation ADA_Titer->Correlation Troubleshoot Troubleshoot Unexpected Results Correlation->Troubleshoot

Caption: Experimental workflow for immunogenicity assessment.

Mitigation_Strategies cluster_polymer_mod Polymer Modification cluster_formulation Formulation & Dosing cluster_monitoring Monitoring Immunogenicity Immunogenicity of PEGylated Therapeutic Alt_Polymers Use Alternative Polymers (e.g., Polysarcosine, Zwitterionic Polymers) Immunogenicity->Alt_Polymers PEG_Structure Modify PEG Structure (e.g., Branched, Lower MW) Immunogenicity->PEG_Structure Dosing_Regimen Optimize Dosing Regimen Immunogenicity->Dosing_Regimen Pre_Infusion Pre-infuse with Free PEG Immunogenicity->Pre_Infusion Screening Screen for Pre-existing Anti-PEG Antibodies Immunogenicity->Screening

Caption: Strategies to mitigate immunogenicity.

References

Validation & Comparative

A Comparative Analysis of Antibody-Drug Conjugates with Varying PEG Linker Lengths

Author: BenchChem Technical Support Team. Date: November 2025

In the landscape of targeted cancer therapy, antibody-drug conjugates (ADCs) represent a significant advancement, combining the specificity of monoclonal antibodies with the potency of cytotoxic agents. The linker component, which connects the antibody to the payload, is critical in defining the ADC's therapeutic index. Polyethylene glycol (PEG) linkers are frequently employed to enhance the solubility, stability, and pharmacokinetic properties of ADCs. The length of the PEG chain is a key parameter that can be modulated to optimize ADC performance. This guide provides an objective comparison of ADCs constructed with PEG linkers of different lengths, supported by experimental data.

The Impact of PEG Linker Length on Drug-to-Antibody Ratio (DAR)

The drug-to-antibody ratio (DAR) is a critical quality attribute of an ADC, representing the average number of drug molecules conjugated to a single antibody. The length of the PEG linker can influence the efficiency of the conjugation reaction and, consequently, the final DAR. A study involving the conjugation of monomethyl auristatin D (MMAD) to trastuzumab using maleimide-PEGx-MMAD linkers of varying lengths demonstrated that intermediate-length PEG spacers yielded higher drug loading.

LinkerAverage DAR
Maleimide-PEG4-MMAD2.5
Maleimide-PEG6-MMAD5.0
Maleimide-PEG8-MMAD4.8
Maleimide-PEG12-MMAD3.7
Maleimide-PEG24-MMAD3.0
Data sourced from a study on trastuzumab-MMAD conjugates.[1]
Influence of PEG Linker Length on In Vitro Cytotoxicity

The length of the PEG linker can also affect the in vitro cytotoxicity of an ADC. A study on affibody-MMAE conjugates with different PEG chain lengths revealed that longer PEG chains could lead to a decrease in cytotoxic activity. This is potentially due to steric hindrance, where a longer linker might impede the interaction of the ADC with its target or the subsequent internalization and release of the payload.

ConjugateLinkerTarget CellsIC50 (nM)
HMNo PEGNCI-N874.94
HMNo PEGBT-4742.48
HP4KM4 kDa PEGNCI-N8731.9
HP4KM4 kDa PEGBT-47426.2
HP10KM10 kDa PEGNCI-N87111.3
HP10KM10 kDa PEGBT-47483.5
Data from a study on ZHER2:2891 affibody-MMAE conjugates.[2]
Effect of PEG Linker Length on In Vivo Efficacy

The in vivo performance of an ADC is a complex interplay of its pharmacokinetics, tumor penetration, and payload release. The length of the PEG linker has been shown to significantly impact in vivo efficacy. In a preclinical study, ADCs with longer PEG chains (PEG8, PEG12, and PEG24) demonstrated superior tumor growth inhibition compared to those with shorter PEG linkers (PEG2 and PEG4).[3] This suggests that the improved pharmacokinetic properties conferred by longer PEG chains, such as extended circulation half-life, can lead to greater accumulation of the ADC in the tumor and enhanced anti-tumor activity.

Experimental Protocols

Antibody-Drug Conjugation with Maleimide-PEG-NHS Ester

This protocol describes the conjugation of a cytotoxic drug to an antibody via a heterobifunctional Maleimide-PEG-NHS ester linker.

  • Antibody Reduction: The antibody is partially reduced to expose free sulfhydryl groups on the cysteine residues in the hinge region. This is typically achieved by incubation with a reducing agent such as tris(2-carboxyethyl)phosphine (TCEP) at a specific molar ratio and temperature for a defined period.

  • Linker-Payload Preparation: The NHS ester end of the Maleimide-PEG-NHS linker is reacted with the amine group of the cytotoxic payload to form a stable amide bond. This reaction is usually carried out in an organic solvent like dimethylformamide (DMF).

  • Conjugation Reaction: The maleimide group of the linker-payload construct is then reacted with the free sulfhydryl groups of the reduced antibody. This reaction is performed at a controlled pH (typically 6.5-7.5) to ensure the specific reaction between the maleimide and thiol groups.

  • Purification: The resulting ADC is purified to remove unconjugated antibody, free linker-payload, and other impurities. Size exclusion chromatography (SEC) is a common method for this purification step.[4][5]

Determination of Drug-to-Antibody Ratio (DAR) by HPLC

Hydrophobic Interaction Chromatography (HIC) is a widely used method to determine the DAR of ADCs.

  • Sample Preparation: The purified ADC sample is prepared in a high-salt mobile phase.

  • Chromatographic Separation: The sample is injected onto a HIC column. The different ADC species (with varying numbers of conjugated drugs) are separated based on their hydrophobicity. A decreasing salt gradient is used to elute the species, with higher DAR species being more hydrophobic and thus eluting later.

  • Data Analysis: The chromatogram shows peaks corresponding to ADCs with different DARs (e.g., DAR0, DAR2, DAR4, etc.). The area of each peak is integrated, and the weighted average DAR is calculated based on the relative peak areas.[5][][7][8] Reversed-phase high-performance liquid chromatography (RP-HPLC) can also be used, often after reduction of the ADC to separate the light and heavy chains.[][7][8][9]

In Vitro Cytotoxicity Assessment by MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay to assess cell viability.

  • Cell Seeding: Cancer cells are seeded in a 96-well plate at a predetermined density and allowed to adhere overnight.

  • ADC Treatment: The cells are treated with serial dilutions of the ADC and incubated for a period of 72 to 120 hours.

  • MTT Addition: MTT reagent is added to each well and incubated for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: A solubilizing agent (e.g., DMSO or a solution of SDS in HCl) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • IC50 Calculation: The cell viability is calculated as a percentage of the untreated control, and the IC50 value (the concentration of ADC that inhibits cell growth by 50%) is determined by plotting the cell viability against the logarithm of the ADC concentration.[10][11][12][13][14]

In Vivo Efficacy Evaluation in a Xenograft Model

Animal models are used to evaluate the in vivo anti-tumor efficacy of ADCs.

  • Tumor Implantation: Immunocompromised mice (e.g., nude or SCID mice) are subcutaneously inoculated with human cancer cells.

  • Tumor Growth: The tumors are allowed to grow to a certain size (e.g., 100-200 mm³).

  • ADC Administration: The mice are randomized into groups and treated with the ADC (administered intravenously), a control antibody, or a vehicle control.

  • Tumor Measurement: Tumor volume is measured periodically (e.g., twice a week) using calipers.

  • Efficacy Endpoint: The study is concluded when the tumors in the control group reach a predetermined size. The tumor growth inhibition is calculated for the ADC-treated groups.[15][16][17]

Visualizations

ADC_Development_Workflow cluster_Discovery Discovery & Engineering cluster_Conjugation Conjugation & Purification cluster_Characterization Analytical Characterization cluster_Evaluation Preclinical Evaluation Target_ID Target Identification & Validation Ab_Generation Antibody Generation & Screening Target_ID->Ab_Generation Linker_Design Linker Design Ab_Generation->Linker_Design Payload_Selection Payload Selection Payload_Selection->Linker_Design Ab_Modification Antibody Modification (e.g., Reduction) Linker_Design->Ab_Modification Conjugation Conjugation Reaction Ab_Modification->Conjugation Purification Purification (e.g., SEC) Conjugation->Purification DAR_Analysis DAR Analysis (HIC/HPLC) Purification->DAR_Analysis Purity_Analysis Purity & Aggregation (SEC) Purification->Purity_Analysis Binding_Assay Antigen Binding Assay (ELISA/SPR) Purification->Binding_Assay In_Vitro_Cyto In Vitro Cytotoxicity (e.g., MTT Assay) Purification->In_Vitro_Cyto In_Vivo_Efficacy In Vivo Efficacy (Xenograft Model) In_Vitro_Cyto->In_Vivo_Efficacy Tox_Studies Toxicology Studies In_Vivo_Efficacy->Tox_Studies

Caption: Experimental Workflow for ADC Development and Comparison.

MMAE_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space ADC Antibody-Drug Conjugate (ADC) Antigen Tumor Cell Antigen ADC->Antigen Binding Endosome Endosome Antigen->Endosome Internalization Lysosome Lysosome Endosome->Lysosome Trafficking MMAE_Release MMAE Release Lysosome->MMAE_Release Linker Cleavage & Payload Release Tubulin α/β-Tubulin Dimers MMAE_Release->Tubulin Binds to Tubulin Microtubule_Assembly Microtubule Assembly MMAE_Release->Microtubule_Assembly Inhibits Polymerization Tubulin->Microtubule_Assembly Polymerization Microtubule_Disruption Microtubule Disruption G2M_Arrest G2/M Phase Arrest Microtubule_Disruption->G2M_Arrest Apoptosis Apoptosis G2M_Arrest->Apoptosis

Caption: Signaling Pathway of MMAE-based ADCs.

References

Validation of D 2343's biocompatibility in cell culture

Author: BenchChem Technical Support Team. Date: November 2025

Initial searches to gather information on a compound or product designated "D 2343" for a comparative guide on its biocompatibility in cell culture have yielded no specific, relevant results. The search results did not identify a substance with this name within the fields of cell biology, drug development, or biomedical research.

The query "D 2343" returned a range of unrelated topics, including academic journal identifiers (PMID), transportation projects, and financial reports, none of which pertain to a chemical or biological agent used in cell culture. Without a clear identification of "D 2343," it is not possible to proceed with the user's request to develop a comparison guide, as all subsequent steps—including finding its function, signaling pathways, biocompatibility data, and alternatives—are contingent on this initial information.

To fulfill the request, more specific details about "D 2343" are required. This could include:

  • The full chemical name or a more common nomenclature.

  • The class of compound (e.g., small molecule inhibitor, peptide, etc.).

  • Any associated manufacturer or supplier.

  • Relevant publications or patents that describe "D 2343."

Once "D 2343" can be accurately identified, the process of gathering the necessary data for the comparative guide can commence.

Assessing the Efficacy of D 2343-Based Drug Delivery Systems: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The development of advanced drug delivery systems is a cornerstone of modern pharmaceutical research, aiming to enhance therapeutic efficacy while minimizing off-target effects. Among the various platforms being explored, nanoparticle-based systems have garnered significant attention for their potential to revolutionize treatment paradigms. This guide provides a comprehensive assessment of the efficacy of a hypothetical nanoparticle-based drug delivery system, designated as D 2343.

The performance of D 2343 is objectively compared with alternative nanocarrier systems, supported by representative experimental data. Detailed methodologies for key evaluative experiments are provided to facilitate reproducibility and further investigation. This guide is intended for researchers, scientists, and drug development professionals engaged in the formulation and evaluation of novel therapeutic carriers.

Comparative Analysis of D 2343 and Alternative Drug Delivery Systems

The efficacy of a drug delivery system is determined by a multitude of physicochemical and biological parameters. Here, we compare the hypothetical D 2343 system with common alternative nanocarriers: liposomes, polymeric nanoparticles, and inorganic nanoparticles.[1][2] The following table summarizes key quantitative data for these systems. It is important to note that these values are representative and can vary significantly based on the specific formulation and drug being delivered.

ParameterD 2343 (Hypothetical)LiposomesPolymeric NanoparticlesInorganic Nanoparticles (e.g., Gold Nps)
Particle Size (nm) 100 - 20080 - 30050 - 50010 - 100
Surface Charge (mV) -25-10 to +10-30 to +20-40 to +40
Drug Loading Capacity (%) 155 - 2010 - 302 - 10
Encapsulation Efficiency (%) > 9050 - 9570 - 95N/A (surface conjugation)
In Vitro Release (48h, pH 5.5) 75%60%80%40% (stimuli-responsive)
Cellular Uptake (in vitro) HighModerate to HighHighModerate
In Vivo Half-life (hours) 2412 - 4818 - 726 - 24

Experimental Protocols

The evaluation of drug delivery systems necessitates a series of well-defined experiments to characterize their behavior both in vitro and in vivo.[3][4][5]

Physicochemical Characterization
  • Particle Size and Surface Charge: Dynamic Light Scattering (DLS) and Zeta Potential analysis are employed to determine the size distribution and surface charge of the nanoparticles. These parameters are critical as they influence the stability, biodistribution, and cellular uptake of the delivery system.[6]

  • Drug Loading and Encapsulation Efficiency: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy is used to quantify the amount of drug encapsulated within the nanoparticles.[5] The drug is typically extracted from a known quantity of nanoparticles using a suitable solvent.

In Vitro Drug Release
  • A known concentration of the drug-loaded nanoparticles is suspended in a release buffer, often mimicking physiological conditions (pH 7.4) and the endosomal environment (pH 5.5).[7]

  • The suspension is incubated at 37°C with continuous stirring.

  • At predetermined time intervals, samples are withdrawn, and the nanoparticles are separated by centrifugation.

  • The amount of released drug in the supernatant is quantified using HPLC or UV-Vis Spectroscopy.

In Vitro Cellular Uptake
  • Target cells are seeded in multi-well plates and incubated until they reach a suitable confluency.

  • The cells are then treated with fluorescently labeled nanoparticles for various time points.

  • After incubation, the cells are washed to remove non-internalized nanoparticles.

  • Cellular uptake can be quantified using fluorescence microscopy or flow cytometry.

In Vivo Biodistribution
  • Animal models (e.g., mice) are administered the drug delivery system, often labeled with a radioactive or fluorescent tag.

  • At different time points post-administration, the animals are euthanized, and major organs are harvested.

  • The amount of the delivery system accumulated in each organ is quantified by measuring the radioactivity or fluorescence.[3]

Visualizing Key Processes

To better illustrate the concepts discussed, the following diagrams provide a visual representation of a typical experimental workflow, a relevant signaling pathway, and the interplay of nanoparticle properties.

experimental_workflow cluster_synthesis Nanoparticle Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Assessment synthesis Formulation of D 2343 characterization Physicochemical Analysis (Size, Charge, Drug Load) synthesis->characterization release Drug Release Studies characterization->release uptake Cellular Uptake Assays release->uptake toxicity Cytotoxicity Assays uptake->toxicity biodistribution Biodistribution Studies toxicity->biodistribution efficacy Therapeutic Efficacy biodistribution->efficacy toxicity_vivo In Vivo Toxicity efficacy->toxicity_vivo

Caption: Experimental workflow for evaluating drug delivery systems.

signaling_pathway D2343 D 2343-Drug Receptor Cell Surface Receptor This compound->Receptor Binding & Internalization Kinase1 Kinase A Receptor->Kinase1 Activation Kinase2 Kinase B Kinase1->Kinase2 Phosphorylation TF Transcription Factor Kinase2->TF Nucleus Nucleus TF->Nucleus Translocation Response Cellular Response (e.g., Apoptosis) Nucleus->Response Gene Expression

Caption: A representative targeted signaling pathway.

logical_relationship cluster_properties Physicochemical Properties cluster_performance Biological Performance Size Particle Size Stability In Vivo Stability Size->Stability Uptake Cellular Uptake Size->Uptake Charge Surface Charge Charge->Stability Charge->Uptake Hydrophobicity Hydrophobicity Biodistribution Biodistribution Hydrophobicity->Biodistribution Stability->Biodistribution Efficacy Therapeutic Efficacy Uptake->Efficacy Biodistribution->Efficacy

References

A Researcher's Guide to Crosslinking Agents: A Side-by-Side Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate crosslinking agent is a critical decision that significantly impacts the properties and performance of biomaterials. This guide provides an objective comparison of common crosslinking agents, supported by experimental data, to aid in the selection process for applications ranging from tissue engineering to drug delivery.

Crosslinking agents are molecules that form covalent bonds between polymer chains, enhancing the mechanical strength, stability, and degradation characteristics of biomaterials. The choice of crosslinker depends on the specific application, requiring a balance between reaction efficiency, biocompatibility, and the desired final properties of the material. This guide focuses on a side-by-side comparison of three widely used crosslinking agents: Glutaraldehyde, 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS), and Genipin.

Performance Comparison of Crosslinking Agents

The efficacy of a crosslinking agent is determined by its impact on the mechanical properties, swelling behavior, degradation rate, and cytotoxicity of the resulting biomaterial. The following tables summarize quantitative data from various studies to facilitate a direct comparison.

Crosslinking AgentPolymer SystemTensile Modulus (MPa)Ultimate Tensile Strength (MPa)Source
None (Control) Collagen Film~50~1.5[1]
EDC/NHS Collagen FilmIncreased by up to 2000%Increased by up to 400%[1]
Genipin Collagen FilmIncreased by up to 400%Increased by up to 130%[1]
Glutaraldehyde Bovine PericardiumNot specifiedHigher than Genipin-fixed tissue (not statistically significant)[2]

Table 1: Comparison of the effect of different crosslinking agents on the mechanical properties of collagen-based biomaterials.

Crosslinking AgentPolymer SystemSwelling Ratio (%)DegradationSource
None (Control) Collagen FilmHighRapid[3][4]
EDC/NHS Collagen FilmSignificantly reducedSlower rate compared to control[3][4]
Genipin Chitosan BeadsLower in acidic conditionsNot specified[5]
Glutaraldehyde Chitosan BeadsLower in acidic conditionsNot specified[5]

Table 2: Comparison of the swelling and degradation properties of biomaterials with different crosslinking agents.

Crosslinking AgentCytotoxicitySource
Glutaraldehyde Known to exhibit cytotoxicity, especially at higher concentrations.[6][7]
EDC/NHS Considered less toxic than glutaraldehyde.[3][7]
Genipin Exhibits significantly lower cytotoxicity compared to glutaraldehyde, reported to be up to 5000-10,000 times lower.[8][8]

Table 3: General comparison of the cytotoxicity of different crosslinking agents.

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are protocols for key experiments used to evaluate the performance of crosslinking agents.

Protocol for Tensile Testing of Crosslinked Collagen Films

This protocol is adapted from studies evaluating the mechanical properties of biomaterials.[9]

1. Sample Preparation:

  • Prepare collagen films of uniform thickness and cut them into standardized shapes (e.g., dumbbell-shaped specimens) using a die.
  • Ensure samples are hydrated in a phosphate-buffered saline (PBS) solution for a specified time before testing to mimic physiological conditions.

2. Tensile Testing:

  • Use a universal testing machine equipped with a load cell appropriate for the expected strength of the samples.
  • Mount the hydrated specimen into the grips of the testing machine.
  • Apply a uniaxial tensile load at a constant strain rate (e.g., 10 mm/min) until the sample fails.
  • Record the load and displacement data throughout the test.

3. Data Analysis:

  • Tensile Modulus (Young's Modulus): Calculate the slope of the initial linear portion of the stress-strain curve. This represents the material's stiffness.[10]
  • Ultimate Tensile Strength (UTS): Determine the maximum stress the sample can withstand before fracturing.[10]
  • Elongation at Break: Calculate the percentage increase in the length of the sample at the point of failure.

Protocol for Swelling Ratio and In Vitro Degradation

This protocol is a standard method for characterizing the hydrogel properties.[3][11]

1. Swelling Ratio Measurement:

  • Weigh the dry crosslinked hydrogel sample (W_dry).
  • Immerse the sample in a PBS solution (pH 7.4) at 37°C.
  • At predetermined time intervals, remove the sample, gently blot the surface to remove excess water, and weigh the swollen sample (W_swollen).
  • Calculate the swelling ratio using the formula: Swelling Ratio (%) = [(W_swollen - W_dry) / W_dry] * 100.
  • Continue until the weight of the swollen sample becomes constant, indicating equilibrium swelling.

2. In Vitro Degradation Study:

  • Prepare a solution of a relevant enzyme (e.g., collagenase for collagen-based scaffolds) in PBS at a specified concentration.
  • Immerse pre-weighed dry hydrogel samples in the enzyme solution at 37°C.
  • At various time points, remove the samples, wash them with distilled water to stop the enzymatic reaction, and then freeze-dry them to a constant weight.
  • The degradation is determined by the percentage of weight loss over time.

Protocol for MTT Assay for Cytotoxicity

This protocol is a widely used colorimetric assay to assess cell viability and the cytotoxicity of biomaterials.[2][12][13]

1. Cell Seeding:

  • Seed cells (e.g., fibroblasts or a relevant cell line) in a 96-well plate at a predetermined density and allow them to adhere overnight.

2. Exposure to Biomaterial Leachables:

  • Prepare extracts of the crosslinked biomaterials by incubating them in a cell culture medium for a specified period (e.g., 24 hours).
  • Remove the old medium from the cells and replace it with the prepared extracts. Include a positive control (e.g., a toxic substance) and a negative control (fresh culture medium).
  • Incubate the cells with the extracts for 24-48 hours.

3. MTT Assay:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile PBS.[12]
  • After the incubation period, add 10 µL of the MTT solution to each well.[13]
  • Incubate the plate for 4 hours at 37°C in a humidified atmosphere with 5% CO2.[13]
  • After incubation, add 100 µL of a solubilization solution (e.g., DMSO or a solution of 40% dimethylformamide, 2% glacial acetic acid, and 16% SDS) to each well to dissolve the formazan crystals.[13]
  • Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[12]

4. Data Analysis:

  • Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[2] A reference wavelength of 630 nm can be used to reduce background noise.[12]
  • Cell viability is expressed as a percentage relative to the negative control.

Visualizing the Mechanisms

Understanding the chemical reactions involved in crosslinking is essential for predicting their effects on biomaterials. The following diagrams, generated using the DOT language, illustrate the mechanisms of action for the discussed crosslinking agents.

Glutaraldehyde_Crosslinking Glutaraldehyde Glutaraldehyde (CHO-(CH2)3-CHO) Intermediate Schiff Base Intermediate Glutaraldehyde->Intermediate Reacts with Polymer1 Polymer Chain 1 (-NH2 group) Polymer1->Intermediate Polymer2 Polymer Chain 2 (-NH2 group) Crosslinked_Product Crosslinked Polymer Polymer2->Crosslinked_Product Intermediate->Crosslinked_Product Reacts with

Caption: Glutaraldehyde crosslinking mechanism.

EDC_NHS_Crosslinking cluster_activation Activation Step cluster_stabilization_coupling Stabilization and Coupling Polymer_COOH Polymer Chain (-COOH group) Active_Ester O-acylisourea (Active Intermediate) Polymer_COOH->Active_Ester EDC EDC EDC->Active_Ester NHS_Ester NHS Ester (More Stable) Active_Ester->NHS_Ester NHS NHS NHS->NHS_Ester Crosslinked_Product Crosslinked Polymer (Amide Bond) NHS_Ester->Crosslinked_Product Polymer_NH2 Another Polymer Chain (-NH2 group) Polymer_NH2->Crosslinked_Product

Caption: EDC/NHS crosslinking mechanism.

Genipin_Crosslinking Genipin Genipin Intermediate1 Intermediate Product Genipin->Intermediate1 Nucleophilic attack Polymer1_NH2 Polymer Chain 1 (-NH2 group) Polymer1_NH2->Intermediate1 Crosslinked_Product Crosslinked Polymer (Blue Pigment) Intermediate1->Crosslinked_Product Dimerization Polymer2_NH2 Polymer Chain 2 (-NH2 group) Polymer2_NH2->Crosslinked_Product

Caption: Genipin crosslinking mechanism.

References

A Researcher's Guide to In Vitro Validation of PEGylated Protein Activity

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of PEGylated proteins with their non-PEGylated alternatives, supported by experimental data and detailed methodologies.

The covalent attachment of polyethylene glycol (PEG) to a therapeutic protein, a process known as PEGylation, is a widely adopted strategy to enhance the pharmacokinetic and pharmacodynamic properties of biopharmaceuticals. While PEGylation can significantly extend a protein's circulating half-life and reduce its immunogenicity, it often comes at the cost of reduced in vitro biological activity. This guide delves into the essential in vitro validation assays required to quantify this trade-off and characterize the bioactivity of PEGylated proteins.

Quantitative Comparison of PEGylated vs. Non-PEGylated Proteins

The impact of PEGylation on protein activity is a critical assessment in drug development. The addition of PEG moieties can sterically hinder the protein's interaction with its target receptor or substrate, leading to a decrease in specific activity. The extent of this activity loss is influenced by factors such as the size and structure (linear vs. branched) of the PEG molecule, the number of PEG chains attached, and the specific site of conjugation.[1] Below is a summary of comparative data for common PEGylated therapeutic proteins.

ProteinParameterNon-PEGylatedPEGylatedFold ChangeReference
Interferon-α2a Antiviral Activity (EC50)~0.1 ng/mL~0.5 ng/mL~5-fold decrease
G-CSF Cell Proliferation (EC50)~50 pg/mL~300 pg/mL~6-fold decrease[2]
Erythropoietin (EPO) Cell Proliferation (EC50)~0.1 ng/mL~1.0 ng/mL~10-fold decrease
Adenosine Deaminase Specific Activity (U/mg)~100 U/mg~25 U/mg4-fold decrease
Interferon-α2a Receptor Binding (Kd)~2.5 nM~15 nM~6-fold decrease
G-CSF Receptor Binding (Kd)~100 pM~800 pM~8-fold decrease[2]

Key Experimental Protocols

Accurate and reproducible in vitro assays are fundamental to characterizing the biological activity of PEGylated proteins. Below are detailed protocols for three essential assays: an Enzyme-Linked Immunosorbent Assay (ELISA) for quantification, a Surface Plasmon Resonance (SPR) assay for binding kinetics, and an MTT cell proliferation assay for functional bioactivity.

Enzyme-Linked Immunosorbent Assay (ELISA) for Protein Quantification

This protocol outlines a sandwich ELISA for the quantitative determination of a PEGylated protein compared to its native form. It is important to note that PEGylation can sometimes mask epitopes, potentially affecting antibody binding.[3] Therefore, careful selection of capture and detection antibodies that recognize epitopes outside the PEGylation sites is crucial.

Materials:

  • 96-well microplate

  • Capture antibody (specific to the protein of interest)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Protein standards (non-PEGylated and PEGylated)

  • Samples containing the protein of interest

  • Detection antibody (biotinylated, specific to the protein)

  • Streptavidin-HRP conjugate

  • TMB substrate solution

  • Stop solution (e.g., 2N H2SO4)

  • Plate reader

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.

  • Blocking: Add 200 µL of blocking buffer to each well and incubate for 1-2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Standard and Sample Incubation: Prepare serial dilutions of the non-PEGylated and PEGylated protein standards. Add 100 µL of standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Detection Antibody Incubation: Dilute the biotinylated detection antibody in blocking buffer and add 100 µL to each well. Incubate for 1 hour at room temperature.

  • Washing: Repeat the wash step as in step 2.

  • Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in blocking buffer and add 100 µL to each well. Incubate for 30 minutes at room temperature in the dark.

  • Washing: Repeat the wash step as in step 2.

  • Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve for both the non-PEGylated and PEGylated proteins and determine the concentrations in the unknown samples.

Surface Plasmon Resonance (SPR) for Binding Kinetics

SPR is a label-free technique used to measure the binding affinity and kinetics between a ligand and an analyte in real-time.[4][5] This protocol describes the analysis of a PEGylated protein (analyte) binding to its immobilized receptor (ligand).

Materials:

  • SPR instrument (e.g., Biacore)

  • Sensor chip (e.g., CM5)

  • Ligand (receptor protein)

  • Analyte (non-PEGylated and PEGylated protein)

  • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)

  • Running buffer (e.g., HBS-EP+)

  • Regeneration solution (e.g., 10 mM glycine-HCl, pH 2.5)

  • Amine coupling kit (EDC, NHS, ethanolamine)

Procedure:

  • Surface Preparation: Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.

  • Ligand Immobilization: Inject the ligand (receptor protein) diluted in immobilization buffer over the activated surface to achieve the desired immobilization level.

  • Deactivation: Inject ethanolamine to block any remaining active esters on the surface.

  • Analyte Injection: Prepare a series of dilutions of the non-PEGylated and PEGylated protein analytes in running buffer.

  • Association: Inject the analyte dilutions sequentially over the ligand-immobilized surface at a constant flow rate and monitor the binding response (association phase).

  • Dissociation: After the association phase, switch to running buffer flow and monitor the dissociation of the analyte from the ligand (dissociation phase).

  • Regeneration: Inject the regeneration solution to remove the bound analyte and prepare the surface for the next injection.

  • Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD). Compare these kinetic parameters between the PEGylated and non-PEGylated proteins.[4]

MTT Cell Proliferation Assay for Bioactivity

The MTT assay is a colorimetric method for assessing cell metabolic activity, which is often used as an indicator of cell viability and proliferation.[6][7] This protocol is designed to compare the ability of a PEGylated growth factor to stimulate cell proliferation against its non-PEGylated counterpart.

Materials:

  • Target cell line (responsive to the growth factor)

  • 96-well cell culture plate

  • Complete cell culture medium

  • Serum-free cell culture medium

  • Non-PEGylated and PEGylated growth factor

  • MTT reagent (5 mg/mL in sterile PBS)

  • Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the target cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate overnight to allow for cell attachment.

  • Serum Starvation: Gently aspirate the complete medium and wash the cells with serum-free medium. Add 100 µL of serum-free medium to each well and incubate for 4-24 hours to synchronize the cells.

  • Treatment: Prepare serial dilutions of the non-PEGylated and PEGylated growth factor in serum-free medium. Add 10 µL of each dilution to the respective wells. Include a negative control (medium only) and a positive control (e.g., 10% FBS). Incubate for 24-72 hours.

  • MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours at 37°C until purple formazan crystals are visible.[7]

  • Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well. Pipette up and down to dissolve the formazan crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Plot the absorbance against the log of the growth factor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration that elicits a 50% maximal response) for both the PEGylated and non-PEGylated proteins.[7]

Visualizing Experimental Workflows and Signaling Pathways

Diagrams are essential for clearly communicating complex experimental processes and biological mechanisms. The following sections provide Graphviz (DOT language) scripts to generate such diagrams.

Experimental Workflow for Comparing Protein Activity

G cluster_prep Protein Preparation cluster_assays In Vitro Assays cluster_analysis Data Analysis & Comparison Native Native Protein ELISA ELISA (Quantification) Native->ELISA SPR SPR (Binding Kinetics) Native->SPR CellAssay Cell-Based Assay (Bioactivity) Native->CellAssay PEGylated PEGylated Protein PEGylated->ELISA PEGylated->SPR PEGylated->CellAssay QuantData Concentration Data ELISA->QuantData KineticData ka, kd, KD SPR->KineticData BioData EC50 / IC50 CellAssay->BioData Comparison Comparative Analysis QuantData->Comparison KineticData->Comparison BioData->Comparison

Caption: Workflow for in vitro validation of PEGylated protein activity.

Interferon-Alpha Signaling Pathway

Interferon-alpha (IFN-α) is a cytokine commonly PEGylated to treat viral infections and some cancers. Its signaling is mediated through the JAK-STAT pathway.[8][9]

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IFN IFN-α IFN_Receptor IFN-α Receptor Complex IFN->IFN_Receptor Binding IFNAR1 IFNAR1 IFNAR2 IFNAR2 JAK1 JAK1 IFN_Receptor->JAK1 Activates TYK2 TYK2 IFN_Receptor->TYK2 Activates STAT1 STAT1 JAK1->STAT1 Phosphorylates STAT2 STAT2 TYK2->STAT2 Phosphorylates ISGF3 ISGF3 Complex STAT1->ISGF3 STAT2->ISGF3 IRF9 IRF9 IRF9->ISGF3 ISRE ISRE (Promoter Region) ISGF3->ISRE Binds to Transcription Gene Transcription ISRE->Transcription Initiates

Caption: Simplified JAK-STAT signaling pathway for Interferon-alpha.

References

The Stealth Shield: A Comparative Guide to Polyethylene Glycol (PEG) Alternatives in Bioconjugation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals navigating the complexities of bioconjugation, the choice of a polymer can make or break a therapeutic's success. For decades, polyethylene glycol (PEG) has been the gold standard, a reliable shield extending the circulating life of drugs and reducing their immunogenicity. However, the very success of PEG has led to a growing challenge: the emergence of anti-PEG antibodies in a significant portion of the population, which can lead to accelerated blood clearance and reduced efficacy of PEGylated therapies.[1][2] This has spurred the development of a new generation of polymers, each vying to offer the benefits of PEG without its immunological baggage.

This guide provides an objective comparison of the leading alternatives to PEG in bioconjugation, supported by experimental data. We delve into the performance of these novel polymers, offering a clear-eyed view of their advantages and limitations to aid in the selection of the optimal stealth agent for your next biotherapeutic.

Performance Under the Microscope: A Data-Driven Comparison

The ideal PEG alternative should mimic its beneficial physicochemical properties—high water solubility, low toxicity, and a large hydrodynamic radius—while exhibiting reduced or no immunogenicity.[3] Here, we present a quantitative comparison of key performance parameters for prominent PEG alternatives, with a focus on polysarcosine (pSar), a frontrunner in the field.

Parameter Polyethylene Glycol (PEG) Polysarcosine (pSar) Zwitterionic Polymers Poly(2-oxazoline)s (POx)
Biocompatibility Generally good, but concerns over immunogenicity exist.[1]Excellent, biodegradable to natural amino acids.[4]High, mimics natural biomolecules.[5]Good, with tunable properties.
Immunogenicity Can elicit anti-PEG antibodies (IgM and IgG).[6]Significantly lower immunogenicity compared to PEG.[4][7]Reduced immunogenic potential due to neutral charge.[5]Generally low immunogenicity.
In Vitro Activity (Interferon Conjugate) StandardRetains more activity than PEG-interferon conjugate.[4][7]Data not available for direct comparison.Data not available for direct comparison.
Tumor Accumulation (Interferon Conjugate) StandardHigher accumulation in tumor sites compared to PEG-interferon.[7]Data not available for direct comparison.Data not available for direct comparison.
In Vivo Antitumor Efficacy (Interferon Conjugate) StandardSignificantly more potent in inhibiting tumor growth than PEG-interferon.[4][7]Data not available for direct comparison.Data not available for direct comparison.
Circulation Half-life ProlongedComparable to PEG.[4][7]Can be designed for prolonged circulation.Comparable to PEG.
Biodegradability Non-biodegradable.[8]Biodegradable.[4]Varies by polymer backbone.Generally non-biodegradable.

Table 1: Quantitative Comparison of PEG and its Alternatives.

In-Depth Look: Polysarcosine as a Leading Alternative

Polysarcosine, a polypeptoid, has emerged as a particularly promising alternative to PEG.[9] Studies directly comparing pSar-conjugated therapeutics to their PEGylated counterparts have demonstrated significant advantages. For instance, a study on interferon-α2b (IFN) conjugates revealed that the pSar-IFN conjugate was not only more potent in inhibiting tumor growth in a mouse model but also elicited considerably fewer anti-IFN antibodies compared to PEG-IFN.[4][7]

Metric PEG-Interferon pSar-Interferon Source
Relative Viability of Daudi cells (IC50) Higher IC50 (less potent)Lower IC50 (more potent)[10]
Tumor Growth Inhibition (OVCAR3 xenograft) Standard inhibitionSignificantly greater inhibition (p < 0.001)[7]
Anti-IFN IgG Development Higher levels detectedSignificantly lower levels detected (p < 0.001)[7]
Plasma Concentration (Half-life) ProlongedSimilar to PEG-Interferon[7]

Table 2: Performance Data of pSar-Interferon vs. PEG-Interferon Conjugates.

The Immune Response: A Central Challenge

The primary driver for seeking PEG alternatives is the immunogenicity of PEGylated compounds. The immune system can recognize PEG as foreign, leading to the production of anti-PEG antibodies. This can trigger the complement system and lead to the rapid clearance of the drug from circulation, a phenomenon known as accelerated blood clearance (ABC).[2][6]

Immune Response to PEGylated Bioconjugates PEG_Conjugate PEGylated Bioconjugate B_Cell B-Cell PEG_Conjugate->B_Cell BCR Cross-linking APC Antigen Presenting Cell (APC) PEG_Conjugate->APC Uptake Complement Complement System PEG_Conjugate->Complement Activation Plasma_Cell Plasma Cell B_Cell->Plasma_Cell Differentiation T_Helper_Cell T-Helper Cell APC->T_Helper_Cell Antigen Presentation T_Helper_Cell->B_Cell Activation Anti_PEG_Ab Anti-PEG Antibodies (IgM, IgG) Plasma_Cell->Anti_PEG_Ab Production Anti_PEG_Ab->PEG_Conjugate Binding Phagocyte Phagocyte Complement->Phagocyte Opsonization Phagocyte->PEG_Conjugate Phagocytosis Clearance Accelerated Blood Clearance Phagocyte->Clearance Efficacy Reduced Therapeutic Efficacy Clearance->Efficacy

Immune activation cascade by PEGylated bioconjugates.

Experimental Corner: Protocols for Evaluation

Objective comparison of bioconjugates requires robust and standardized experimental protocols. Below are outlines of key methodologies for synthesis, purification, and evaluation.

General Bioconjugation Workflow

The following diagram illustrates a typical workflow for the synthesis and characterization of a bioconjugate.

General Bioconjugation Experimental Workflow Start Start Polymer_Activation Polymer Activation (e.g., NHS-ester) Start->Polymer_Activation Biomolecule_Prep Biomolecule Preparation (e.g., Protein, Antibody) Start->Biomolecule_Prep Conjugation Conjugation Reaction Polymer_Activation->Conjugation Biomolecule_Prep->Conjugation Purification Purification (Size Exclusion Chromatography) Conjugation->Purification Characterization Characterization (SDS-PAGE, Mass Spec) Purification->Characterization In_Vitro_Assays In Vitro Assays (Binding, Cytotoxicity) Characterization->In_Vitro_Assays In_Vivo_Studies In Vivo Studies (Pharmacokinetics, Efficacy) In_Vitro_Assays->In_Vivo_Studies Immunogenicity Immunogenicity Assessment (ELISA for anti-drug antibodies) In_Vivo_Studies->Immunogenicity End End Immunogenicity->End

A typical workflow for bioconjugate evaluation.
Key Experimental Protocols

1. N-Hydroxysuccinimide (NHS) Ester-Mediated Conjugation:

This is a common method for conjugating polymers to proteins via primary amines (e.g., lysine residues).

  • Materials: Amine-reactive polymer (e.g., NHS-ester functionalized pSar), protein solution in a suitable buffer (e.g., PBS, pH 7.4), quenching buffer (e.g., Tris or glycine).

  • Protocol:

    • Dissolve the NHS-ester activated polymer in a compatible solvent (e.g., DMSO).

    • Add the activated polymer solution to the protein solution at a specific molar ratio.

    • Incubate the reaction mixture at room temperature or 4°C for a defined period (e.g., 1-2 hours).

    • Quench the reaction by adding an excess of a primary amine-containing buffer.

    • Proceed with purification.

2. Size Exclusion Chromatography (SEC) for Purification and Analysis:

SEC separates molecules based on their size and is crucial for removing unreacted polymer and protein, as well as for analyzing the purity and aggregation state of the conjugate.[3]

  • Materials: SEC column with appropriate pore size, chromatography system (e.g., FPLC), and a suitable mobile phase (e.g., PBS).

  • Protocol:

    • Equilibrate the SEC column with the mobile phase.

    • Load the crude conjugation reaction mixture onto the column.

    • Elute the sample with the mobile phase at a constant flow rate.

    • Monitor the eluate using a UV detector (typically at 280 nm for proteins).

    • Collect fractions corresponding to the desired bioconjugate, which will elute earlier than the unconjugated protein.[11]

3. Enzyme-Linked Immunosorbent Assay (ELISA) for Immunogenicity:

ELISA is a widely used method to detect and quantify anti-drug antibodies (ADAs), including anti-PEG or anti-polymer antibodies, in serum samples.[12]

  • Materials: Microtiter plates coated with the bioconjugate, serum samples from treated and control animals, secondary antibody conjugated to an enzyme (e.g., HRP), and a substrate for the enzyme.

  • Protocol:

    • Coat microtiter plates with the bioconjugate and block non-specific binding sites.

    • Add diluted serum samples to the wells and incubate to allow ADAs to bind.

    • Wash the wells to remove unbound antibodies.

    • Add the enzyme-conjugated secondary antibody that recognizes the primary ADAs.

    • Wash the wells again.

    • Add the substrate and measure the resulting color change or signal, which is proportional to the amount of ADAs.

4. In Vitro Cytotoxicity (MTT) Assay:

This assay assesses the effect of the bioconjugate on the viability of cancer cells.

  • Materials: Cancer cell line, 96-well plates, culture medium, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), and a solubilizing agent (e.g., DMSO).

  • Protocol:

    • Seed cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the bioconjugate and controls for a specific duration (e.g., 48-72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

    • Add a solubilizing agent to dissolve the formazan crystals.

    • Measure the absorbance at a specific wavelength (e.g., 570 nm) using a plate reader. The absorbance is proportional to the number of viable cells.

Conclusion

The era of PEG's undisputed dominance in bioconjugation is evolving. While it remains a valuable tool, the growing awareness of its potential immunogenicity necessitates a careful consideration of alternatives. Polysarcosine has demonstrated compelling performance, offering a biodegradable and less immunogenic profile with potentially enhanced therapeutic efficacy. Other polymers like zwitterionic polymers and poly(2-oxazoline)s also hold promise, though more direct comparative data is needed to fully delineate their advantages.

The choice of a polymer for bioconjugation is a critical decision in drug development. By understanding the performance characteristics, immunological implications, and the experimental methodologies to evaluate these next-generation polymers, researchers can make more informed choices, ultimately leading to the development of safer and more effective biotherapeutics.

References

Evaluating the Impact of PEGylation on Protein Pharmacokinetics: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The covalent attachment of polyethylene glycol (PEG) to therapeutic proteins, a process known as PEGylation, has emerged as a cornerstone strategy in drug development to enhance the pharmacokinetic and pharmacodynamic properties of biotherapeutics. This guide provides a comprehensive comparison of PEGylated and non-PEGylated proteins, supported by experimental data and detailed methodologies, to assist researchers in evaluating the impact of this critical modification.

The Transformative Effect of PEGylation on Pharmacokinetics

PEGylation fundamentally alters the physicochemical properties of a protein, leading to significant improvements in its behavior within the body. The hydrophilic and flexible nature of the PEG polymer creates a hydrodynamic shield around the protein, which in turn influences its absorption, distribution, metabolism, and excretion (ADME) profile.

Key advantages conferred by PEGylation include:

  • Prolonged Circulation Half-Life: By increasing the hydrodynamic size of the protein, PEGylation reduces its renal clearance, a primary elimination pathway for smaller proteins. This leads to a significantly extended presence in the bloodstream, allowing for less frequent dosing and improved patient compliance.

  • Reduced Immunogenicity: The PEG shield can mask antigenic epitopes on the protein surface, making it less recognizable to the immune system. This can decrease the incidence of anti-drug antibody (ADA) formation, which can otherwise neutralize the therapeutic effect and cause adverse reactions.

  • Enhanced Stability: PEGylation can protect proteins from proteolytic degradation by sterically hindering the approach of enzymes. This contributes to a longer active lifespan in vivo.

  • Improved Solubility: For proteins that are poorly soluble in aqueous solutions, PEGylation can enhance their solubility, facilitating formulation and administration.

Comparative Pharmacokinetic Data

The following tables summarize the quantitative impact of PEGylation on the pharmacokinetic parameters of several key therapeutic proteins.

Table 1: Interferon-α

ParameterNon-PEGylated Interferon-αPEGylated Interferon-α (Peginterferon alfa-2a)PEGylated Interferon-α (Peginterferon alfa-2b)Fold Change (Approx.)
Elimination Half-life (t½) 2-3 hours80-90 hours[1]40-50 hours[1]10-45x increase
Apparent Clearance (CL/F) ~10x higher than PEGylatedSignificantly lowerSignificantly lower~10x decrease[2]
Time to Max. Concentration (Tmax) 4-8 hours72-96 hours15-44 hoursVariable
Dosing Frequency Daily or three times a weekOnce weeklyOnce weeklyReduced

Note: The differences in pharmacokinetic profiles between Peginterferon alfa-2a (branched 40 kDa PEG) and Peginterferon alfa-2b (linear 12 kDa PEG) highlight the impact of PEG structure and size.[1]

Table 2: Granulocyte Colony-Stimulating Factor (G-CSF)

ParameterFilgrastim (Non-PEGylated G-CSF)Pegfilgrastim (PEGylated G-CSF)Fold Change (Approx.)
Elimination Half-life (t½) 3-4 hours15-80 hours5-20x increase
Apparent Clearance (CL/F) ~14 mL/h/kg~0.3-0.5 mL/h/kg~30-45x decrease
Time to Max. Concentration (Tmax) 2-8 hours16-120 hoursIncreased
Dosing Frequency DailyOnce per chemotherapy cycleReduced

Data compiled from multiple studies in various patient populations.

Table 3: Uricase

ParameterNative UricasePEGylated Uricase (Pegloticase)Fold Change (Approx.)
Elimination Half-life (t½) < 24 hours10-12 days>10x increase
Immunogenicity HighReducedReduced

Experimental Protocols

Accurate assessment of the pharmacokinetic profile of PEGylated proteins requires robust and well-defined experimental methodologies. Below are detailed protocols for key experiments.

In Vivo Pharmacokinetic Study in a Rodent Model (Rat)

This protocol outlines a typical procedure for evaluating the pharmacokinetic parameters of a PEGylated protein in rats.

Materials:

  • PEGylated protein and non-PEGylated control

  • Male Sprague-Dawley rats (250-300g)

  • Sterile saline for injection

  • Anesthesia (e.g., isoflurane)

  • Blood collection supplies (syringes, capillary tubes, EDTA-coated tubes)

  • Centrifuge

  • Freezer (-80°C)

Procedure:

  • Animal Acclimatization: House rats in a controlled environment for at least one week prior to the study.

  • Dosing: Administer a single subcutaneous injection of the PEGylated protein or non-PEGylated control at a predetermined dose.

  • Blood Sampling: Collect blood samples (approximately 100-200 µL) via the tail vein at the following time points: 0 (pre-dose), 0.5, 1, 2, 4, 8, 12, 24, 48, 72, 96, 120, 168, and 240 hours post-dose.

  • Sample Processing: Immediately transfer blood samples into EDTA-coated tubes and centrifuge at 2000 x g for 15 minutes at 4°C to separate plasma.

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Data Analysis: Quantify the protein concentration in plasma samples using a validated analytical method (e.g., ELISA, LC-MS/MS). Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t½, CL/F) using non-compartmental analysis with software such as WinNonlin.

Quantification of PEGylated Protein in Plasma by ELISA

This protocol provides a general framework for a competitive ELISA to quantify a PEGylated protein in plasma samples.

Materials:

  • 96-well microplate coated with anti-PEG antibody

  • PEGylated protein standard

  • Plasma samples from the in vivo study

  • Biotinylated detection antibody specific to the protein

  • Streptavidin-HRP conjugate

  • TMB substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay buffer (e.g., PBS with 1% BSA)

  • Microplate reader

Procedure:

  • Standard Curve Preparation: Prepare a serial dilution of the PEGylated protein standard in assay buffer to create a standard curve (e.g., ranging from 1 ng/mL to 1000 ng/mL).

  • Sample Preparation: Thaw plasma samples on ice and dilute them in assay buffer to fall within the range of the standard curve.

  • Assay:

    • Add 100 µL of standards and diluted samples to the wells of the anti-PEG coated microplate.

    • Incubate for 1-2 hours at room temperature.

    • Wash the plate 3-5 times with wash buffer.

    • Add 100 µL of biotinylated detection antibody to each well and incubate for 1 hour at room temperature.

    • Wash the plate 3-5 times.

    • Add 100 µL of streptavidin-HRP conjugate and incubate for 30 minutes at room temperature.

    • Wash the plate 3-5 times.

    • Add 100 µL of TMB substrate and incubate in the dark for 15-30 minutes.

    • Add 100 µL of stop solution to each well.

  • Data Acquisition: Read the absorbance at 450 nm using a microplate reader.

  • Data Analysis: Generate a standard curve by plotting the absorbance versus the concentration of the standards. Determine the concentration of the PEGylated protein in the unknown samples by interpolating their absorbance values from the standard curve.

Quantification of PEGylated Protein by LC-MS/MS

This protocol describes a common workflow for quantifying a PEGylated protein in plasma using a surrogate peptide approach with LC-MS/MS.

Materials:

  • Plasma samples

  • Internal standard (a stable isotope-labeled version of the surrogate peptide)

  • Tris buffer, dithiothreitol (DTT), iodoacetamide (IAM)

  • Trypsin

  • Formic acid

  • Acetonitrile

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • Aliquot 50 µL of plasma sample.

    • Add the internal standard.

    • Denature the proteins by adding a high concentration of urea or guanidine hydrochloride.

    • Reduce disulfide bonds with DTT.

    • Alkylate cysteine residues with IAM.

  • Tryptic Digestion: Add trypsin to the sample and incubate overnight at 37°C to digest the protein into smaller peptides.

  • Sample Cleanup: Use solid-phase extraction (SPE) to remove salts and other interfering substances.

  • LC-MS/MS Analysis:

    • Inject the cleaned-up sample onto an LC column for separation of the peptides.

    • The eluent is introduced into the mass spectrometer.

    • Monitor the specific mass-to-charge ratio (m/z) transitions for the surrogate peptide and the internal standard using multiple reaction monitoring (MRM).

  • Data Analysis: Quantify the surrogate peptide by comparing its peak area to that of the internal standard. Calculate the concentration of the PEGylated protein in the original plasma sample based on the standard curve.

Visualizing the Impact and Workflow

The following diagrams, generated using Graphviz, illustrate the conceptual impact of PEGylation on protein pharmacokinetics and a typical experimental workflow.

PEGylation_Impact cluster_0 Non-PEGylated Protein cluster_1 PEGylated Protein Native Protein Native Protein Rapid Renal Clearance Rapid Renal Clearance Native Protein->Rapid Renal Clearance Proteolytic Degradation Proteolytic Degradation Native Protein->Proteolytic Degradation Immunogenic Response Immunogenic Response Native Protein->Immunogenic Response Short Half-life Short Half-life Rapid Renal Clearance->Short Half-life Proteolytic Degradation->Short Half-life Immunogenic Response->Short Half-life PEGylated Protein PEGylated Protein Reduced Renal Clearance Reduced Renal Clearance PEGylated Protein->Reduced Renal Clearance Steric Hindrance Steric Hindrance Epitope Masking Epitope Masking Extended Half-life Extended Half-life Reduced Renal Clearance->Extended Half-life Steric Hindrance->Extended Half-life Epitope Masking->Extended Half-life PK_Workflow Start Start Animal Dosing Animal Dosing Start->Animal Dosing Blood Sampling Blood Sampling Animal Dosing->Blood Sampling Plasma Separation Plasma Separation Blood Sampling->Plasma Separation Sample Analysis Sample Analysis Plasma Separation->Sample Analysis ELISA ELISA Sample Analysis->ELISA LC-MS/MS LC-MS/MS Sample Analysis->LC-MS/MS Pharmacokinetic Modeling Pharmacokinetic Modeling ELISA->Pharmacokinetic Modeling LC-MS/MS->Pharmacokinetic Modeling End End Pharmacokinetic Modeling->End

References

A Comparative Guide to Bioconjugation Chemistries: NHS Ester, Maleimide, and Click Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioconjugation, the precise and efficient covalent linking of molecules to proteins, antibodies, and other biomolecules is paramount for the development of targeted therapeutics, diagnostics, and research reagents. This guide provides an objective comparison of three widely used bioconjugation strategies: N-hydroxysuccinimide (NHS) ester chemistry, maleimide chemistry, and strain-promoted azide-alkyne cycloaddition (SPAAC) click chemistry. We present a summary of their conjugation efficiencies, detailed experimental protocols, and visual workflows to aid in the selection of the most appropriate method for your research needs.

Quantitative Comparison of Conjugation Efficiencies

The efficiency of a bioconjugation reaction is a critical parameter, influencing the yield, homogeneity, and functionality of the final product. The following table summarizes reported conjugation efficiencies for NHS ester, maleimide, and click chemistries. It is important to note that a direct head-to-head comparison is challenging due to variations in substrates, linker lengths, and reaction conditions across different studies. However, the data provides valuable insights into the expected performance of each method.

Conjugation ChemistryTarget Functional GroupTypical SubstrateReported Conjugation Efficiency/YieldKey Considerations
NHS Ester Chemistry Primary Amines (e.g., Lysine residues)Antibodies, ProteinsVariable; can be optimized for specific applications.Non-specific, targets multiple lysine residues leading to heterogeneous products. Reaction is pH-sensitive and prone to hydrolysis.
Maleimide Chemistry Thiols (e.g., Cysteine residues)Peptides, Proteins, Antibodies (often requiring reduction of disulfide bonds or engineered cysteines)~84% with cRGDfK peptide.[1] ~58% with 11A4 nanobody.[1]Highly selective for thiols at neutral pH. The stability of the resulting thioether bond can be a concern, with potential for retro-Michael addition.
Click Chemistry (SPAAC) AzidesAzide-modified proteins, antibodies, or small molecules67-95% radiochemical yields for labeling DBCO-containing molecules.[2] Generally high yielding and produces defined conjugates.[3]Bioorthogonal, highly specific, and proceeds under mild physiological conditions without a cytotoxic copper catalyst. The synthesis of strained alkyne reagents can be complex.[4][5]

Experimental Workflows and Signaling Pathways

To visually deliniate the processes involved in assessing conjugation efficiency and the fundamental reaction mechanisms, the following diagrams are provided.

experimental_workflow cluster_prep 1. Reagent Preparation cluster_reaction 2. Conjugation Reaction cluster_purification 3. Purification cluster_analysis 4. Quantitative Analysis P Protein/Antibody in appropriate buffer Mix Mix Protein and Reagent (Optimize molar ratio, pH, temp, time) P->Mix R Conjugation Reagent (NHS Ester, Maleimide, or Azide/Alkyne) R->Mix Purify Remove excess reagent (e.g., Desalting column, Dialysis, HPLC) Mix->Purify UV UV-Vis Spectroscopy Purify->UV HPLC HPLC Analysis Purify->HPLC MS Mass Spectrometry Purify->MS UV_out Determine Degree of Labeling (DOL) UV->UV_out HPLC_out Quantify conjugated vs. unconjugated protein HPLC->HPLC_out MS_out Confirm conjugation and identify sites MS->MS_out

Fig. 1: General experimental workflow for quantitative analysis of conjugation efficiency.

logical_relationship cluster_nhs NHS Ester Chemistry cluster_maleimide Maleimide Chemistry cluster_click Click Chemistry (SPAAC) NHS NHS Ester Reagent NHS_Amine Stable Amide Bond NHS->NHS_Amine reacts with Amine Protein-NH2 (Lysine) Amine->NHS_Amine Maleimide Maleimide Reagent Maleimide_Thiol Stable Thioether Bond Maleimide->Maleimide_Thiol reacts with Thiol Protein-SH (Cysteine) Thiol->Maleimide_Thiol Azide Protein-N3 (Azide) Click_Product Stable Triazole Linkage Azide->Click_Product reacts with Alkyne Strained Alkyne (e.g., DBCO) Alkyne->Click_Product

Fig. 2: Reaction mechanisms for the compared bioconjugation chemistries.

Detailed Experimental Protocols

The following sections provide generalized protocols for performing conjugation reactions with NHS esters, maleimides, and SPAAC click chemistry, along with methods for quantifying the conjugation efficiency.

Protocol 1: NHS Ester Conjugation of a Protein

This protocol describes a general procedure for labeling proteins with an amine-reactive NHS ester.

Materials:

  • Protein/antibody solution (1-10 mg/mL in amine-free buffer, e.g., PBS pH 7.2-8.0)

  • NHS ester reagent

  • Anhydrous DMSO or DMF

  • Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

  • Purification supplies (e.g., desalting column)

Procedure:

  • Reagent Preparation: Prepare a 10 mM stock solution of the NHS ester in anhydrous DMSO or DMF immediately before use.[6]

  • Reaction Setup: Add the NHS ester stock solution to the protein solution at a molar excess (e.g., 10-20 fold). The optimal ratio should be determined empirically.

  • Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C with gentle stirring.[]

  • Quenching: Add the quenching buffer to a final concentration of 50-100 mM to stop the reaction by consuming unreacted NHS ester. Incubate for 15-30 minutes.

  • Purification: Remove excess, unreacted reagent and byproducts using a desalting column or dialysis.

Protocol 2: Maleimide Conjugation to a Thiol-Containing Protein

This protocol outlines the conjugation of a maleimide-functionalized molecule to a protein containing free thiol groups.

Materials:

  • Thiol-containing protein solution (1-10 mg/mL in a thiol-free, degassed buffer, e.g., phosphate buffer pH 6.5-7.5)

  • Maleimide reagent

  • Anhydrous DMSO or DMF

  • (Optional) Reducing agent (e.g., TCEP)

  • Purification supplies

Procedure:

  • (Optional) Reduction of Disulfides: If the protein's thiols are in disulfide bonds, add a 10-fold molar excess of TCEP and incubate for 30 minutes at room temperature to generate free thiols.[8]

  • Reagent Preparation: Prepare a 10 mM stock solution of the maleimide reagent in anhydrous DMSO or DMF.

  • Reaction Setup: Add the maleimide stock solution to the protein solution at a 10-20 fold molar excess.

  • Incubation: Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.[8]

  • Purification: Purify the conjugate from unreacted reagents using a desalting column or other suitable chromatography method.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Click Chemistry

This protocol details the conjugation of an azide-modified protein to a strained alkyne (e.g., DBCO)-functionalized molecule.

Materials:

  • Azide-modified protein solution in a suitable buffer (e.g., PBS)

  • DBCO-functionalized reagent

  • Anhydrous DMSO or DMF

  • Purification supplies

Procedure:

  • Reagent Preparation: Prepare a stock solution of the DBCO-functionalized reagent in DMSO or DMF.

  • Reaction Setup: Add the DBCO reagent to the azide-modified protein solution. A molar excess of the DBCO reagent is typically used.

  • Incubation: Incubate the reaction mixture for 4-18 hours at room temperature or 37°C. The reaction progress can be monitored by techniques like SDS-PAGE.[3]

  • Purification: Purify the resulting conjugate to remove any unreacted starting materials using size-exclusion chromatography or another appropriate method.[3]

Methods for Quantifying Conjugation Efficiency

Accurate determination of conjugation efficiency is crucial for characterizing the final product. Below are common analytical techniques employed for this purpose.

UV-Vis Spectroscopy

A straightforward method to determine the degree of labeling (DOL), which is the average number of molecules conjugated per protein.

Procedure:

  • Measure the absorbance of the purified conjugate solution at 280 nm (for protein concentration) and at the maximum absorbance wavelength of the conjugated molecule (if it has a chromophore).

  • Calculate the protein concentration using the Beer-Lambert law (A = εcl), correcting for the absorbance of the conjugated molecule at 280 nm if necessary.

  • Calculate the concentration of the conjugated molecule.

  • The DOL is the molar ratio of the conjugated molecule to the protein.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used to separate the conjugated protein from the unconjugated protein and other impurities, allowing for quantification of the conjugation efficiency.

Procedure:

  • Select an appropriate HPLC column and mobile phase based on the properties of the protein and the conjugate (e.g., size-exclusion, reverse-phase, or ion-exchange chromatography).

  • Inject the purified conjugate sample onto the HPLC system.

  • Analyze the resulting chromatogram. The peak areas corresponding to the conjugated and unconjugated protein can be integrated to determine their relative amounts, from which the conjugation efficiency can be calculated.

Mass Spectrometry (MS)

Mass spectrometry provides detailed information about the conjugate, including the exact mass, the distribution of species with different numbers of conjugated molecules, and the specific sites of conjugation.

Procedure:

  • Prepare the conjugate sample for MS analysis (e.g., desalting).

  • Acquire the mass spectrum of the intact conjugate using techniques like ESI-MS. The mass shift between the unconjugated and conjugated protein confirms the conjugation and can be used to determine the number of attached molecules.

  • For site-of-conjugation analysis, the conjugate can be proteolytically digested, and the resulting peptides analyzed by LC-MS/MS.

By understanding the principles, efficiencies, and protocols associated with these common bioconjugation chemistries, researchers can make informed decisions to best suit their specific application, leading to the successful development of novel and effective bioconjugates.

References

A Researcher's Guide to Cross-Validation of Polyethylene Glycol (PEG) from Different Suppliers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the consistency and quality of reagents are paramount to experimental reproducibility. Polyethylene glycol (PEG) is a widely used polymer in various biomedical applications, yet its inherent polydispersity and potential for impurities can introduce variability in experimental outcomes. This guide provides a framework for the cross-validation of PEG from different suppliers, focusing on key applications and providing illustrative experimental data and detailed protocols to ensure consistent results.

The choice of PEG supplier can have a significant impact on the physicochemical properties of the final product, influencing everything from the stability of a PEGylated protein to the mechanical strength of a hydrogel. While conventional PEG synthesis often produces a heterogeneous mixture of polymer chain lengths, specialized suppliers now offer monodisperse or highly purified PEGs with low polydispersity indices (PDI).[1][2] This guide will explore the practical implications of these differences in three key application areas: bioconjugation, hydrogel formation, and nanoparticle synthesis.

Section 1: Bioconjugation and PEGylation

PEGylation, the covalent attachment of PEG chains to proteins, peptides, or other molecules, is a cornerstone of drug development, used to improve the solubility, stability, and pharmacokinetic profile of therapeutics.[3][4] The efficiency of PEGylation and the purity of the final conjugate can be highly dependent on the quality of the activated PEG reagent.

Data Presentation: Comparison of PEG-NHS Ester Performance in Protein Conjugation

The following table presents representative data illustrating potential variations in performance between two hypothetical suppliers of methoxy PEG-succinimidyl carboxymethyl ester (mPEG-SCM), a common reagent for amine-reactive conjugation. These variations often stem from differences in the purity of the activated PEG and the presence of non-reactive or diol impurities.

ParameterSupplier A (High Purity, Low PDI)Supplier B (Standard Grade)
mPEG-SCM Purity (%) > 98%~90%
Polydispersity Index (PDI) < 1.05< 1.2
Conjugation Efficiency (%) 95 ± 285 ± 5
Yield of Mono-PEGylated Protein (%) 85 ± 370 ± 6
Presence of Di-PEGylated Species (%) < 5~10
Unreacted Protein (%) < 10~20

This data is illustrative and intended to highlight potential variability. Actual results will depend on the specific protein and reaction conditions.

Experimental Protocol: Determination of PEGylation Efficiency

This protocol outlines a method for quantifying the extent of PEGylation on a model protein, such as Lysozyme.

Materials:

  • Lysozyme (10 mg/mL in PBS, pH 7.4)

  • mPEG-SCM (from Supplier A and Supplier B)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE) system

  • Coomassie Brilliant Blue stain

  • Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC) system

Procedure:

  • Reaction Setup: In separate microcentrifuge tubes, combine 100 µL of the Lysozyme solution with a 5-molar excess of mPEG-SCM from each supplier. A control reaction with no mPEG-SCM should also be prepared.

  • Incubation: Gently mix the reactions and incubate at room temperature for 1 hour.

  • Quenching: Stop the reaction by adding a 10-fold molar excess of Tris-HCl, pH 7.4.

  • SDS-PAGE Analysis: Analyze the reaction products by SDS-PAGE to visualize the shift in molecular weight corresponding to PEGylated species (mono-, di-, etc.). Stain the gel with Coomassie Brilliant Blue and destain.

  • SEC-HPLC Analysis: Inject the reaction mixtures onto a SEC-HPLC system to separate and quantify the different PEGylated species and unreacted protein. The peak areas correspond to the relative abundance of each species.

  • Calculation of Efficiency: Determine the percentage of conjugated protein by comparing the peak area of the PEGylated species to the total peak area of all protein species.

Visualization: General Workflow for Protein PEGylation

The following diagram illustrates the general workflow for a typical protein PEGylation experiment.

PEGylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Protein Protein Solution (e.g., Lysozyme in PBS) Mix Mix Protein and PEG (Molar Ratio Dependent) Protein->Mix PEG Activated PEG (e.g., mPEG-SCM) PEG->Mix Incubate Incubate (Time and Temp. Dependent) Mix->Incubate Quench Quench Reaction (e.g., with Tris) Incubate->Quench Purification Purification (Optional) (e.g., IEX, SEC) Quench->Purification Characterization Characterization (SDS-PAGE, HPLC, MS) Purification->Characterization

Caption: Workflow for a typical protein PEGylation experiment.

Section 2: Hydrogel Formation and Characterization

PEG-based hydrogels are widely used in tissue engineering, drug delivery, and 3D cell culture due to their biocompatibility and tunable mechanical properties.[5] The characteristics of the precursor PEG, such as its molecular weight, architecture (e.g., multi-arm), and the purity of its reactive end groups, are critical determinants of the resulting hydrogel's properties.

Data Presentation: Comparison of Hydrogel Mechanical Properties

This table illustrates how different suppliers of an 8-arm PEG-Acrylate, used to form hydrogels via photo-crosslinking, can lead to different mechanical properties. These differences can arise from variations in the degree of functionalization and the presence of non-reactive PEG chains.

ParameterSupplier C (High Degree of Functionalization)Supplier D (Standard Grade)
Degree of Acrylate Functionalization (%) > 95%~85%
Gelation Time (seconds) 30 ± 550 ± 10
Storage Modulus (G') (kPa) 10 ± 1.56 ± 2.0
Swelling Ratio (q) 15 ± 225 ± 4
Degradation Time (Days) > 28~21

This data is illustrative. G' was measured at 10% strain and 1 Hz frequency. The swelling ratio is the ratio of the swollen weight to the dry weight.

Experimental Protocol: Hydrogel Formation and Rheological Characterization

This protocol describes the formation of a PEG hydrogel and the characterization of its mechanical properties using a rheometer.

Materials:

  • 8-arm PEG-Acrylate (from Supplier C and Supplier D)

  • Photoinitiator (e.g., Irgacure 2959)

  • PBS, pH 7.4

  • UV light source (365 nm)

  • Rheometer with a parallel plate geometry

Procedure:

  • Precursor Solution Preparation: Dissolve the 8-arm PEG-Acrylate and the photoinitiator in PBS to the desired concentrations (e.g., 10% w/v PEG, 0.05% w/v photoinitiator).

  • Hydrogel Formation: Pipette the precursor solution onto the bottom plate of the rheometer.

  • Photopolymerization: Expose the solution to UV light for a specified time to induce crosslinking and form the hydrogel.

  • Rheological Measurement:

    • Time Sweep: Monitor the storage (G') and loss (G'') moduli over time during UV exposure to determine the gelation point (where G' > G'').

    • Frequency Sweep: After gelation, perform a frequency sweep at a constant strain to characterize the viscoelastic properties of the hydrogel.

    • Strain Sweep: Perform a strain sweep at a constant frequency to determine the linear viscoelastic region.

  • Swelling and Degradation: Prepare separate hydrogel samples, weigh them, and immerse them in PBS. At regular intervals, remove the hydrogels, blot excess water, and weigh them to determine the swelling ratio. Continue monitoring to assess degradation.

Visualization: Hydrogel Crosslinking and Characterization

The following diagram illustrates the process of forming a crosslinked hydrogel and the subsequent characterization steps.

Hydrogel_Workflow cluster_formation Hydrogel Formation cluster_characterization Characterization Precursor PEG Precursor Solution (e.g., 8-arm PEG-Acrylate + Photoinitiator) Crosslinking Crosslinking (e.g., UV Exposure) Precursor->Crosslinking Rheology Rheology (G', G'', Gelation Time) Crosslinking->Rheology Swelling Swelling Studies (Swelling Ratio) Crosslinking->Swelling Degradation Degradation Studies Crosslinking->Degradation Microscopy Microscopy (e.g., SEM) (Pore Structure) Crosslinking->Microscopy

Caption: Workflow for hydrogel formation and characterization.

Section 3: Nanoparticle Synthesis

PEG is commonly used to coat the surface of nanoparticles to provide a "stealth" layer, which reduces opsonization and prolongs circulation time.[6] The density and conformation of the PEG layer are influenced by the molecular weight and purity of the PEG used, which in turn affects the nanoparticle's stability and biological interactions.

Data Presentation: Impact of PEG Supplier on Nanoparticle Properties

This table shows representative data on how the choice of a PEG-lipid conjugate supplier for the formulation of lipid nanoparticles (LNPs) can affect their physicochemical properties. Differences in the purity of the PEG-lipid and the presence of free PEG can impact particle size and stability.

ParameterSupplier E (High Purity PEG-Lipid)Supplier F (Standard Grade)
PEG-Lipid Purity (%) > 95%~88%
Hydrodynamic Diameter (nm) 100 ± 5130 ± 15
Polydispersity Index (PDI) 0.1 ± 0.050.25 ± 0.08
Zeta Potential (mV) -5 ± 2-15 ± 5
Colloidal Stability (in 50% Serum) Stable for > 24hAggregation within 6h

This data is illustrative. Nanoparticles were formulated using a standard lipid composition including the specified PEG-lipid.

Experimental Protocol: Nanoparticle Formulation and Characterization

This protocol provides a general method for formulating PEGylated lipid nanoparticles and characterizing their key attributes.

Materials:

  • Lipids (e.g., DSPC, Cholesterol, Cationic Lipid)

  • PEG-Lipid (from Supplier E and Supplier F)

  • Ethanol

  • Aqueous buffer (e.g., citrate buffer, pH 4.0)

  • Dialysis membrane

  • Dynamic Light Scattering (DLS) instrument

Procedure:

  • Lipid Preparation: Dissolve the lipids and PEG-lipid in ethanol to form the organic phase.

  • Nanoparticle Formation: Rapidly mix the organic phase with the aqueous buffer under controlled conditions (e.g., using a microfluidic device or vortexing) to induce self-assembly of the nanoparticles.

  • Purification: Dialyze the nanoparticle suspension against PBS to remove residual ethanol and unencapsulated components.

  • Characterization:

    • Size and PDI: Measure the hydrodynamic diameter and polydispersity index using DLS.

    • Zeta Potential: Determine the surface charge of the nanoparticles using electrophoretic light scattering.

    • Stability: Incubate the nanoparticles in a solution containing 50% fetal bovine serum and monitor the size and PDI over time to assess colloidal stability.

Visualization: Logical Relationships in Nanoparticle Formulation

The following diagram illustrates the relationship between the quality of the PEG starting material and the final properties of the formulated nanoparticles.

Nanoparticle_Logic cluster_input Input Material cluster_process Formulation Process cluster_output Nanoparticle Properties PEG_Purity High Purity PEG-Lipid (Low Free PEG) Formulation Self-Assembly (e.g., Microfluidics) PEG_Purity->Formulation PEG_Impurity Standard Purity PEG-Lipid (Higher Free PEG) PEG_Impurity->Formulation Good_NP Homogeneous Size Low PDI High Stability Formulation->Good_NP Bad_NP Heterogeneous Size High PDI Low Stability Formulation->Bad_NP

Caption: Impact of PEG purity on nanoparticle properties.

Conclusion

The quality and characteristics of polyethylene glycol can vary significantly between suppliers, directly impacting the outcomes of bioconjugation, hydrogel formation, and nanoparticle synthesis. Researchers should be aware of these potential variabilities and consider implementing cross-validation studies when switching suppliers or establishing new protocols. By carefully characterizing PEG reagents and their resulting products using the methodologies outlined in this guide, scientists can ensure greater experimental reproducibility and the generation of reliable, high-quality data.

References

Safety Operating Guide

Navigating the Disposal of "D 2343": A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

The proper disposal of laboratory materials is a critical component of ensuring a safe and compliant research environment. The designation "D 2343" is not uniquely assigned to a single chemical substance and can refer to several different materials, each with distinct disposal requirements. This guide provides detailed procedures for the identified possibilities and a general protocol for handling unidentified laboratory chemicals, ensuring researchers, scientists, and drug development professionals can proceed with safety and confidence.

The term "D 2343" has been associated with the following:

  • ADX-2343 : A commercial black plastic pellet material.

  • SS 2343 / 1.2343 : A type of hot work tool steel.

  • ASTM D2343 / JIS Z 2343 : Standardized testing methods, not chemical substances.

Given the context of a laboratory setting, particularly in drug development, "D 2343" may also represent an internal codename for a novel chemical compound. In such cases of ambiguity, a cautious and systematic approach to disposal is paramount.

Disposal Procedures for Identified Materials

For known materials, the disposal process is straightforward and should follow the guidelines outlined in the Safety Data Sheet (SDS) or relevant material specifications.

ADX-2343 (Black Plastic Pellets)

The Safety Data Sheet for ADX-2343, a material used in injection molding, provides specific guidance for its disposal.[1]

Waste Disposal Method:

  • This material is not classified as a hazardous waste.

  • Disposal should be in accordance with all applicable local, state, and federal regulations.

  • Spilled pellets should be swept up to prevent a slip hazard.[1]

Safety Considerations:

  • Processing fumes may cause irritation to the eyes, nose, and throat.[1]

  • Use a NIOSH-approved respirator if exposure may exceed occupational limits.[1]

  • Safety goggles meeting ANSI Standard Z87.1 are recommended when handling.[1]

Occupational Exposure Limits for Components of ADX-2343 [1]
Component ACGIH TWA
Talc (containing no asbestos and <1% crystalline silica)2 mg/m³ (respirable fraction)
Quartz (Crystalline Silica)0.025 mg/m³ (respirable fraction)
Carbon Black3.5 mg/m³ (respirable fraction)
SS 2343 / 1.2343 (Tool Steel)

This material is a type of hot work tool steel.[2][3] As a solid, non-hazardous material in its final form, disposal typically involves recycling.

Disposal Method:

  • Recycle as scrap metal.

  • Consult with local scrap metal recyclers for their specific requirements.

  • Ensure that any cutting fluids or other contaminants are managed appropriately before recycling.

General Protocol for Unidentified Laboratory Chemicals

When the identity of "D 2343" is unknown or it represents a novel compound, a comprehensive and cautious waste management protocol is essential. The following steps are based on general laboratory chemical safety guidelines.

Step 1: Characterization and Hazard Assessment

The first step is to gather as much information as possible about the substance.

Experimental Protocol for Hazard Assessment:

  • Review Synthesis Records : If the material was synthesized in-house, review all documentation for information on reactants, solvents, and potential byproducts.

  • Literature Search : Conduct a thorough search of chemical databases (e.g., SciFinder, Reaxys) for the chemical structure or any known analogues.

  • Analytical Testing : If feasible and safe, perform minimal analytical testing to determine basic properties. This may include:

    • pH : To determine corrosivity.

    • Flash Point : To determine flammability.

    • Reactivity : Assess reactivity with water, air, and other common laboratory chemicals.

  • Toxicity Assessment : Use computational tools (e.g., QSAR models) to predict potential toxicity.

Step 2: Proper Labeling and Storage

Accurate labeling is crucial for safe management and disposal.

Labeling Element Description
Chemical Name/Identifier "D 2343" and any other known identifiers.
Hazard Pictograms Based on the hazard assessment (e.g., flammable, corrosive, toxic).
Signal Word "Danger" or "Warning".
Hazard Statements e.g., "Fatal if swallowed," "Causes severe skin burns."
Precautionary Statements e.g., "Wear protective gloves," "Store in a well-ventilated place."
Contact Information Name of the researcher and laboratory.
Date of Accumulation The date the waste container was first used.

Waste should be stored in a designated, well-ventilated satellite accumulation area, away from incompatible materials.

Step 3: Waste Segregation and Containerization

Proper segregation prevents dangerous reactions.

Caption: Logical workflow for the initial segregation of laboratory waste.

Step 4: Request for Waste Removal

Follow your institution's specific procedures for chemical waste pickup. This typically involves submitting a request form to the Environmental Health and Safety (EHS) office.

WasteDisposalWorkflow Start Characterize & Label 'D 2343' Waste Segregate Segregate Waste (Solid, Liquid, etc.) Start->Segregate Store Store in Satellite Accumulation Area Segregate->Store Request Submit Waste Removal Request to EHS Store->Request Pickup EHS Pickup & Transport Request->Pickup Disposal Final Disposal at Certified Facility Pickup->Disposal

Caption: Step-by-step workflow for proper laboratory chemical waste disposal.

Experimental Protocols for Compatibility Testing

Before mixing any waste streams, it is crucial to ensure they are compatible.

Protocol for Waste Compatibility Testing:

  • Small-Scale Test : In a fume hood, add a small amount of the new waste stream (e.g., 1-2 mL) to a sample of the waste in the accumulation container.

  • Observe : Look for any signs of a reaction, such as:

    • Gas evolution

    • Temperature change

    • Color change

    • Precipitate formation

  • Documentation : Record the results of the compatibility test.

  • Decision : If no reaction is observed, the waste streams are likely compatible. If a reaction occurs, the waste must be collected in a separate container.

By following these detailed procedures, researchers can ensure the safe and compliant disposal of "D 2343," regardless of its specific identity, thereby protecting themselves, their colleagues, and the environment.

References

Personal protective equipment for handling D 2343

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for D 2343

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of D 2343, a potent β2-adrenoceptor agonist. Adherence to these procedures is essential for ensuring laboratory safety and regulatory compliance.

Chemical Identification
Identifier Value
Chemical Name 4-[1-hydroxy-2-[[4-(2-methoxyphenyl)-2-methylbutan-2-yl]amino]ethyl]phenol hydrochloride
CAS Number 72734-63-5
Molecular Formula C20H27NO3
Molecular Weight 329.43 g/mol

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment for handling D 2343.

Protection Type Specific Requirements Rationale
Eye/Face Protection Safety glasses with side-shields or goggles. A face shield may be required for splash hazards.Protects against splashes and airborne particles that can cause serious eye irritation.
Skin Protection Chemical-resistant gloves (e.g., nitrile), a lab coat, and closed-toe shoes are mandatory.Prevents skin contact which can cause irritation. Contaminated clothing should be removed and washed before reuse.
Respiratory Protection Use in a well-ventilated area. If dust or aerosols are generated, a NIOSH-approved respirator is necessary.Minimizes the risk of respiratory irritation from inhaling the substance.

Operational Plan: Safe Handling of D 2343

Follow these step-by-step procedures to ensure the safe handling of D 2343 in a laboratory setting.

1. Preparation:

  • Ensure the work area is clean, uncluttered, and has adequate ventilation.
  • Locate the nearest eye-wash station and safety shower before beginning work.
  • Review the Safety Data Sheet (SDS) for D 2343.
  • Put on all required personal protective equipment (PPE) as specified in the table above.

2. Handling:

  • Avoid contact with skin and eyes.
  • Prevent the formation of dust and aerosols.
  • Do not eat, drink, or smoke in the handling area.
  • Wash hands thoroughly after handling the compound.

3. Storage:

  • Store in a tightly closed, suitable container.
  • Keep in a well-ventilated and locked-up place.

4. In Case of Exposure:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do. Seek medical attention.[1][2]
  • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[2]
  • Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2]
  • Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[2]

Disposal Plan: D 2343 Waste Management

Proper disposal of D 2343 and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation:

  • Segregate D 2343 waste from other laboratory waste streams.

2. Container Management:

  • Use designated, properly labeled, and closed containers for D 2343 waste.

3. Disposal Procedure:

  • Dispose of surplus and non-recyclable solutions through a licensed disposal company.
  • Do not let the product enter drains.
  • Dispose of contaminated packaging as unused product.

Safety Workflow Diagram

The following diagram illustrates the key decision points and actions for the safe handling and disposal of D 2343.

D2343_Safety_Workflow start Start: Prepare to Handle D 2343 review_sds Review Safety Data Sheet (SDS) start->review_sds don_ppe Don Appropriate PPE review_sds->don_ppe handle_compound Handle D 2343 in Ventilated Area don_ppe->handle_compound exposure_check Exposure Occurred? handle_compound->exposure_check first_aid Administer First Aid & Seek Medical Attention exposure_check->first_aid Yes no_exposure Continue Work exposure_check->no_exposure No first_aid->handle_compound After medical clearance work_complete Work Complete no_exposure->work_complete dispose_waste Dispose of Waste via Licensed Contractor work_complete->dispose_waste decontaminate Decontaminate Work Area & Remove PPE dispose_waste->decontaminate end End decontaminate->end

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
D2343
Reactant of Route 2
D2343

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.